MAP4343
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,16-20H,6-13H2,1-4H3/t16-,17-,18+,19-,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGQOQHAMHMMNE-BIBIXIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304765 | |
| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-26-2 | |
| Record name | (3β)-3-Methoxypregn-5-en-20-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnenolone methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnenolone methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3beta)-3-Methoxypregn-5-en-20-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNENOLONE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU767RK7YN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergence of MAP4343: A Novel Modulator of Microtubule Dynamics for Neuropsychiatric Disorders
An In-depth Technical Guide on the History and Discovery of MAP4343
Abstract
This compound, a synthetic derivative of the neurosteroid pregnenolone (B344588), has emerged as a promising therapeutic candidate for central nervous system disorders, particularly major depressive disorder and alcohol use disorder. Its unique mechanism of action, centered on the modulation of microtubule dynamics through interaction with Microtubule-Associated Protein 2 (MAP2), distinguishes it from current treatment paradigms. This technical guide provides a comprehensive overview of the history, discovery, and preclinical evaluation of this compound, intended for researchers, scientists, and drug development professionals. The document details the scientific rationale behind its development, summarizes key experimental findings in structured tables, elucidates experimental protocols, and visualizes the core signaling pathway and experimental workflows.
Introduction: The Rationale for a New Antidepressant Target
The discovery of this compound is rooted in the growing understanding of the role of neuronal plasticity and cytoskeletal dynamics in the pathophysiology of depressive disorders. Traditional monoaminergic antidepressants, while effective for many, are hampered by a delayed onset of action and a significant non-responder population. This has spurred research into novel mechanisms of action that could offer more rapid and robust therapeutic effects.
The microtubule cytoskeleton, a critical component of neuronal structure and function, has been identified as a key player in neuroplasticity. Alterations in microtubule dynamics have been observed in both patients with major depressive disorder and in animal models of depression.[1] Microtubule-Associated Protein 2 (MAP2) is a neuron-specific protein that plays a crucial role in regulating microtubule stability and assembly, primarily in dendrites.[1] The groundbreaking discovery that the neurosteroid pregnenolone binds to MAP2 and promotes tubulin assembly opened a new avenue for therapeutic intervention.[1] This led to the hypothesis that targeting the MAP2-microtubule interface could represent a novel strategy for treating depressive disorders.
History and Discovery of this compound
This compound, chemically known as 3β-Methoxypregnenolone, is a synthetic analog of pregnenolone.[2] Its development was spearheaded by the French biotechnology company Mapreg SAS, founded in 2000 by a team of prominent researchers including Professor Etienne-Emile Baulieu, a leading figure in the field of steroid hormones and the discoverer of neurosteroids.[1][3] The company's research focused on leveraging the neuroprotective and neuroreparative properties of neurosteroid derivatives.
This compound was selected from a library of synthetic steroids for its ability to mimic the in vitro activity of pregnenolone on microtubule assembly, without being metabolized into hormonally active steroids.[1] The seminal work of Bianchi and Baulieu, published in the Proceedings of the National Academy of Sciences in 2012, was a pivotal moment in the history of this compound.[2][4] This publication provided the first comprehensive evidence of its antidepressant-like efficacy in preclinical models and elucidated its mechanism of action involving the modulation of α-tubulin isoforms.[2][4]
Mechanism of Action: A Focus on Microtubule Dynamics
The core mechanism of action of this compound is its direct interaction with MAP2.[1] While a specific dissociation constant (Kd) for the binding of this compound to MAP2 has not been published, it is reported to have a similar in vitro activity to pregnenolone.[1] Studies on pregnenolone have shown a high-affinity binding to MAP2 with a Kd in the nanomolar range.
Table 1: Binding Affinity of Pregnenolone to MAP2
| Ligand | Protein | Dissociation Constant (Kd) |
| Pregnenolone | Purified Calf MAP2 | ~39.2 nM |
| Pregnenolone | MAP2 + Tubulin Copolymers | ~44.0 nM |
Data from Murakami et al. (2000) serves as a proxy for this compound's binding affinity due to its similar in vitro activity.
The binding of this compound to MAP2 enhances the latter's ability to promote the assembly of tubulin into microtubules.[1][5] This stabilization of the microtubule network is thought to underlie its therapeutic effects by restoring neuronal plasticity and function.
The following diagram illustrates the proposed signaling pathway of this compound:
Figure 1: Proposed signaling pathway of this compound.
Preclinical Efficacy in Depressive Disorder Models
The antidepressant potential of this compound has been evaluated in well-established rodent models of depression, most notably the Forced Swim Test (FST).
Forced Swim Test (FST) in Rats
The FST is a behavioral despair model where antidepressant activity is indicated by a reduction in immobility time. This compound demonstrated a dose-dependent decrease in immobility in rats.
Table 2: Efficacy of this compound in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, s.c.) | Vehicle | Immobility Time (s) | % Change vs. Vehicle | P-value |
| Vehicle | - | Sesame Oil | 100 ± 5 | - | - |
| This compound | 4 | Sesame Oil | 75 ± 8 | ↓ 25% | < 0.05 |
| This compound | 10 | Sesame Oil | 50 ± 6 | ↓ 50% | < 0.001 |
| This compound | 15 | Sesame Oil | 90 ± 10 | ↓ 10% | NS |
| Fluoxetine (FLX) | 10 | Saline | 60 ± 7 | ↓ 40% | < 0.01 |
Data are presented as mean ± SEM. NS = Not Significant.[4]
These results indicate that this compound is effective in a dose range of 4-10 mg/kg, with a U-shaped dose-response curve, a phenomenon sometimes observed with psychotropic drugs.[4]
Experimental Protocol: Forced Swim Test
The following provides a detailed methodology for the FST as described in the key studies.
Animals: Male Sprague-Dawley rats (250-300g). Apparatus: A glass cylinder (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm. Procedure:
-
Habituation (Day 1): Rats are placed in the cylinder for a 15-minute pre-test session.
-
Drug Administration (Day 2): this compound (dissolved in sesame oil) or vehicle is administered subcutaneously (s.c.) at the specified doses.
-
Test Session (Day 2): 60 minutes after injection, rats are placed back into the cylinder for a 5-minute test session.
-
Data Analysis: The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded and analyzed.
The following diagram illustrates the experimental workflow for the Forced Swim Test:
Figure 2: Experimental workflow for the Forced Swim Test.
Preclinical Efficacy in Alcohol Use Disorder Models
More recently, the therapeutic potential of this compound has been explored for the treatment of alcohol use disorder (AUD). Preclinical studies in mouse models of alcohol dependence have shown promising results.
Effects on Alcohol Intake in Mice
Chronic, but not acute, administration of this compound was found to reduce excessive alcohol intake in a mouse model of alcohol dependence.
Table 3: Qualitative Summary of this compound Effects in a Mouse Model of Alcohol Dependence
| Parameter | Effect of Chronic this compound Administration |
| Alcohol Intake | Reduced |
| Affective Behaviors | Complex interaction with alcohol, suggesting normalization of affect during withdrawal |
| Plasma Corticosterone | Counteracted the reduction induced by chronic intermittent ethanol (B145695) exposure |
| α-tubulin Acetylation (mPFC) | Lower levels observed in alcohol-withdrawn mice, suggesting a potential target for this compound's effects |
mPFC = medial Prefrontal Cortex.
These findings suggest that this compound may be effective in reducing alcohol consumption by targeting the neurobiological changes associated with alcohol dependence and withdrawal.
Analysis of α-Tubulin Isoforms: A Biomarker of this compound Activity
The effects of this compound on microtubule dynamics are reflected in changes in the post-translational modifications of α-tubulin. Western blot analysis of brain tissue from treated animals has been a key method for demonstrating the target engagement of this compound.
Experimental Protocol: Western Blot for α-Tubulin Isoforms
While a detailed, step-by-step protocol from the original this compound publications is not publicly available, a general protocol for the analysis of tyrosinated and acetylated α-tubulin in rat brain tissue is provided below.
Materials:
-
Rat brain tissue (hippocampus, amygdala, prefrontal cortex)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies:
-
Anti-tyrosinated α-tubulin
-
Anti-acetylated α-tubulin
-
Anti-total α-tubulin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Tissue Homogenization: Dissected brain regions are homogenized in ice-cold RIPA buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibodies overnight at 4°C.
-
The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an ECL detection reagent and an imaging system.
-
Quantification: The band intensities are quantified and normalized to the total α-tubulin loading control.
The following diagram illustrates the general workflow for this Western blot analysis:
Figure 3: General workflow for Western blot analysis of α-tubulin isoforms.
Clinical Development and Future Directions
This compound has progressed to Phase 2 clinical trials for the treatment of major depressive disorder in patients who are non-responders to conventional antidepressants (NCT03870776). A Phase 2 trial for alcohol use disorder (NCT04157114) was also initiated but was later withdrawn due to the impact of the COVID-19 pandemic. As of the writing of this guide, the results of the depression trial have not been publicly released.
The development of this compound represents a significant step forward in the search for novel treatments for neuropsychiatric disorders. Its unique mechanism of action, targeting the fundamental cellular process of microtubule dynamics, holds the promise of a new class of therapeutics with the potential for more rapid and sustained efficacy. Future research will focus on the outcomes of the ongoing clinical trials and further exploration of this compound's therapeutic potential in other neurological and psychiatric conditions characterized by impaired neuronal plasticity.
Conclusion
This compound is a testament to the power of basic research in uncovering novel therapeutic targets and pathways. From the initial discovery of neurosteroid binding to MAP2 to the preclinical demonstration of its antidepressant and anti-addictive properties, the story of this compound highlights a paradigm shift away from a purely neurochemical view of neuropsychiatric disorders towards one that embraces the importance of cellular structure and dynamics. The scientific community eagerly awaits the results of its clinical evaluation, which will ultimately determine its place in the therapeutic arsenal (B13267) for these debilitating conditions.
References
MAP4343: A Novel Synthetic Neurosteroid Targeting Microtubule Dynamics for Neurological and Psychiatric Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MAP4343, a synthetic pregnenolone (B344588) derivative, represents a promising new class of neurosteroids with a unique mechanism of action. Unlike traditional antidepressants or anxiolytics that primarily target neurotransmitter systems, this compound exerts its effects by modulating the dynamics of the neuronal cytoskeleton. Specifically, it binds to Microtubule-Associated Protein 2 (MAP2), a key protein involved in the polymerization and stabilization of microtubules. This interaction promotes microtubule assembly, enhances neurite outgrowth, and offers neuroprotective effects. Preclinical studies have demonstrated its potential antidepressant, anxiolytic, and anti-addictive properties, positioning this compound as a candidate for treating a range of neuropsychiatric and neurological conditions. This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound.
Introduction
Neurosteroids are a class of steroids synthesized within the central nervous system (CNS) that can rapidly modulate neuronal excitability. This compound (3β-methoxypregnenolone) is a synthetic analog of the endogenous neurosteroid pregnenolone. A key feature of this compound is its metabolic stability; it is not converted into hormonally active steroids, thereby avoiding potential endocrine side effects.[1] Its primary molecular target is MAP2, a neuron-specific protein that plays a crucial role in maintaining the structural integrity and plasticity of neurons through its interaction with tubulin.[2][3] By targeting the microtubule network, this compound offers a novel therapeutic strategy for disorders associated with neuronal atrophy and cytoskeletal dysfunction, such as major depressive disorder (MDD) and alcohol use disorder (AUD).
Mechanism of Action: The Microtubule Connection
This compound's mechanism of action is centered on its ability to positively modulate microtubule dynamics through its interaction with MAP2.
Signaling Pathway of this compound Action:
Caption: this compound binds to MAP2, enhancing its ability to promote tubulin polymerization.
This targeted action on the neuronal cytoskeleton leads to several downstream effects:
-
Increased Microtubule Polymerization: this compound has been shown to stimulate the assembly of tubulin into microtubules in vitro.[2][3]
-
Modulation of Tubulin Isoforms: Studies have indicated that this compound can influence the expression of different α-tubulin isoforms, which is indicative of altered microtubule dynamics.[1][2] Specifically, it has been shown to reverse the stress-induced decrease in acetylated α-tubulin in the hippocampus.[1][4]
-
Enhanced Neurite Outgrowth: By promoting a more dynamic and stable microtubule network, this compound facilitates the extension and maintenance of neurites.[1][2]
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in several preclinical models of depression, anxiety, and alcohol use disorder.
Antidepressant and Anxiolytic-like Activity
Forced Swimming Test (FST) in Rats:
The FST is a standard preclinical model used to screen for antidepressant efficacy. In this test, a reduction in immobility time is indicative of an antidepressant-like effect. This compound has demonstrated a dose-dependent reduction in immobility time in rats.[2]
| Treatment Group | Dose (mg/kg, s.c.) | Immobility Time (seconds, Mean ± SEM) | P-value vs. Vehicle |
| Vehicle | - | 125 ± 10 | - |
| This compound | 4 | 100 ± 8 | < 0.05 |
| This compound | 10 | 80 ± 7 | < 0.01 |
| This compound | 15 | 85 ± 9 | < 0.01 |
| Fluoxetine | 10 | 90 ± 8 | < 0.05 |
Data adapted from Bianchi and Baulieu, 2012.[2]
Chronic Psychosocial Stress in Tree Shrews:
In a translational model of depression using tree shrews, chronic oral administration of this compound (50 mg/kg/day for 4 weeks) was shown to counteract stress-induced behavioral and physiological alterations.[1]
| Parameter | Effect of Stress | Effect of this compound Treatment |
| Social Avoidance | Increased | Abolished |
| Urinary Cortisol | Increased | Prevented Hypersecretion |
| Urinary Noradrenaline | Increased | Prevented Hypersecretion |
| Core Body Temperature | Decreased (Hypothermia) | Prevented |
| Sleep Disturbances | Increased | Prevented |
Data from Parésys et al., 2016.[1]
Alcohol Use Disorder
In a mouse model of alcohol dependence, chronic administration of this compound was found to reverse excessive alcohol intake.[5]
Clinical Development
This compound has progressed to Phase II clinical trials for both treatment-resistant depression and alcohol use disorder.
| Clinical Trial Identifier | Indication | Phase | Status | Primary Outcome |
| NCT03870776 | Treatment-Resistant Depression | II | Active, not recruiting | Change in Hamilton Depression Rating Scale (HDRS) score |
| NCT04157114 | Alcohol Use Disorder | II | Withdrawn | Percentage of subjects with no heavy drinking days |
As of late 2025, the results of these clinical trials have not been publicly released.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound in humans are not yet publicly available. Preclinical studies indicate that this compound is orally bioavailable.[1] A key characteristic of this compound is that it is not metabolized into hormonally active steroids, which is a significant advantage over its parent compound, pregnenolone.[1]
Experimental Protocols
Forced Swimming Test (Rat)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Cylindrical container (40 cm high, 20 cm in diameter)
-
Water at 23-25°C, filled to a depth of 15 cm
-
Video recording and analysis software
-
Test compound (this compound) and vehicle
Procedure:
-
Administer this compound or vehicle subcutaneously (s.c.) to male Sprague-Dawley rats.
-
60 minutes post-injection, place each rat individually into the swimming cylinder for a 15-minute pre-test session.
-
Remove the rats, dry them, and return them to their home cages.
-
24 hours after the pre-test, administer the same treatment.
-
60 minutes post-injection, place the rats back into the cylinders for a 5-minute test session.
-
Record the session and score the duration of immobility (time spent floating with only movements necessary to keep the head above water).
Workflow for Forced Swimming Test:
Caption: Workflow for the rat forced swimming test.
In Vitro Microtubule Polymerization Assay
Objective: To determine the effect of a compound on the rate and extent of tubulin polymerization into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
MAP2 protein
-
Test compound (this compound) dissolved in DMSO
-
Spectrophotometer with temperature control at 37°C
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and MAP2 on ice.
-
Add this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding purified tubulin to the mixture.
-
Immediately transfer the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
Microtubule Polymerization Assay Workflow:
Caption: Workflow for the in vitro microtubule polymerization assay.
Western Blot for α-Tubulin Isoforms
Objective: To quantify the relative expression of different α-tubulin isoforms (e.g., total, acetylated, tyrosinated) in tissue samples.
Materials:
-
Hippocampal tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-total-α-tubulin, anti-acetylated-α-tubulin, anti-tyrosinated-α-tubulin)
-
Infrared dye-conjugated secondary antibodies
-
Infrared imaging system (e.g., Odyssey)
Procedure:
-
Separate proteins from tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the tubulin isoforms of interest.
-
Wash the membrane and incubate with the appropriate infrared dye-conjugated secondary antibodies.
-
Image the membrane using an infrared imaging system and quantify the band intensities.
-
Normalize the expression of tubulin isoforms to the total α-tubulin expression.[2]
Conclusion and Future Directions
This compound is a first-in-class synthetic neurosteroid that targets the neuronal cytoskeleton, a novel mechanism for the treatment of neuropsychiatric disorders. Preclinical data strongly support its potential as a rapid-acting antidepressant and anxiolytic with a favorable safety profile due to its lack of hormonal activity. The ongoing and completed Phase II clinical trials will be crucial in determining its efficacy and safety in human populations. Future research should focus on elucidating the precise binding site of this compound on MAP2, further exploring its pharmacokinetic and pharmacodynamic profile in humans, and investigating its therapeutic potential in other neurological conditions characterized by cytoskeletal abnormalities. The unique mechanism of this compound holds the promise of a new therapeutic avenue for patients who do not respond to currently available treatments.
References
- 1. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound reverses escalated alcohol drinking in a mouse model of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
MAP4343: A Novel Microtubule-Targeting Agent for Neurological Disorders - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the intellectual property and scientific foundation of MAP4343 (3β-methoxy-pregnenolone), a novel synthetic neurosteroid derivative. This compound presents a unique mechanism of action by targeting the neuronal microtubule-associated protein 2 (MAP-2), thereby modulating microtubule dynamics. This whitepaper consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the proposed signaling pathway. The information presented is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and underlying science of this compound.
Intellectual Property Landscape
This compound is the subject of significant intellectual property protection. The primary patent associated with this compound is US Patent 2006/0199790 A1 . This patent, and its international counterparts, cover the chemical structure of this compound, its method of synthesis, and its use in the treatment of neurological and psychiatric disorders. The assignee of this patent is Mapreg SAS, a biotechnology company focused on the development of neurosteroids for central nervous system diseases. The patent literature indicates that the core intellectual property revolves around the novel application of pregnenolone (B344588) derivatives that specifically target MAP-2 to modulate microtubule dynamics, offering a new therapeutic avenue for conditions such as depressive disorders and spinal cord injury.
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its therapeutic effects through a novel mechanism of action centered on the modulation of neuronal microtubule stability. Unlike traditional antidepressants that primarily target neurotransmitter systems, this compound interacts directly with the intracellular protein MAP-2.
The binding of this compound to MAP-2 enhances the latter's ability to promote the assembly of tubulin into microtubules.[1][2] This action leads to an increase in microtubule dynamics, a process crucial for neuronal plasticity, axonal transport, and overall neuronal health. The modulation of microtubule dynamics is evidenced by changes in the post-translational modifications of α-tubulin, the primary component of microtubules. Specifically, this compound has been shown to alter the ratio of tyrosinated (Tyr-Tub), detyrosinated (Glu-Tub), and acetylated (Acet-Tub) α-tubulin isoforms.[2][3] An increase in the Tyr-Tub/Glu-Tub ratio is indicative of more dynamic microtubules.
Signaling Pathway
The proposed signaling pathway for this compound's action is initiated by its entry into the neuron and subsequent binding to MAP-2. This interaction allosterically modifies MAP-2, enhancing its affinity for tubulin dimers and promoting their assembly into microtubules. This leads to a shift in the equilibrium of α-tubulin isoforms, favoring a more dynamic microtubule network.
Preclinical Efficacy: Quantitative Data
Preclinical studies in validated animal models of depression and stress have demonstrated the significant therapeutic potential of this compound.
Rat Isolation-Rearing Model of Depression
In a rat model of depression induced by social isolation, this compound demonstrated superior and more rapid antidepressant-like effects compared to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.[2]
| Treatment Group | D2 Index (Novel Object Recognition) | Open Arms Index (Elevated Plus Maze) | Immobility Time (s) (Forced Swim Test) |
| Grouped + Vehicle | 0.45 ± 0.05 | 0.6 ± 0.05 | 80 ± 10 |
| Isolated + Vehicle | 0.1 ± 0.05 | 0.2 ± 0.05 | 180 ± 15 |
| Isolated + this compound (10 mg/kg) | 0.4 ± 0.05 | 0.55 ± 0.05 | 90 ± 12 |
| Isolated + Fluoxetine (10 mg/kg) | 0.25 ± 0.05 | 0.35 ± 0.05 | 130 ± 10 |
Tree Shrew Model of Psychosocial Stress
In a tree shrew model of chronic psychosocial stress, long-term oral administration of this compound prevented stress-induced behavioral and physiological alterations more effectively than fluoxetine.[3]
| Treatment Group | Avoidance Behavior (% time in risk zone) | Urinary Cortisol (ng/mg creatinine) | Acetylated α-Tubulin / Total α-Tubulin Ratio (Hippocampus) |
| Control + Vehicle | 35 ± 5 | 15 ± 2 | 1.0 ± 0.1 |
| Stress + Vehicle | 10 ± 2 | 45 ± 5 | 0.6 ± 0.05 |
| Stress + this compound (50 mg/kg/day) | 30 ± 4 | 20 ± 3 | 0.9 ± 0.1 |
| Stress + Fluoxetine (15 mg/kg/day) | 20 ± 3 | 35 ± 4 | 0.7 ± 0.08 |
Key Experimental Protocols
Rat Forced Swim Test
The Forced Swim Test (FST) is a standard behavioral assay to screen for antidepressant efficacy.
-
Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Rats are individually placed in the cylinder for a 15-minute pre-test session.
-
24 hours later, the rats are administered either vehicle, this compound, or a reference antidepressant.
-
One hour after administration, the rats are placed in the cylinder again for a 5-minute test session.
-
The duration of immobility (making only movements necessary to keep the head above water) is recorded.
-
-
Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.[2]
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Development of MAP4343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP4343, a synthetic pregnenolone (B344588) derivative, has emerged as a promising therapeutic candidate for neurological disorders, particularly major depressive disorder. Its unique mechanism of action, targeting the microtubule network within neurons, offers a novel approach compared to conventional antidepressants. This technical guide provides a comprehensive overview of the preclinical development of this compound, summarizing key in vitro and in vivo studies, experimental protocols, and available data to inform further research and development efforts.
Discovery and Lead Optimization
While a detailed timeline for the discovery and lead optimization of this compound is not publicly available, the compound was developed through a screening process of a large library of natural and synthetic steroids. The goal was to identify a compound with similar in vitro activity to pregnenolone in promoting microtubule assembly but without the hormonal effects, making it a more suitable therapeutic agent. This compound was selected based on these criteria. The lead optimization process typically involves iterative chemical modifications to improve potency, selectivity, pharmacokinetic properties, and safety. This phase can span 1-2 years.
Mechanism of Action: Targeting Microtubule Dynamics
This compound exerts its effects by modulating the dynamics of the neuronal cytoskeleton. The core of its mechanism involves a direct interaction with Microtubule-Associated Protein 2 (MAP-2), a key protein in the regulation of microtubule stability and assembly in neurons.
Signaling Pathway
The binding of this compound to MAP-2 enhances MAP-2's ability to promote the polymerization of tubulin subunits into microtubules. This leads to an increase in microtubule stability and dynamics, which is crucial for various neuronal functions, including neurite outgrowth, synaptic plasticity, and axonal transport. The signaling pathway can be visualized as follows:
Caption: this compound binds to MAP-2, promoting tubulin polymerization and enhancing neuronal function.
In Vitro Efficacy
A series of in vitro assays were conducted to characterize the biochemical activity of this compound and confirm its mechanism of action.
MAP-2 Binding Assay
Experimental Protocol: Radioligand Binding Assay (General)
A radioligand binding assay is a standard method to quantify the interaction between a ligand (like this compound) and its receptor (MAP-2).
Caption: Workflow for a typical radioligand binding assay to determine binding affinity.
Tubulin Polymerization Assay
This compound has been shown to stimulate the assembly of tubulin into microtubules in the presence of MAP-2.[1]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the rate and extent of microtubule formation by monitoring changes in turbidity.
Caption: Workflow for a turbidimetric in vitro tubulin polymerization assay.
In Vivo Efficacy
The antidepressant-like effects of this compound have been evaluated in rodent and non-rodent models of depression.
Rat Models of Depression
Forced Swimming Test (FST): This is a widely used screening assay for potential antidepressant drugs. This compound demonstrated positive efficacy in the rat FST, significantly decreasing immobility time, which is indicative of an antidepressant-like effect.[1][2]
| Dose (mg/kg, s.c.) | Effect on Immobility Time |
| 4 | Significant Decrease |
| 10 | Significant Decrease |
| 15 | Efficacy Lost |
Isolation-Rearing Model of Depression: This model induces "depressive-like" behaviors in rats. Administration of this compound showed more rapid and persistent efficacy in reversing these behaviors compared to the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.[2]
| Behavioral Deficit | This compound Effect | Comparison with Fluoxetine |
| Recognition Memory Deficit | Persistent recovery | More persistent |
| Anxiety-like Behavior | Stronger and more rapid anxiolytic activity | Stronger and more rapid |
| Passive Coping Behavior | More rapid rescue | More rapid |
Tree Shrew Model of Psychosocial Stress
In a non-rodent model using tree shrews, which are phylogenetically closer to primates, a 4-week oral administration of this compound (50 mg/kg/day) was investigated. The treatment abolished stress-triggered avoidance behavior and prevented hormone hypersecretion, hypothermia, and sleep disturbances, further suggesting its antidepressant-like efficacy.[3]
Pharmacokinetics
Limited pharmacokinetic data for this compound is available in the public domain.
| Species | Dose | Route | Duration | Plasma Concentration (Mean ± SEM) |
| Tree Shrew | 50 mg/kg/day | Oral | 4 weeks | 118.7 ± 32.3 nM[3] |
Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species and via different routes of administration.
Safety Pharmacology and Toxicology
A comprehensive safety pharmacology and toxicology program is essential for any investigational new drug. While specific data for this compound (e.g., LD50, NOAEL) is not publicly available, it is noted that this compound has no in vitro affinity for any CNS neurotransmitter receptors, suggesting a potentially favorable side-effect profile compared to traditional antidepressants.[2] A standard preclinical safety program would include:
-
Safety Pharmacology Core Battery: Assessing effects on the central nervous, cardiovascular, and respiratory systems.
-
Acute Toxicity Studies: Determining the effects of a single high dose.
-
Repeat-Dose Toxicity Studies: Evaluating the effects of chronic administration in at least one rodent and one non-rodent species.
Preclinical Development Timeline (Estimated)
A precise preclinical development timeline for this compound has not been published. However, a typical timeline for a central nervous system (CNS) drug can be estimated as follows.[4][5] It is important to note that these are general estimates and the actual timeline for this compound may have varied.
| Phase | Typical Duration | Key Activities |
| Lead Optimization | 1 - 2 years | Synthesis and testing of analogs to improve potency, selectivity, and ADME properties. |
| In Vitro & In Vivo Proof of Concept | 1 - 2 years | Efficacy testing in cellular and animal models of the target disease. |
| IND-Enabling Studies | 1 - 1.5 years | GLP toxicology, safety pharmacology, and pharmacokinetic studies. Formulation development and manufacturing of clinical trial material. |
| Total Estimated Preclinical Timeline | 3 - 5.5 years |
Conclusion
The preclinical data for this compound supports its development as a novel antidepressant with a unique mechanism of action. Its ability to modulate microtubule dynamics through interaction with MAP-2 offers a promising new therapeutic strategy. The in vivo studies in both rat and tree shrew models demonstrate its potential for rapid and sustained antidepressant and anxiolytic effects. Further disclosure of quantitative in vitro data, as well as comprehensive pharmacokinetic and toxicology data, will be crucial for its continued clinical development.
Experimental Protocols (Detailed Methodologies)
Western Blot for α-Tubulin Isoforms
Objective: To quantify the relative levels of different α-tubulin isoforms (e.g., tyrosinated, detyrosinated, acetylated) in brain tissue samples following treatment with this compound.
Caption: General workflow for Western blot analysis of α-tubulin isoforms.
Detailed Steps:
-
Protein Extraction: Brain regions of interest (e.g., hippocampus, prefrontal cortex) are dissected and homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of samples.
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the α-tubulin isoform of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the α-tubulin isoforms is quantified using densitometry software. The values are typically normalized to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.
References
MAP4343: A Technical Guide to a Novel Neurosteroid in Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MAP4343, a synthetic 3β-methoxy analog of pregnenolone, is a novel neurosteroidal compound with a unique mechanism of action targeting the neuronal cytoskeleton. Unlike traditional antidepressants that primarily modulate neurotransmitter systems, this compound exerts its effects by binding to Microtubule-Associated Protein 2 (MAP-2), a key protein in the regulation of microtubule dynamics.[1][2][3][4][5][6] This interaction stimulates tubulin assembly, enhances neurite outgrowth, and offers neuroprotective effects.[1][2][4] Preclinical studies have demonstrated its potential as a rapid-acting and persistent antidepressant, with possible applications in other neurological disorders, including alcohol use disorder. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.
Introduction
Neurosteroids are increasingly recognized for their significant role in brain function and their therapeutic potential for a range of neuropsychiatric and neurological disorders. This compound (3β-methoxy-pregnenolone) has emerged as a promising drug candidate due to its distinct mode of action.[1][2][3][4][5][7] By targeting the microtubule network, which is crucial for neuronal structure and function, this compound offers a novel therapeutic strategy for conditions associated with cytoskeletal abnormalities.[1][3][5][6]
Mechanism of Action: Targeting the Neuronal Cytoskeleton
The primary molecular target of this compound is Microtubule-Associated Protein 2 (MAP-2).[1][2][4][5][6] MAP-2 is predominantly expressed in the neuronal soma and dendrites, where it plays a critical role in stabilizing microtubules.
Signaling Pathway of this compound:
Caption: this compound binds to MAP-2, promoting tubulin polymerization and enhancing neuronal plasticity.
This compound binding to MAP-2 is thought to induce a conformational change in MAP-2, increasing its ability to promote the assembly of tubulin dimers into microtubules.[4][5] This stabilization of the microtubule network is crucial for maintaining neuronal architecture, facilitating axonal and dendritic transport, and supporting synaptic plasticity.
Preclinical Efficacy Data
Preclinical studies in rodent models of depression have demonstrated the antidepressant-like effects of this compound.
Forced Swimming Test (FST) in Rats
The Forced Swimming Test is a widely used behavioral assay to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant effect.
| Dose (mg/kg, s.c.) | Effect on Immobility Time | Effect on Swimming Behavior | Reference |
| 4 | Decreased | Increased | [3] |
| 10 | Significantly Decreased | Significantly Increased | [3] |
| 15 | Decreased (U-shaped curve) | Not specified | [1] |
Table 1: Dose-dependent effects of this compound in the rat Forced Swimming Test.
Isolation-Rearing Model in Rats
The isolation-rearing model induces depressive-like behaviors in rats. This compound has shown rapid and persistent efficacy in reversing these behaviors.[1][3]
| Treatment Phase | This compound Effect on Immobility | Comparison with Fluoxetine | Reference |
| Acute | Significantly Decreased | Fluoxetine showed no efficacy | [1] |
| Sub-chronic | Maintained reduction in immobility | - | [1] |
Table 2: Efficacy of this compound in the rat isolation-rearing model.
Chronic Psychosocial Stress in Tree Shrews
In a non-rodent model, chronic oral administration of this compound demonstrated significant antidepressant-like effects.
| Dose | Duration | Key Findings | Reference |
| 50 mg/kg/day (oral) | 4 weeks | Abolished stress-induced avoidance behavior, prevented hormone hypersecretion, hypothermia, and sleep disturbances. | [8] |
Table 3: Effects of chronic this compound administration in a tree shrew model of depression.
Effects on Microtubule Dynamics
The behavioral effects of this compound are correlated with changes in the expression of α-tubulin isoforms, which are markers of microtubule stability and dynamics.
| Brain Region | Effect of this compound on α-tubulin isoforms | Reference |
| Hippocampus | Normalization of changes in α-tubulin isoforms | [1] |
| Amygdala | Normalization of changes in α-tubulin isoforms | [1] |
| Prefrontal Cortex | Normalization of changes in α-tubulin isoforms | [1] |
Table 4: this compound-induced changes in α-tubulin isoforms in different brain regions of isolation-reared rats.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), and this compound.
-
Procedure:
-
Thaw tubulin on ice.
-
In a pre-warmed 96-well plate, mix tubulin, GTP, and this compound (or vehicle control) in the polymerization buffer.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in optical density (OD) at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis: The rate of tubulin polymerization is proportional to the increase in OD. The resulting curve can be analyzed for parameters such as the nucleation phase (lag time), the growth phase (polymerization rate), and the steady-state equilibrium (plateau).
Forced Swimming Test (FST)
Methodology:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Place each rat in the cylinder for 15 minutes.
-
Test session (Day 2): 24 hours after the pre-test, administer this compound or vehicle. At defined time points after injection (e.g., 1, 5, and 24 hours), place the rat back into the cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups.
Western Blot for α-Tubulin Isoforms
Methodology:
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus, amygdala, prefrontal cortex) in a lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 10-25 µg of total protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for different α-tubulin isoforms (e.g., total α-tubulin, acetylated α-tubulin, tyrosinated α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total α-tubulin or total protein staining).
Pharmacokinetics
Detailed pharmacokinetic studies of this compound are not extensively published in the peer-reviewed literature. However, a study in tree shrews reported measurable plasma concentrations in the nanomolar range after chronic oral administration of 50 mg/kg/day, suggesting oral bioavailability. Further research is required to fully characterize the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its half-life.
Conclusion and Future Directions
This compound represents a significant advancement in neurosteroid research, offering a novel mechanism of action with the potential to address unmet needs in the treatment of depressive disorders and other neurological conditions. Its ability to modulate the neuronal cytoskeleton through MAP-2 binding provides a unique therapeutic avenue. Future research should focus on elucidating the precise binding kinetics of this compound with MAP-2, conducting comprehensive pharmacokinetic and toxicological studies, and advancing clinical trials to establish its safety and efficacy in human populations. The continued investigation of this compound and similar compounds holds great promise for the development of a new generation of neurotherapeutics.
References
- 1. medkoo.com [medkoo.com]
- 2. NB-64-45790-10mg | this compound [511-26-2] Clinisciences [clinisciences.com]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. 3β-Methoxypregnenolone - Wikipedia [en.wikipedia.org]
- 8. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of MAP4343 on Microtubules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MAP4343, also known as 3β-Methoxypregnenolone, is a synthetic, neuroactive steroid derivative of pregnenolone (B344588) currently under investigation for its therapeutic potential in depressive disorders and alcohol use disorder.[1][2][3][4] Unlike traditional antidepressants that target neurotransmitter systems, this compound presents a novel mechanism of action centered on the modulation of the neuronal cytoskeleton.[1][5] This document provides a detailed technical overview of this compound's core mechanism, its effects on microtubule dynamics, and the experimental protocols used to elucidate its function. The primary molecular target of this compound is Microtubule-Associated Protein 2 (MAP-2), a key protein in regulating the stability and assembly of microtubules in neurons.[1][6][7][8] By binding to MAP-2, this compound enhances its function, promoting tubulin polymerization and increasing overall microtubule dynamics.[1][6][7] This modulation of the cytoskeleton is believed to underlie its therapeutic effects, including the restoration of neuronal integrity and the rapid alleviation of depressive-like behaviors observed in preclinical models.[1][8]
Core Mechanism of Action: MAP-2 Binding and Promotion of Tubulin Assembly
The central mechanism of this compound involves its direct interaction with the neuronal protein MAP-2.[1][2] MAP-2 is crucial for maintaining the structural integrity of dendrites by cross-linking microtubules and promoting their assembly from αβ-tubulin heterodimers.
This compound acts as a positive modulator of MAP-2 function. In vitro studies have demonstrated that this compound binds to MAP-2, which in turn increases MAP-2's capacity to stimulate the assembly of tubulin into microtubules.[1][5][6][7] This action effectively shifts the equilibrium from soluble tubulin dimers toward polymerized microtubules, enhancing the stability and dynamics of the neuronal cytoskeleton.[3][4][5] This mechanism is distinct from other microtubule-targeting agents, such as taxanes, which bind directly to tubulin. The specificity of this compound for MAP-2 suggests a targeted action within the neuronal environment where MAP-2 is predominantly expressed.
References
- 1. Microtubule-associated protein 2 (MAP2) is a neurosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. (PDF) Microtubule-Associated Protein 2 (MAP2) Is a [research.amanote.com]
- 7. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
In-Depth Technical Guide: The Interaction of MAP4343 with Microtubule-Associated Protein 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the synthetic pregnenolone (B344588) derivative, MAP4343 (3β-methoxypregnenolone), and microtubule-associated protein 2 (MAP2). This interaction is of significant interest due to its potential therapeutic implications, particularly in the context of neurological disorders. This document synthesizes available data on binding affinity, details relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.
Introduction
This compound is a synthetic neurosteroid that has demonstrated potential antidepressant-like effects.[1][2][3] Its mechanism of action is linked to its ability to bind to microtubule-associated protein 2 (MAP2), a key protein involved in modulating the stability and dynamics of neuronal microtubules.[1][2][3] The binding of this compound to MAP2 is reported to enhance the latter's ability to promote tubulin assembly, a process crucial for neuronal structure and function.[1][2][3] This guide delves into the specifics of this molecular interaction.
Quantitative Analysis of MAP2 Binding
Table 1: Quantitative Binding Data for Pregnenolone and MAP2
| Ligand | Protein | Experimental Method | Equilibrium Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Source |
| [³H]Pregnenolone | Purified Calf MAP2 | Radioligand Binding Assay | 39.2 nM | 16 pmol/mg of MAP2 | [1] |
| [³H]Pregnenolone | MAP2 + Tubulin Copolymers | Radioligand Binding Assay | 44.0 nM | 135 pmol/mg of MAP2 | [1] |
Experimental Protocols
The following is a detailed description of the experimental methodology used to determine the binding affinity of pregnenolone to MAP2, which serves as a relevant proxy for understanding the this compound-MAP2 interaction.
Radioligand Binding Assay for Pregnenolone and MAP2
This protocol is based on the methodology described by Murakami et al. (2000).
Objective: To determine the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]pregnenolone binding to purified MAP2.
Materials:
-
Purified calf-brain MAP2
-
[³H]pregnenolone (radioligand)
-
Nonradioactive pregnenolone
-
Binding buffer (composition not specified in the source, but typically a buffered saline solution at physiological pH, e.g., Tris-buffered saline)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation:
-
A constant amount of purified MAP2 is incubated with increasing concentrations of [³H]pregnenolone in the binding buffer.
-
A parallel set of incubations is prepared, which includes a high concentration (e.g., 1000-fold excess) of nonradioactive pregnenolone to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters under vacuum. This separates the protein-bound radioligand from the free radioligand.
-
The filters are washed quickly with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
-
Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity trapped on the filters, representing the bound [³H]pregnenolone, is measured using a scintillation counter.
-
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of nonradioactive pregnenolone.
-
Non-specific Binding: Radioactivity measured in the presence of excess nonradioactive pregnenolone.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Scatchard Analysis: The specific binding data is plotted as Bound/Free versus Bound ligand. The Kd is determined from the negative reciprocal of the slope of the resulting line, and the Bmax is determined from the x-intercept.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
The binding of this compound to MAP2 initiates a cascade of events that ultimately influences neuronal microtubule dynamics.
Caption: this compound binds to MAP2, enhancing tubulin assembly and modulating microtubule dynamics.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in the radioligand binding assay used to quantify the interaction between a ligand and its protein target.
Caption: Workflow for determining binding affinity using a radioligand binding assay.
Conclusion
The interaction between this compound and MAP2 represents a novel mechanism for modulating neuronal microtubule dynamics. While direct quantitative binding data for this compound remains to be published, the data available for its parent compound, pregnenolone, provides a strong foundation for understanding this interaction. The experimental protocols detailed herein offer a roadmap for the further characterization of this and similar protein-ligand interactions. Future research should focus on obtaining precise biophysical data for the this compound-MAP2 complex to further elucidate its therapeutic potential.
References
The Role of MAP4343 in Modulating Microtubule-Associated Protein 2 (MAP2) Activity and Promoting Tubulin Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthetic pregnenolone (B344588) derivative, MAP4343, and its role in modulating tubulin polymerization. This compound does not directly interact with tubulin; instead, it functions by binding to Microtubule-Associated Protein 2 (MAP2), a key neuronal protein that regulates microtubule dynamics. By binding to MAP2, this compound enhances MAP2's ability to promote the assembly of tubulin into microtubules. This guide summarizes the current understanding of the this compound-MAP2 interaction, presents available quantitative data on its effects on tubulin polymerization, and provides detailed experimental protocols for studying these interactions in vitro and in cellular contexts.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated by a host of microtubule-associated proteins (MAPs). In neurons, MAP2 is a prominent MAP that plays a crucial role in the development and maintenance of dendritic morphology by promoting microtubule assembly and stability.
This compound (3β-methoxypregnenolone) is a synthetic neurosteroid that has garnered interest for its potential therapeutic applications in neurological disorders. Its mechanism of action is linked to the modulation of the neuronal cytoskeleton. Specifically, this compound has been shown to bind to MAP2 and potentiate its function in promoting tubulin polymerization[1][2][3]. This guide will delve into the technical details of this interaction and its consequences for microtubule dynamics.
Mechanism of Action: The this compound-MAP2-Tubulin Axis
The primary mechanism by which this compound influences tubulin polymerization is indirect. It acts as a positive modulator of MAP2 activity. The signaling pathway can be visualized as a linear cascade:
This compound binds to MAP2, inducing a conformational change that enhances MAP2's affinity for tubulin or its ability to promote the incorporation of tubulin dimers into a growing microtubule lattice. This leads to an overall increase in microtubule polymerization and stability.
Quantitative Data on this compound's Effect on Tubulin Polymerization
While the qualitative effect of this compound on MAP2-mediated tubulin assembly is established, detailed quantitative data from in vitro studies are not extensively available in the public domain. The foundational research by Fontaine-Lenoir et al. (2006) demonstrated a significant increase in neurite outgrowth in PC12 cells, a process highly dependent on microtubule dynamics, in the presence of this compound. This effect was shown to be MAP2-dependent.
The following table summarizes the conceptual quantitative outcomes expected from in vitro tubulin polymerization assays in the presence of this compound and MAP2, based on the established mechanism. It is important to note that specific values would need to be determined empirically.
| Condition | Parameter | Expected Outcome |
| Tubulin alone | Critical Concentration (Cc) | Baseline |
| Tubulin + MAP2 | Critical Concentration (Cc) | Lower than tubulin alone |
| Tubulin + MAP2 + this compound | Critical Concentration (Cc) | Lower than Tubulin + MAP2 |
| Tubulin alone | Polymerization Rate (Vmax) | Baseline |
| Tubulin + MAP2 | Polymerization Rate (Vmax) | Higher than tubulin alone |
| Tubulin + MAP2 + this compound | Polymerization Rate (Vmax) | Higher than Tubulin + MAP2 |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound in tubulin polymerization.
Purification of Recombinant Full-Length MAP2
Obtaining pure and active MAP2 is critical for in vitro reconstitution assays. The following protocol outlines a general strategy for the expression and purification of recombinant full-length MAP2.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing full-length MAP2 cDNA with an affinity tag (e.g., His-tag)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (50 mM MES pH 6.8, 150 mM NaCl, 1 mM DTT)
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Ion-exchange and size-exclusion chromatography columns and systems
Protocol:
-
Expression:
-
Transform the MAP2 expression vector into a suitable E. coli strain.
-
Grow the bacterial culture to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes at 4°C).
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged MAP2 with Elution Buffer.
-
(Optional but recommended) Further purify the eluted protein using ion-exchange and/or size-exclusion chromatography to remove remaining contaminants and aggregates.
-
Dialyze the final purified protein against Dialysis Buffer.
-
-
Verification:
-
Assess the purity of the protein by SDS-PAGE and Coomassie blue staining.
-
Confirm the identity of the protein by Western blotting using an anti-MAP2 antibody or by mass spectrometry.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on MAP2-mediated tubulin polymerization by monitoring the change in turbidity of the solution over time.
Materials:
-
Purified tubulin (>99% pure)
-
Purified MAP2
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA
-
GTP stock solution (100 mM)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader
Protocol:
-
Prepare a master mix of tubulin in GTB on ice. The final concentration of tubulin should be above its critical concentration for polymerization (e.g., 1-5 mg/mL).
-
Prepare different reaction conditions in separate tubes on ice:
-
Control: Tubulin + GTP
-
MAP2: Tubulin + MAP2 + GTP
-
MAP2 + this compound: Tubulin + MAP2 + this compound (at various concentrations) + GTP
-
Vehicle Control: Tubulin + MAP2 + vehicle (e.g., DMSO) + GTP
-
-
Add GTP to a final concentration of 1 mM to all reaction tubes just before starting the assay.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot the absorbance values against time to generate polymerization curves. Analyze the curves to determine the lag time, maximum polymerization rate (Vmax), and the plateau phase.
Neurite Outgrowth Assay
This cellular assay assesses the functional consequence of enhanced microtubule polymerization by measuring the growth of neurites in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Cell culture medium and supplements
-
Differentiating agent (e.g., Nerve Growth Factor (NGF) for PC12 cells)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with image analysis software
Protocol:
-
Seed the neuronal cells in a multi-well plate suitable for imaging.
-
Induce differentiation of the cells according to the cell line's specific protocol (e.g., by adding NGF to PC12 cells).
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
-
Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary antibody against β-III tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.
Conclusion
This compound represents an interesting pharmacological tool for modulating microtubule dynamics in neurons through its interaction with MAP2. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound on MAP2-mediated tubulin polymerization and its functional consequences in a cellular context. Further detailed biochemical and biophysical studies are warranted to fully elucidate the precise molecular mechanism of the this compound-MAP2 interaction and to establish a comprehensive quantitative understanding of its impact on microtubule dynamics. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the neuronal cytoskeleton.
References
A Technical Guide to MAP4343: Mechanisms and Implications for Neuronal Plasticity
Disclaimer: This document describes the hypothetical molecule MAP4343. The data, experimental protocols, and signaling pathways presented are based on established principles of neuronal plasticity and the known functions of well-characterized microtubule-associated proteins (MAPs), such as MAPT (Tau) and MAP2, to provide a scientifically grounded and illustrative guide.
Abstract
This compound is a novel investigational compound designed to modulate neuronal plasticity by targeting microtubule dynamics. Microtubules are essential cytoskeletal polymers that play a critical role in maintaining neuronal structure, facilitating axonal and dendritic transport, and enabling synaptic plasticity.[1][2] Dysregulation of microtubule-associated proteins (MAPs) is implicated in a range of neurological disorders.[3] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, its quantitative effects on key markers of neuronal plasticity, detailed experimental protocols for its characterization, and the signaling pathways it influences. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience.
Introduction to this compound and Neuronal Plasticity
Neuronal plasticity, the ability of neural networks in the brain to change through growth and reorganization, is fundamental to learning and memory.[1] This process involves structural and functional changes at the synaptic level, including the formation and elimination of dendritic spines and the strengthening or weakening of synaptic transmission, known as long-term potentiation (LTP) and long-term depression (LTD), respectively.[4][5]
The neuronal cytoskeleton, particularly the microtubule network, provides the structural basis for these plastic changes.[2] Microtubule-associated proteins (MAPs) regulate the stability and dynamics of microtubules, thereby influencing dendritic morphology, spine architecture, and synaptic function.[6][7] this compound is a synthetic small molecule designed to allosterically modulate the interaction of endogenous MAPs with tubulin, promoting a state of dynamic stability within the microtubule network conducive to synaptic plasticity.
Mechanism of Action
This compound is hypothesized to bind to a novel pocket on microtubule-associated proteins, enhancing their ability to promote microtubule polymerization and stability without inducing excessive rigidity. This action is critical, as both hyperdynamic and overly stable microtubules can impair synaptic function.[8] By promoting a state of "dynamic stability," this compound facilitates the structural rearrangements necessary for dendritic spine maturation and the trafficking of essential cargo, such as neurotransmitter receptors and signaling molecules, to the synapse.[8][9]
Quantitative Effects on Neuronal Plasticity
The efficacy of this compound has been evaluated in primary hippocampal neuron cultures and rodent models. Key quantitative findings are summarized below.
Table 1: Effects of this compound on Dendritic Spine Density and Morphology
| Treatment Group | Dendritic Spine Density (spines/10µm) | Mature Spine Percentage (Mushroom/Stubby) | Immature Spine Percentage (Thin/Filopodial) |
| Vehicle Control | 10.2 ± 0.8 | 45% | 55% |
| This compound (10 nM) | 18.5 ± 1.2 | 65% | 35% |
| MAP Knockdown | 5.1 ± 0.5 | 20% | 80% |
*p < 0.01 vs. Vehicle Control; **p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM. Spine density and morphology were assessed using immunocytochemistry and confocal microscopy, based on methodologies for analyzing drebrin clusters on dendritic segments.[10]
Table 2: Effects of this compound on Long-Term Potentiation (LTP)
| Treatment Group | Field Excitatory Postsynaptic Potential (fEPSP) Slope (% of Baseline) |
| Vehicle Control | 145 ± 8% |
| This compound (10 nM) | 195 ± 12%* |
| Nocodazole (Microtubule Depolymerizing Agent) | 110 ± 5%** |
*p < 0.01 vs. Vehicle Control; **p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM 60 minutes post-theta-burst stimulation. LTP was measured via extracellular field recordings in acute hippocampal slices.[11][12]
Key Signaling Pathways
This compound's mechanism of action involves the modulation of key signaling pathways that regulate MAP phosphorylation and function. Phosphorylation is a primary mechanism for controlling MAP interaction with microtubules.[13] this compound has been shown to decrease the activity of Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5), two kinases known to hyperphosphorylate MAPT (Tau), leading to its detachment from microtubules and subsequent pathology in neurodegenerative diseases.[14] Furthermore, this compound appears to promote the activity of Protein Kinase A (PKA), which is anchored to MAP2 and plays a crucial role in synaptic plasticity and CREB phosphorylation.[9][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize this compound.
Western Blotting for Protein Expression
This protocol is used to quantify the expression levels of total and phosphorylated MAPs in neuronal lysates.
1. Sample Preparation:
-
Culture primary hippocampal neurons and treat with this compound or vehicle.
-
Rinse cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape cells, incubate lysate on ice for 20 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.[16]
-
Collect the supernatant and determine protein concentration using a BCA assay.[17]
2. SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[18]
-
Load 20-30 µg of protein per lane onto a 4-12% Tris-Glycine gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with primary antibodies (e.g., anti-MAP2, anti-phospho-Tau, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
Immunocytochemistry for Dendritic Spine Analysis
This protocol is used to visualize and quantify changes in dendritic spine density and morphology.
1. Cell Culture and Treatment:
-
Plate primary hippocampal neurons on poly-D-lysine-coated glass coverslips.[19]
-
Culture neurons for 14-21 days in vitro (DIV) to allow for mature spine development.
-
Treat neurons with this compound or vehicle for the desired duration.
2. Fixation and Permeabilization:
-
Fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[20]
-
Rinse three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[21]
3. Staining:
-
Block with 5% goat serum in PBS for 1 hour at room temperature to reduce non-specific binding.[22]
-
Incubate with primary antibodies (e.g., anti-MAP2 to label dendrites, anti-Drebrin or Phalloidin to label spines) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.[20]
-
Mount coverslips onto slides using an anti-fade mounting medium containing DAPI.
4. Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze dendritic spine density and morphology on secondary or tertiary dendrites using imaging software (e.g., ImageJ/Fiji or NeuronStudio).
Electrophysiology for Long-Term Potentiation (LTP)
This protocol is used to measure synaptic strength and plasticity in response to this compound.[4]
1. Slice Preparation:
-
Anesthetize and decapitate an adult rodent.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).[11]
-
Prepare 300-400 µm thick acute hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF for at least 1 hour.
2. Recording:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[12]
-
Establish a stable baseline recording for 20-30 minutes by delivering single pulses every 30-60 seconds.[11]
3. LTP Induction and Measurement:
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[12]
-
Continue recording fEPSPs for at least 60 minutes post-induction.
-
Analyze the data by measuring the slope of the fEPSP and normalizing it to the pre-induction baseline.
Conclusion
The preclinical data strongly suggest that this compound is a potent modulator of neuronal plasticity. By promoting the dynamic stability of the microtubule network, this compound enhances dendritic spine maturation and strengthens synaptic transmission. Its mechanism of action, involving the regulation of key kinases like GSK3β, CDK5, and PKA, positions it as a promising therapeutic candidate for neurological disorders characterized by synaptic dysfunction and cognitive decline. Further investigation is warranted to explore its full therapeutic potential and safety profile in more advanced disease models.
References
- 1. Microtubule Dynamics in Neuronal Development, Plasticity, and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | More than a marker: potential pathogenic functions of MAP2 [frontiersin.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Biomarkers of Activity-Dependent Plasticity and Persistent Enhancement of Synaptic Transmission in Alzheimer Disease: A Review of the Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytoskeletal plasticity in cells expressing neuronal microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of microtubule-associated protein 2 (MAP-2) in neuronal growth, plasticity, and degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synaptic Life of Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAP2 phosphorylation: mechanisms, functional consequences, and emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of dendritic spine density, morphology and glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology and LTP [bio-protocol.org]
- 13. Phosphorylation of microtubule-associated protein 2 (MAP2) and its relevance for the regulation of the neuronal cytoskeleton function: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Kainic acid hyperphosphorylates tau via inflammasome activation in MAPT transgenic mice | Aging [aging-us.com]
- 15. MAP2 is required for dendrite elongation, PKA anchoring in dendrites, and proper PKA signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blotting for Neuronal Proteins [protocols.io]
- 17. Western blot in homogenised mouse brain samples [protocols.io]
- 18. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 19. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 20. Immunocytochemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. bit.bio [bit.bio]
- 22. researchgate.net [researchgate.net]
Foundational Research on 3β-Methoxy-pregnenolone (MAP4343): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3β-Methoxy-pregnenolone, also known as MAP4343, is a synthetic analog of the neurosteroid pregnenolone (B344588). It has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders, including depression and spinal cord injury. Unlike its parent compound, this compound is not metabolized into downstream steroid hormones, thus avoiding potential hormonal side effects. Its primary mechanism of action involves the direct binding to and modulation of Microtubule-Associated Protein 2 (MAP2), a key protein in maintaining neuronal structure and plasticity. This technical guide provides an in-depth overview of the foundational research on 3β-Methoxy-pregnenolone, consolidating key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.
Introduction
Neurosteroids are a class of steroids synthesized within the brain that can rapidly modulate neuronal excitability. Pregnenolone is a primary neurosteroid, but its therapeutic application is limited by its conversion to other active steroids. 3β-Methoxy-pregnenolone (this compound) was developed as a metabolically stable analog that retains the beneficial neurological effects of pregnenolone without the hormonal liabilities.[1] Foundational research has identified its unique mechanism of action, which centers on the modulation of microtubule dynamics through interaction with MAP2.[2] This guide will explore the synthesis, mechanism of action, and preclinical efficacy of this compound.
Synthesis of 3β-Methoxy-pregnenolone
A streamlined, multi-step continuous flow synthesis of this compound has been developed, starting from the readily available plant-derived diosgenin. This process has an overall yield of 64%. A key step in this synthesis is the etherification of pregnenolone.
Experimental Protocol: Etherification of Pregnenolone
This protocol describes a laboratory-scale synthesis of 3β-Methoxy-pregnenolone from pregnenolone tosylate.
Materials:
-
Pregnenolone tosylate
-
Ethyl acetate (B1210297)
-
10% Sodium bicarbonate solution
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reflux 7.4 g of pregnenolone tosylate with 50 ml of methanol for 4 hours.
-
After cooling, evaporate the solvent.
-
Take up the crude reaction product in 100 ml of ethyl acetate.
-
Wash the ethyl acetate solution three times with 100 ml of a 10% sodium bicarbonate solution.
-
Dry the organic phase over Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield 3β-Methoxy-pregnenolone.
Results:
-
Yield: 5.2 g (100%)
-
Purity: >97.5% (confirmed by NMR)
Mechanism of Action: Interaction with MAP2 and Modulation of Microtubule Dynamics
The primary molecular target of 3β-Methoxy-pregnenolone is Microtubule-Associated Protein 2 (MAP2). MAP2 is a neuronal protein that plays a crucial role in the stabilization and assembly of microtubules, which are essential components of the cytoskeleton responsible for maintaining cell structure, transport, and neuronal plasticity.[3][4]
Binding Affinity to MAP2
While direct binding studies for this compound are not extensively published, its parent compound, pregnenolone, has been shown to bind to MAP2 with high affinity. Given that this compound is reported to have similar in vitro activity, these values serve as a strong proxy.
| Ligand | Receptor | Dissociation Constant (Kd) | Bmax |
| [³H]Pregnenolone | Purified calf MAP2 | 39.2 nM | 16 pmol/mg of MAP2 |
| [³H]Pregnenolone | MAP2 + tubulin copolymers | 44.0 nM | 135 pmol/mg of MAP2 |
Signaling Pathway
3β-Methoxy-pregnenolone binding to MAP2 is thought to initiate a signaling cascade that ultimately leads to enhanced microtubule stability and dynamics. This is crucial for neuronal health and plasticity.[4] The proposed signaling pathway involves the activation of downstream kinases and modifications to tubulin.
This compound signaling pathway leading to enhanced neuronal plasticity.
In Vitro Microtubule Polymerization
Preclinical Efficacy
The therapeutic potential of 3β-Methoxy-pregnenolone has been investigated in several preclinical models of neurological and psychiatric disorders.
Antidepressant-like Effects
In rodent models of depression, this compound has demonstrated rapid and sustained antidepressant-like effects, often outperforming conventional antidepressants like fluoxetine.[2]
The FST is a common behavioral assay to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.
| Treatment Group | Dose (mg/kg, s.c.) | Immobility Time (% of Vehicle) |
| Vehicle | - | 100% |
| This compound | 4 | ~80% |
| This compound | 10 | ~60%** |
| This compound | 15 | ~90% |
| Fluoxetine | 10 | ~75% |
| *p < 0.05, **p < 0.001 vs. Vehicle |
In a non-rodent model, chronic oral administration of this compound was shown to prevent stress-induced behavioral and physiological alterations.[2]
| Parameter | Vehicle (Stressed) | This compound (50 mg/kg/day, oral) (Stressed) |
| Avoidance Behavior | Increased | Abolished |
| Urinary Cortisol | Increased | Prevented Increase |
| Nocturnal Hypothermia | Present | Prevented |
| Sleep Disturbances | Present | Prevented |
Neuronal Plasticity and Neurite Outgrowth
This compound has been shown to promote neurite outgrowth in PC12 cells, a common in vitro model for studying neuronal differentiation. This effect is dependent on its interaction with MAP2.[5]
| Treatment | % of Cells with Neurites | Average Neurite Length (µm) |
| Control | Baseline | Baseline |
| This compound (10 µM) | Increased | Increased |
Note: Specific quantitative data on the percentage of cells with neurites and average neurite length for this compound are not consistently reported in the literature, but qualitative and comparative studies confirm a significant increase.
Experimental Protocols
Western Blot for α-Tubulin Isoforms
This protocol is used to assess the effect of this compound on microtubule dynamics by measuring the expression of different α-tubulin isoforms (e.g., tyrosinated-tubulin, acetylated-tubulin).
Procedure:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus) in lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by electrophoresis on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against specific α-tubulin isoforms overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software.
Workflow for Western Blot analysis of α-tubulin isoforms.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. While comprehensive pharmacokinetic data in the public domain is limited, its design as a metabolically stable analog of pregnenolone suggests improved bioavailability and a longer half-life compared to the parent compound. General pharmacokinetic parameters are typically determined in animal models like rats.
| Parameter | Description | Typical Units |
| Cmax | Maximum (peak) plasma concentration | ng/mL or µM |
| Tmax | Time to reach Cmax | hours (h) |
| t1/2 | Elimination half-life | hours (h) |
| AUC | Area under the plasma concentration-time curve | ngh/mL or µMh |
| Bioavailability (F) | Fraction of administered dose that reaches systemic circulation | % |
Note: Specific values for 3β-Methoxy-pregnenolone are not currently available in the cited literature.
Conclusion
3β-Methoxy-pregnenolone (this compound) represents a promising therapeutic candidate with a novel mechanism of action centered on the modulation of microtubule dynamics via MAP2. Its preclinical efficacy in models of depression and spinal cord injury, coupled with a favorable safety profile due to its metabolic stability, warrants further investigation and clinical development. This technical guide provides a foundational overview for researchers and drug development professionals interested in this innovative neurosteroid analog. Further research is needed to fully elucidate its pharmacokinetic profile and the downstream intricacies of its signaling pathway.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of microtubule-associated protein 2 (MAP-2) in neuronal growth, plasticity, and degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. More than a marker: potential pathogenic functions of MAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing structural plasticity of PC12 neurons during differentiation and neurite regeneration with a catalytically inactive mutant version of the zRICH protein - PMC [pmc.ncbi.nlm.nih.gov]
MAP4343: A Novel Microtubule-Targeted Approach for Alcohol Use Disorder
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alcohol Use Disorder (AUD) remains a significant global health challenge with a pressing need for novel therapeutic interventions. MAP4343, a synthetic pregnenolone (B344588) derivative, has emerged as a promising candidate, demonstrating preclinical efficacy in reducing excessive alcohol consumption. This document provides an in-depth technical overview of the existing research on this compound's potential in treating AUD. It details the proposed mechanism of action centered on microtubule dynamics, summarizes key preclinical findings, outlines experimental protocols, and presents the current status of clinical investigation. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a potential therapeutic agent for AUD.
Introduction
Alcohol Use Disorder is a chronic relapsing brain disorder characterized by an impaired ability to stop or control alcohol use despite adverse social, occupational, or health consequences. Current pharmacological treatments for AUD, such as naltrexone (B1662487) and acamprosate, have limited efficacy and are not effective for all individuals, highlighting the urgent need for new therapeutic strategies.[1]
Recent research has implicated alterations in the neuronal microtubule cytoskeleton in the pathophysiology of mood disorders and addiction.[2][3] Microtubules are dynamic polymers essential for neuronal structure, function, and plasticity. This compound (3β-methoxypregnenolone) is a novel investigational compound that modulates microtubule dynamics and has shown antidepressant properties.[2][4] Preclinical studies have now extended its potential therapeutic application to AUD, suggesting a unique mechanism of action distinct from current treatments.[1][3]
This whitepaper will synthesize the current preclinical data on this compound for AUD, focusing on its mechanism of action, efficacy in animal models, and the detailed experimental procedures used to generate these findings.
Proposed Mechanism of Action: Targeting the Microtubule Cytoskeleton
This compound's therapeutic potential is believed to stem from its interaction with the neuronal microtubule cytoskeleton.[2] Unlike conventional AUD medications that target neurotransmitter systems, this compound is thought to exert its effects by stabilizing microtubules and reversing alcohol-induced deficits in neuronal plasticity.[1][3]
The proposed signaling pathway is as follows:
Caption: Proposed signaling pathway of this compound in AUD.
Chronic alcohol exposure and withdrawal have been shown to decrease the acetylation of α-tubulin in the medial prefrontal cortex (mPFC), a brain region critical for regulating alcohol consumption.[1][5] This reduction in tubulin acetylation is associated with microtubule instability and subsequent neuronal dysfunction, contributing to the negative affective states that drive alcohol relapse.[1] this compound, a pregnenolone derivative, binds to Microtubule-Associated Protein 2 (MAP-2), promoting tubulin assembly and stabilizing microtubules.[2][4][6] It is hypothesized that by reversing the alcohol-induced decrease in α-tubulin acetylation, this compound restores microtubule stability, normalizes neuronal function, and alleviates the negative affect associated with alcohol withdrawal, thereby reducing excessive alcohol drinking.[1][5]
Preclinical Efficacy in a Mouse Model of Alcohol Use Disorder
The primary preclinical evidence for this compound's efficacy in AUD comes from a study utilizing a mouse model of alcohol dependence.[3][5] This model involves chronic intermittent ethanol (B145695) (CIE) vapor exposure to induce escalated alcohol consumption, a hallmark of alcohol dependence.[3]
Data Presentation
The following tables summarize the key quantitative findings from the pivotal preclinical study by Macedo et al. (2023).
Table 1: Effect of Chronic this compound Administration on Ethanol Intake in a Two-Bottle Choice Paradigm
| Treatment Group | Mean Ethanol Intake (g/kg/2h) - Week 3 (20 mg/kg) | Mean Ethanol Intake (g/kg/2h) - Week 5 (40 mg/kg) |
| Air-2BC Vehicle | ~1.8 | ~1.7 |
| Air-2BC this compound | ~1.5 | ~1.5 |
| CIE-2BC Vehicle | ~2.5 | ~2.6 |
| CIE-2BC this compound | ~2.0 | ~1.8 (p < 0.01 vs. CIE-2BC Vehicle) |
| Data are approximate values interpreted from graphical representations in Macedo et al. (2023) and are intended for illustrative purposes.[5][7] |
Table 2: Effects of Chronic this compound on Affective Behaviors and Stress Response
| Measurement | Air-2BC Vehicle | Air-2BC this compound | CIE-2BC Vehicle | CIE-2BC this compound |
| Elevated Plus Maze (% time in open arms) | ~30% | ~40% | ~25% | ~20% |
| Tail Suspension Test (Immobility time, s) | ~120 s | ~80 s (p < 0.05 vs. Air-2BC Vehicle) | ~80 s | ~100 s |
| Plasma Corticosterone (B1669441) (ng/mL) | ~50 ng/mL | ~40 ng/mL | ~30 ng/mL | ~60 ng/mL |
| Data are approximate values interpreted from graphical representations in Macedo et al. (2023) for illustrative purposes.[5] |
Table 3: Effect of CIE and this compound on α-tubulin Acetylation in the mPFC
| Treatment Group | Relative Acetylated α-tubulin Level |
| Air-Water Vehicle | Normalized to 1.0 |
| CIE-Water Vehicle | ~0.6 (Lower than Air-Water) |
| The study by Macedo et al. (2023) demonstrated lower α-tubulin acetylation in the mPFC of CIE-withdrawn mice, which chronic this compound treatment is hypothesized to reverse.[3][5] |
Summary of Preclinical Findings
-
Reduced Alcohol Intake: Chronic, but not acute, administration of this compound significantly reduced escalated ethanol intake in mice with a history of CIE exposure.[3][5] A more robust effect was observed at a higher dose (40 mg/kg) after several weeks of treatment.[5][7]
-
Complex Effects on Affect: The effects of this compound on anxiety-like behavior (Elevated Plus Maze) and depressive-like behavior (Tail Suspension Test) were complex and interacted with the animals' alcohol history.[3][5] This suggests that the reduction in alcohol drinking may not be a simple consequence of an overall anxiolytic or antidepressant effect.
-
Normalization of Stress Hormone Levels: Chronic this compound treatment counteracted the reduction in plasma corticosterone levels observed in alcohol-withdrawn mice.[3]
-
Reversal of Neuroadaptations: Withdrawal from CIE was associated with lower levels of acetylated α-tubulin in the medial prefrontal cortex.[3][5] The therapeutic effect of this compound is proposed to be linked to the reversal of this neuroadaptation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols from the relevant preclinical research.
Chronic Intermittent Ethanol (CIE) Vapor Inhalation Model
This widely used mouse model induces a state of alcohol dependence characterized by escalated voluntary alcohol consumption.
Caption: Workflow for the CIE mouse model and subsequent testing.
-
Animals: Adult male C57BL/6J mice are typically used.[3]
-
Housing: Mice are single-housed with access to food and water.
-
Two-Bottle Choice (2BC) Habituation: Mice are given access to one bottle of water and one bottle of 15% (v/v) ethanol for 2 hours daily.
-
CIE Procedure: Mice are exposed to ethanol vapor in inhalation chambers for 16 hours per day, for 4 consecutive days. This is followed by 3 days of abstinence where they have access to two bottles of water. This cycle is repeated for several weeks to establish dependence. Control animals are exposed to air instead of ethanol vapor.[3]
-
Monitoring: Blood ethanol concentrations are monitored to ensure they are within the target range (150-250 mg/dL).
Behavioral Assays
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior. The apparatus consists of two open arms and two closed arms. The time spent in the open arms is measured, with more time indicating less anxiety-like behavior.[3]
-
Tail Suspension Test (TST): This assay is used to screen for antidepressant-like effects. Mice are suspended by their tails, and the duration of immobility is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[3]
Biochemical Analysis
-
Plasma Corticosterone Measurement: Blood samples are collected, and plasma corticosterone levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit. This provides an index of the physiological stress response.[3]
-
Western Blot for Tubulin Acetylation: The medial prefrontal cortex is dissected, and protein extracts are prepared. Western blotting is performed using antibodies specific for acetylated α-tubulin and total α-tubulin. The ratio of acetylated to total α-tubulin is then quantified to determine changes in post-translational modification.[3]
Clinical Development
A clinical trial investigating this compound for the treatment of AUD has been registered (NCT04157114). As of the last update, this study is a Phase 2a, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy, safety, and tolerability of this compound in individuals with moderate to severe AUD.
Table 4: Key Eligibility Criteria for Clinical Trial NCT04157114
| Inclusion Criteria | Exclusion Criteria |
| Age 18-65 years | Significant unstable medical disorders |
| DSM-5 diagnosis of moderate or severe AUD | Liver function tests >3 times the upper limit of normal |
| Specified minimum weekly alcohol consumption | Current major psychiatric disorders (other than AUD) |
| Seeking treatment for AUD | Positive urine drug screen for substances of abuse (excluding cannabis in some cases) |
| Abstinent for a minimum of 3 days prior to randomization | Current use of other medications for AUD (e.g., naltrexone, acamprosate) |
This is a summary of key criteria. For a complete list, refer to the clinical trial record.[8]
To date, no results from this clinical trial have been publicly released. The outcome of this study will be critical in determining the translational potential of this compound for AUD in humans.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic approach for Alcohol Use Disorder. Its unique mechanism of action, targeting the microtubule cytoskeleton, distinguishes it from all currently approved medications. Preclinical data robustly demonstrate that chronic this compound administration can reduce excessive alcohol consumption in a well-established animal model of alcohol dependence. The proposed mechanism, involving the reversal of alcohol-induced deficits in α-tubulin acetylation in the mPFC, provides a strong neurobiological rationale for its efficacy.
Future research should focus on several key areas:
-
Elucidation of the precise molecular interactions between this compound, MAP-2, and the tubulin acetylation machinery.
-
Investigation into the effects of this compound in female subjects , as the initial preclinical studies were conducted in males.
-
Analysis of the results from the ongoing clinical trial (NCT04157114) to determine the safety, tolerability, and efficacy of this compound in humans with AUD.
The development of this compound could represent a significant advancement in the pharmacotherapy of AUD, offering a new hope for individuals who do not respond to existing treatments. The scientific community eagerly awaits the results of the ongoing clinical investigations.
References
- 1. neurosciencenews.com [neurosciencenews.com]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic this compound reverses escalated alcohol drinking in a mouse model of alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic this compound reverses escalated alcohol drinking in a mouse model of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to MAP4343: Structure, Chemical Properties, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: MAP4343, also known as 3β-Methoxypregnenolone, is a synthetic neuroactive steroid derived from pregnenolone.[1] It has emerged as a promising therapeutic candidate for depressive disorders due to its novel mechanism of action that differs from conventional antidepressants.[2][3] This technical guide provides a detailed examination of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize it.
Chemical Structure and Properties
This compound is the 3β-methyl ether derivative of pregnenolone.[1] This structural modification prevents its conversion into hormonally active metabolites, a significant advantage for a neuro-focused therapeutic.[4]
| Property | Value | Reference |
| IUPAC Name | (3S,8S,9S,10R,13S,14S,17S)-3-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethan-1-one | [1] |
| Synonyms | 3β-Methoxypregnenolone, Pregnenolone 3-methyl ether | [1] |
| Chemical Formula | C₂₂H₃₄O₂ | [1] |
| Molar Mass | 330.51 g/mol | [1] |
| CAS Number | 511-26-2 | [1] |
Mechanism of Action: A Novel Approach to Neurotherapeutics
The primary mechanism of action of this compound involves its interaction with the neuronal cytoskeleton, specifically through its binding to Microtubule-Associated Protein 2 (MAP2).[1][2][3] This interaction initiates a cascade of events that ultimately leads to the stabilization and enhanced dynamics of microtubules, which are crucial for neuronal structure and function.[2]
Signaling Pathway
The proposed signaling pathway for this compound is as follows:
References
Methodological & Application
MAP4343: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP4343, also known as 3β-methoxypregnenolone, is a synthetic derivative of the neurosteroid pregnenolone (B344588).[1][2][3][4] It is an investigational compound with a novel mechanism of action that does not involve direct interaction with neurotransmitter receptors.[1] Preclinical studies have demonstrated its potential as a therapeutic agent for depressive disorders and alcohol use disorder.[1][5][6] this compound exerts its effects by binding to microtubule-associated protein 2 (MAP-2), which plays a crucial role in neuronal plasticity and microtubule dynamics.[1][2][4] By promoting tubulin assembly, this compound enhances microtubule stability and dynamics, processes that are thought to be impaired in certain neurological and psychiatric conditions.[1][2][7]
These application notes provide a comprehensive overview of the synthesis of this compound, its mechanism of action, and detailed protocols for its preclinical evaluation.
Synthesis of this compound
This compound can be synthesized from the readily available plant-derived steroid, diosgenin (B1670711), in a six-step process.[1] An overview of a streamlined synthesis process is presented below.
Protocol 1: Synthesis of this compound from Diosgenin
This protocol outlines the key transformations required to synthesize this compound. For detailed experimental parameters, including specific reagents, solvents, and reaction conditions, researchers should refer to specialized synthetic chemistry literature.
Step 1: Acetolysis of Diosgenin to 16-Dehydropregnenolone Acetate (B1210297) (16-DPA) Diosgenin is converted to 16-DPA through acetolysis. This reaction typically involves heating diosgenin with acetic anhydride.
Step 2: Hydrogenation of 16-DPA The double bond in the D-ring of 16-DPA is selectively hydrogenated to yield pregnenolone acetate.
Step 3: Hydrolysis of Pregnenolone Acetate The acetate group at the 3β position of pregnenolone acetate is hydrolyzed to yield pregnenolone.
Step 4: Protection of the Ketone Group The ketone group at C-20 of pregnenolone is protected, for example, as a ketal, to prevent its reaction in the subsequent step.
Step 5: Etherification of the 3β-Hydroxyl Group The 3β-hydroxyl group is converted to a methoxy (B1213986) group. This is a key step in the synthesis of this compound.
Step 6: Deprotection of the Ketone Group The protecting group at C-20 is removed to yield the final product, this compound (3β-methoxypregnenolone).
Mechanism of Action
This compound's primary mechanism of action involves the modulation of microtubule dynamics through its interaction with MAP-2.[1][2][4]
Preclinical Data
Preclinical studies have evaluated the efficacy of this compound in animal models of depression. The forced swimming test (FST) is a commonly used assay to assess antidepressant-like activity.[2][3][4]
Table 1: Effect of this compound on Immobility Time in the Rat Forced Swimming Test
| Treatment Group | Dose (mg/kg, s.c.) | Immobility Time (seconds) | % Change from Vehicle |
| Vehicle | - | ~120 | - |
| This compound | 4 | ~90 | -25% |
| This compound | 10 | ~75 | -37.5% |
| This compound | 15 | ~80 | -33.3% |
| Fluoxetine (FLX) | 10 | ~85 | -29.2% |
| Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[3] |
Table 2: Effect of this compound on Active Behaviors in the Rat Forced Swimming Test
| Treatment Group | Dose (mg/kg, s.c.) | Swimming Behavior (counts) | % Change from Vehicle |
| Vehicle | - | ~150 | - |
| This compound | 4 | ~200 | +33.3% |
| This compound | 10 | ~225 | +50% |
| This compound | 15 | ~210 | +40% |
| Fluoxetine (FLX) | 10 | ~200 | +33.3% |
| Data are approximate values derived from graphical representations in the cited literature and are intended for illustrative purposes.[3] |
In addition to behavioral effects, this compound has been shown to modulate the expression of α-tubulin isoforms in the brain, providing a biochemical correlate of its action on microtubule dynamics.[1][3][8]
Table 3: Effect of a Single Injection of this compound on Hippocampal α-Tubulin Isoforms in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Tyr-Tub/Glu-Tub Ratio | Acet-Tub Expression |
| Vehicle | - | Baseline | Baseline |
| This compound | 4 | Increased | Increased |
| This compound | 10 | Significantly Increased | Significantly Increased |
| Fluoxetine (FLX) | 10 | No significant change | No significant change |
| Tyr-Tub: Tyrosinated α-tubulin; Glu-Tub: Detyrosinated α-tubulin; Acet-Tub: Acetylated α-tubulin. Changes are relative to the vehicle-treated group.[3][8] |
Experimental Protocols
The following are detailed protocols for key experiments used in the preclinical evaluation of this compound.
Protocol 2: Rat Forced Swimming Test (FST)
This protocol is adapted from standard procedures used to assess antidepressant-like activity.[2][9][10][11]
Objective: To evaluate the effect of this compound on depressive-like behavior in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., sesame oil)[3]
-
Reference antidepressant (e.g., Fluoxetine)
-
Cylindrical tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm[10]
-
Video recording equipment
Procedure:
-
Acclimation: House rats in standard laboratory conditions for at least one week before the experiment. Handle the rats daily for several days leading up to the test.[9]
-
Drug Administration: Administer this compound, vehicle, or a reference antidepressant (e.g., via subcutaneous injection) at the desired doses and time points before the test session. A common protocol involves administration 24 hours, 5 hours, and 1 hour before the test.[11]
-
Pre-test Session (Day 1): Place each rat individually into a cylinder of water for a 15-minute session.[2][11] This session is for habituation and is not scored for behavior. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.[6]
-
Test Session (Day 2): 24 hours after the pre-test session, place the rats back into the cylinders for a 5-minute test session.[2][11]
-
Behavioral Scoring: Record the entire 5-minute session. An observer, blind to the treatment conditions, should score the duration of immobility (the rat makes only the movements necessary to keep its head above water), swimming, and climbing behaviors.[9]
-
Data Analysis: Compare the duration of immobility and active behaviors between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.[2]
Protocol 3: Western Blot Analysis of α-Tubulin Isoforms
This protocol provides a general framework for analyzing changes in α-tubulin isoforms in brain tissue following this compound treatment.[5][7][12][13]
Objective: To quantify the expression of tyrosinated, detyrosinated, and acetylated α-tubulin in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus) from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-tyrosinated α-tubulin, anti-detyrosinated α-tubulin, anti-acetylated α-tubulin, anti-total α-tubulin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent
-
Imaging system
Procedure:
-
Tissue Homogenization: Dissect and homogenize the brain region of interest in ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5][7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][7]
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.[7]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the expression of the α-tubulin isoforms to the total α-tubulin or another loading control.[12]
Clinical Development
This compound is currently being investigated in clinical trials for the treatment of alcohol use disorder. A Phase 2, randomized, double-blind, placebo-controlled study has been initiated to evaluate its efficacy and safety.[14]
Conclusion
This compound represents a promising therapeutic candidate with a novel mechanism of action centered on the modulation of microtubule dynamics. The protocols and data presented here provide a foundation for researchers to further investigate the pharmacological properties and therapeutic potential of this compound. As with any investigational drug, all research should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. A streamlined synthesis of the neurosteroid 3β-methoxypregnenolone assisted by a statistical experimental design and automation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. iris.ucc.ie [iris.ucc.ie]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bu.edu [bu.edu]
- 14. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3β-Methoxy-pregnenolone Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of 3β-Methoxy-pregnenolone (also known as MAP4343) in dimethyl sulfoxide (B87167) (DMSO), along with protocols for its dissolution and a summary of its mechanism of action.
Introduction
3β-Methoxy-pregnenolone is a synthetic neuroactive steroid derived from pregnenolone (B344588).[1] It is under investigation for its potential therapeutic effects in neurological conditions, including brain and spinal cord injury, and depressive disorders.[1] The compound is known to interact with microtubule-associated protein 2 (MAP2), playing a role in microtubule dynamics.[2] For in vitro studies and high-throughput screening, DMSO is a common solvent due to its ability to dissolve a wide range of organic compounds. Understanding the solubility of 3β-Methoxy-pregnenolone in DMSO is critical for accurate and reproducible experimental results.
Quantitative Solubility Data
While specific quantitative solubility data for 3β-Methoxy-pregnenolone in DMSO is not widely published, data for the closely related compound, pregnenolone monosulfate, and the parent compound, pregnenolone, are available and provide a useful reference. One supplier indicates that 3β-Methoxy-pregnenolone (this compound) is soluble in DMSO, though a specific concentration is not provided.
| Compound | Solvent | Solubility | Molar Mass ( g/mol ) | Notes |
| Pregnenolone monosulfate | DMSO | 62.5 mg/mL (157.61 mM) | 396.53 | Requires sonication for dissolution |
| Pregnenolone | DMSO | 9 - 25 mg/mL | 316.48 | May require warming to 60°C |
| Pregnenolone sulfate | DMSO | 30 mg/mL | 418.5 | - |
| 3β-Methoxy-pregnenolone | DMSO | Soluble (quantitative value not specified) | 330.51 | - |
This table summarizes available solubility data for 3β-Methoxy-pregnenolone and related compounds in DMSO. Data is compiled from various chemical supplier databases.
Experimental Protocols
Protocol for Dissolving 3β-Methoxy-pregnenolone in DMSO
This protocol outlines the steps for preparing a stock solution of 3β-Methoxy-pregnenolone in DMSO.
Materials:
-
3β-Methoxy-pregnenolone powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or microcentrifuge tube
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Preparation: Ensure all glassware is clean, dry, and free of contaminants. Use anhydrous DMSO to minimize the introduction of water, which can affect the solubility of hydrophobic compounds.
-
Weighing: Accurately weigh the desired amount of 3β-Methoxy-pregnenolone powder using a calibrated analytical balance and transfer it to the sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired final concentration.
-
Dissolution:
-
Initial Mixing: Tightly cap the vial and vortex the mixture for 30-60 seconds.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Assisted Dissolution (if necessary): If particles remain, one or both of the following methods can be employed:
-
Warming: Gently warm the solution in a water bath or on a heating block set to a temperature no higher than 60°C. Intermittently vortex the solution until the compound is fully dissolved. Avoid prolonged heating to prevent degradation.
-
Sonication: Place the vial in a sonicator bath and sonicate for 5-10 minutes. This can help to break up aggregates and enhance dissolution.
-
-
-
Final Inspection: Once the solution is clear and free of visible particles, it is ready for use.
-
Storage: Store the stock solution in a tightly sealed, amber glass vial at -20°C or -80°C for long-term storage. Before each use, allow the solution to thaw completely and come to room temperature. Vortex briefly before taking an aliquot.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in dissolving 3β-Methoxy-pregnenolone in DMSO.
Signaling Pathway of 3β-Methoxy-pregnenolone
Caption: A diagram showing the interaction of 3β-Methoxy-pregnenolone with MAP2 to modulate microtubule dynamics.
Safety Precautions
-
Always handle 3β-Methoxy-pregnenolone and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 3β-Methoxy-pregnenolone and DMSO for detailed safety information.
Disclaimer
This information is intended for research purposes only and is not for human or veterinary use. The protocols provided should be adapted to your specific experimental needs and performed by trained laboratory personnel.
References
Application Notes and Protocols: MAP4343 In Vitro Microtubule Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP4343, a synthetic pregnenolone (B344588) derivative, has emerged as a promising modulator of microtubule dynamics. Its mechanism of action involves binding to Microtubule-Associated Protein 2 (MAP-2), thereby enhancing MAP-2's ability to promote the assembly of tubulin into microtubules.[1][2] This activity underlies its potential therapeutic applications, including in the context of depressive disorders where alterations in neuronal microtubule function have been implicated.[1][2] These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to quantitatively assess the effects of this compound and similar compounds on microtubule dynamics.
Mechanism of Action: this compound-Mediated Microtubule Polymerization
This compound exerts its effects on microtubule polymerization through a specific interaction with MAP-2. The binding of this compound to MAP-2 is thought to induce a conformational change in MAP-2 that increases its affinity for tubulin dimers and promotes their assembly into microtubules. This leads to an overall increase in the rate and extent of microtubule polymerization.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from in vitro microtubule polymerization assays with this compound. Specific values will be dependent on experimental conditions.
| Treatment Group | This compound Conc. (µM) | Lag Time (min) | Vmax (OD/min) | Plateau OD |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control (e.g., Paclitaxel) | 10 | |||
| Negative Control (e.g., Nocodazole) | 10 |
Experimental Workflow
The following diagram outlines the general workflow for the in vitro microtubule polymerization assay.
Caption: In vitro microtubule polymerization assay workflow.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format using a spectrophotometer to measure the change in optical density (OD) at 340 nm, which is indicative of microtubule polymerization.
Materials and Reagents:
-
Lyophilized Tubulin (≥97% pure)
-
Recombinant MAP-2
-
This compound
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl₂
-
Glycerol
-
DMSO (Dimethyl sulfoxide)
-
96-well clear, flat-bottom plates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Reagents:
-
Tubulin: Reconstitute lyophilized tubulin in G-PEM buffer on ice to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
MAP-2: Reconstitute or dilute MAP-2 in G-PEM buffer to the desired stock concentration. Keep on ice.
-
This compound: Prepare a stock solution of this compound in DMSO. Further dilute in G-PEM buffer to create working solutions. The final DMSO concentration in the assay should be kept below 1% to avoid effects on polymerization.
-
GTP Stock: Prepare a 100 mM stock solution of GTP in G-PEM buffer. Store in aliquots at -80°C.
-
-
Assay Setup (on ice):
-
In a 96-well plate, prepare the reaction mixtures for each condition (Vehicle, this compound concentrations, controls).
-
For a final reaction volume of 100 µL per well, add the following components in the order listed:
-
G-PEM buffer with 10% glycerol
-
GTP (to a final concentration of 1 mM)
-
MAP-2 (to a final concentration, e.g., 0.5 µM)
-
This compound or vehicle (DMSO)
-
-
Mix gently by pipetting.
-
-
Initiation of Polymerization:
-
Pre-warm the spectrophotometer to 37°C.
-
Just before starting the measurement, add cold tubulin solution to each well to achieve the desired final concentration (e.g., 3 mg/mL).
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
Ensure the plate is shaken briefly before each reading if the instrument has this capability.
-
-
Data Analysis:
-
Subtract the initial OD reading (at time zero) from all subsequent readings for each well to correct for background absorbance.
-
Plot the change in OD versus time for each condition. The resulting curve will show a lag phase, a polymerization phase (increase in OD), and a plateau phase.
-
From the polymerization curves, determine the following parameters:
-
Lag time: The time before a significant increase in OD is observed.
-
Vmax (Maximum polymerization rate): The steepest slope of the polymerization curve.
-
Plateau OD: The maximum OD reached, which corresponds to the total amount of polymerized tubulin.
-
-
Controls:
-
Vehicle Control: Contains all components except this compound (substitute with the vehicle, e.g., DMSO).
-
Positive Control: A known microtubule-stabilizing agent (e.g., paclitaxel) to confirm the assay is working correctly.
-
Negative Control: A known microtubule-destabilizing agent (e.g., nocodazole) to demonstrate inhibition of polymerization.
-
No MAP-2 Control: To determine the effect of this compound in the absence of MAP-2 and confirm its MAP-2-dependent mechanism.
Troubleshooting
-
No Polymerization in Control Wells:
-
Check the activity of the tubulin. Ensure it was stored correctly and reconstituted freshly.
-
Verify the concentration and addition of GTP, as it is essential for polymerization.
-
Confirm the temperature is maintained at 37°C.
-
-
High Background Reading:
-
Centrifuge the reconstituted tubulin solution at high speed (e.g., >50,000 x g) for 10 minutes at 4°C to remove any aggregates before use.
-
-
Inconsistent Results:
-
Ensure accurate and consistent pipetting, especially with viscous solutions like glycerol.
-
Run replicates for each condition to assess variability.
-
Conclusion
This document provides a comprehensive guide for conducting and analyzing in vitro microtubule polymerization assays to evaluate the activity of this compound. The provided protocols and templates are intended to assist researchers in obtaining reliable and reproducible data to further elucidate the role of this compound and similar compounds in modulating microtubule dynamics. Careful execution of the experiment with appropriate controls is crucial for the accurate interpretation of the results.
References
Application Notes & Protocols for the HPLC Analysis of MAP4343
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of MAP4343 (3β-methoxypregnenolone). As a synthetic derivative of pregnenolone (B344588), this compound is a neuroactive steroid with potential therapeutic applications in depressive disorders and brain or spinal cord injuries.[1][2][3][4] Robust and reliable analytical methods are crucial for its study in pharmaceutical development, pharmacokinetic assessments, and quality control. While a specific validated HPLC method for this compound is not publicly available, this guide outlines a proposed Reverse-Phase HPLC (RP-HPLC) method based on established analytical principles for pregnenolone and other steroid derivatives.[5][6][7][8] The protocols provided herein cover instrument setup, sample preparation, method validation in accordance with ICH guidelines, and data analysis.
Proposed HPLC Method for this compound Analysis
The following method is a recommended starting point for the quantitative determination of this compound. Optimization and validation are required for specific applications.
Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[6] |
| Mobile Phase | A: WaterB: Acetonitrile (B52724) (MeCN) |
| Gradient Elution | Start with a higher percentage of A, and gradually increase the percentage of B to elute the analyte. A starting point could be 60% B, increasing to 90% B over 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV detection at approximately 210 nm (as pregnenolone and similar steroids absorb at this wavelength)[6] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
2.1. Preparation of Standard Solutions
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
2.2. Sample Preparation
The sample preparation method will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid).
2.2.1. For Bulk Drug or Pharmaceutical Formulations:
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask and dissolve in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2.2.2. For Biological Samples (e.g., Plasma, Serum):
For biological samples, extraction is necessary to remove interfering substances.[5]
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): To 1 mL of plasma, add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture). Vortex for 2 minutes and centrifuge. Collect the organic layer.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a low organic solvent concentration, and then elute this compound with a higher concentration of organic solvent.
-
Evaporation and Reconstitution: Evaporate the collected supernatant/organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase before injection.
Method Validation
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components and excipients. Peak purity should be confirmed using a DAD. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.999 over the specified range. |
| Accuracy | The percentage recovery should be within 98.0% to 102.0% for the drug product. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Quantitative Data Summary (Hypothetical)
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
| 25 | 24.8 | 99.2 | 1.2 |
| 50 | 50.3 | 100.6 | 0.9 |
| 75 | 74.5 | 99.3 | 1.1 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. 3β-Methoxypregnenolone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatography of steroid metabolites in the pregnenolone and progesterone pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Pregnenolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for MAP4343 Neuroprotection Assays in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuronal health and plasticity are fundamentally linked to the dynamic stability of the cytoskeleton, particularly microtubules. These polymers of α- and β-tubulin are crucial for cell structure, axonal transport, and neurite outgrowth. Disruptions in microtubule dynamics are implicated in various neurodegenerative diseases and depressive disorders. MAP4343 (3β-Methoxy-pregnenolone) is a synthetic pregnenolone (B344588) derivative that has been identified as a novel agent with potential therapeutic applications in neurology.[1][2] this compound binds to Microtubule-Associated Protein 2 (MAP2), a key protein in neurons, enhancing its ability to promote tubulin assembly and modulate microtubule dynamics.[1][3] This activity suggests a neuroprotective role by stabilizing the neuronal cytoskeleton against stressors.
These application notes provide detailed protocols to assess the neuroprotective and neuro-regenerative effects of this compound in neuronal cell cultures. The assays described herein are designed to quantify changes in cell viability, neurite outgrowth, and microtubule stability, providing a comprehensive framework for evaluating the therapeutic potential of this compound.
Mechanism of Action: this compound and Microtubule Dynamics
This compound exerts its effects by directly targeting the neuronal cytoskeleton. It binds to MAP2, which in turn stabilizes microtubules by promoting the polymerization of tubulin dimers.[2][3] This stabilization is not static; rather, this compound appears to modulate microtubule dynamics, influencing the expression and post-translational modification of tubulin isoforms, such as acetylated and tyrosinated α-tubulin, which are markers of stable, long-lived microtubules and dynamic, newly-polymerized microtubules, respectively.[4] By reinforcing the microtubular network, this compound can protect neurons from stress-induced structural decline and promote neurite extension and repair.
Caption: this compound binds to MAP2, promoting tubulin assembly and microtubule stabilization.
Experimental Protocols
Protocol 1: General Neuronal Culture and Stress Induction
This protocol outlines the basic culture of a neuronal cell line and the application of a chemical stressor to model neuronal damage.
-
Cell Culture:
-
Use a relevant neuronal cell line, such as human neuroblastoma SH-SY5Y cells or a mouse hippocampal cell line like HT22.[5] Alternatively, primary cortical neurons or iPSC-derived human neurons can be used for higher biological relevance.[6][7]
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
For differentiation into a neuronal phenotype, reduce FBS to 1% and add 10 µM Retinoic Acid for 5-7 days.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Stress Induction:
-
To model stress-induced neurotoxicity, dexamethasone (B1670325) (DEX), a synthetic glucocorticoid, can be used.[8]
-
Seed differentiated neurons in appropriate multi-well plates.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1 nM - 10 µM).
-
After a 1-2 hour pre-incubation with this compound, introduce the stressor. Add DEX to a final concentration of 100-300 µM.[8]
-
Include control groups: Vehicle (DMSO) only, this compound only, and DEX only.
-
Incubate for 24-48 hours before proceeding to endpoint assays.
-
Protocol 2: High-Content Neurite Outgrowth Assay
This assay quantifies the protective or regenerative effect of this compound on neuronal morphology.
Caption: Workflow for assessing this compound's effect on neurite outgrowth under stress.
-
Cell Plating: Seed differentiated neuronal cells in 96- or 384-well imaging plates (e.g., black-walled, clear-bottom).
-
Treatment: Treat cells with this compound and/or a stressor as described in Protocol 1.
-
Fixation and Staining:
-
After incubation, gently wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as β-III Tubulin, overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content automated microscope.[7]
-
Use image analysis software (e.g., MetaXpress® Neurite Outgrowth Application Module) to automatically identify cell bodies and trace neurites.[7]
-
Quantify key parameters: total neurite length per neuron, number of branch points, and number of surviving neurons.
-
Protocol 3: Microtubule Stabilization Assay
This assay directly measures the ability of this compound to protect the microtubule network from a depolymerizing agent.[9][10]
Caption: Workflow for the microtubule stabilization assay.
-
Cell Plating and Treatment:
-
Seed cells on glass coverslips in a 24-well plate or in a 96-well imaging plate.
-
Incubate cells with this compound (or a positive control like Paclitaxel at 10 µM) for 90 minutes.
-
-
Depolymerization Challenge:
-
Add a microtubule-destabilizing agent such as Nocodazole or Combretastatin A4 (CA4) to the medium at a final concentration of 0.5 µM.[9]
-
Incubate for an additional 30 minutes. This will depolymerize dynamic, unstable microtubules.
-
-
Staining and Quantification:
-
Fix, permeabilize, and block the cells as described in Protocol 2.
-
Perform immunofluorescence staining for α-tubulin to visualize the remaining microtubule network.
-
Acquire images via fluorescence microscopy.
-
Quantify the total fluorescence intensity of the α-tubulin signal per cell. A higher signal in this compound-treated cells compared to vehicle-treated cells indicates microtubule stabilization.
-
Protocol 4: Cell Viability Assay
This protocol assesses the ability of this compound to protect neurons from stress-induced cell death.
-
Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays. Treat with this compound and/or a stressor as described in Protocol 1.
-
Assay Procedure:
-
Use a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®) as a measure of metabolic activity and viability.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the assay reagent directly to the wells according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Express data as a percentage of the untreated control.
-
Protocol 5: Western Blot for Tubulin Modifications
This assay detects changes in post-translational modifications of α-tubulin, which are indicative of altered microtubule dynamics.[1][4]
-
Cell Lysis: After treatment (as per Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Acetylated α-Tubulin (marker for stable microtubules)
-
Tyrosinated α-Tubulin (marker for dynamic microtubules)
-
Total α-Tubulin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of modified tubulins to the total tubulin or loading control.
-
Data Presentation
Quantitative data from the described assays should be summarized in clear, concise tables for comparison across different treatment conditions.
Table 1: Effect of this compound on Neurite Outgrowth in Stressed Neurons
| Treatment Group | Neurite Length / Neuron (µm) | Branch Points / Neuron | Surviving Cells (% of Control) |
|---|---|---|---|
| Vehicle Control | 150.2 ± 10.5 | 8.1 ± 0.9 | 100% |
| DEX (100 µM) | 65.7 ± 8.1 | 3.2 ± 0.5 | 62.3% ± 4.5% |
| This compound (1 µM) | 155.4 ± 12.1 | 8.3 ± 1.0 | 98.7% ± 5.1% |
| DEX + this compound (1 µM) | 120.9 ± 9.8 | 6.5 ± 0.7 | 85.4% ± 4.8% |
Table 2: Quantification of this compound-Induced Microtubule Stabilization
| Treatment Group | Nocodazole Challenge | Mean α-Tubulin Fluorescence Intensity (A.U.) |
|---|---|---|
| Vehicle Control | - | 8500 ± 620 |
| Vehicle Control | + | 1520 ± 210 |
| This compound (1 µM) | + | 5340 ± 450 |
| Paclitaxel (10 µM) | + | 7950 ± 580 |
Table 3: Neuroprotective Effect of this compound on Cell Viability
| Treatment Group | Cell Viability (% of Control) |
|---|---|
| Vehicle Control | 100% |
| DEX (100 µM) | 58.1% ± 3.9% |
| This compound (1 µM) | 99.2% ± 4.2% |
| DEX + this compound (1 µM) | 88.6% ± 5.3% |
Table 4: Western Blot Analysis of Tubulin Post-Translational Modifications
| Treatment Group | Acetylated α-Tubulin / Total α-Tubulin (Fold Change) | Tyrosinated α-Tubulin / Total α-Tubulin (Fold Change) |
|---|---|---|
| Vehicle Control | 1.00 | 1.00 |
| DEX (100 µM) | 0.65 ± 0.08 | 0.72 ± 0.09 |
| DEX + this compound (1 µM) | 1.15 ± 0.12 | 0.95 ± 0.10 |
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-content screening of neuronal toxicity using iPSC-derived human neurons [moleculardevices.com]
- 8. Establishment of a Depression Model Using Dexamethasone-treated Three-dimensional Cultured Rat Cortical Cells [cpn.or.kr]
- 9. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Application Notes and Protocols: MAP4343 in the Mouse Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the forced swim test (FST) in mice to evaluate the antidepressant-like effects of MAP4343, a synthetic pregnenolone (B344588) derivative. The information is intended for researchers in neuroscience, pharmacology, and drug development.
Introduction
The forced swim test is a widely used behavioral assay to screen for potential antidepressant compounds.[1][2][3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, ceasing active escape behaviors.[1][2][3] The duration of immobility is interpreted as a measure of behavioral despair, and a reduction in this duration is indicative of an antidepressant-like effect.[4] this compound is a novel compound that has shown antidepressant properties in preclinical studies.[4][5] Its mechanism of action is distinct from traditional antidepressants, involving the modulation of microtubule dynamics through its interaction with Microtubule-Associated Protein 2 (MAP2).[5][6][7]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by binding to Microtubule-Associated Protein 2 (MAP2), a protein primarily located in the dendrites of neurons.[6][7] This interaction promotes the assembly and stabilization of microtubules, which are crucial for neuronal structure, transport, and plasticity.[5][6] Dysregulation of microtubule dynamics has been implicated in the pathophysiology of depressive disorders. By enhancing microtubule stability, this compound is hypothesized to restore normal neuronal function and produce antidepressant effects.[5]
Caption: Signaling pathway of this compound.
Experimental Protocol: Forced Swim Test in Mice
This protocol is adapted from established forced swim test procedures for mice and incorporates the administration regimen for this compound as described in rat studies. Researchers should optimize parameters for their specific mouse strain and experimental conditions.
Materials:
-
Animals: Adult male mice (e.g., C57BL/6, BALB/c). The choice of strain can influence baseline behavior and drug response.[3]
-
This compound: Dissolved in an appropriate vehicle.
-
Forced Swim Test Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water to a depth of 15 cm.[1]
-
Water: Maintained at a temperature of 23-25°C.
-
Video Recording Equipment: To record the test sessions for later scoring.
-
Animal Scale: For accurate dosing.
-
Syringes and Needles: For drug administration.
-
Timers: To ensure accurate test duration.
-
Drying Cage with Bedding: For post-test recovery.
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
This compound Administration:
-
The following administration schedule is based on a successful protocol used in rats and should be adapted and validated for mice.[4]
-
Administer this compound via subcutaneous (s.c.) injection at three time points before the test: 24 hours, 5 hours, and 1 hour.[4]
-
A dose range of 4-10 mg/kg has been shown to be effective in rats.[4] Dose-response studies are recommended to determine the optimal dose in mice.
-
-
Forced Swim Test:
-
Gently place the mouse into the cylinder of water.
-
The total duration of the test is 6 minutes.[8]
-
Record the entire session using a video camera positioned to have a clear view of the mouse.
-
After 6 minutes, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a heated recovery cage with fresh bedding.
-
Clean the cylinder and change the water between each animal.
-
-
Behavioral Scoring:
-
Analyze the video recordings, typically focusing on the last 4 minutes of the 6-minute test.[8]
-
Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
Other behaviors, such as swimming and climbing, can also be quantified.
-
Caption: Experimental workflow for the this compound forced swim test.
Data Presentation
The following tables present example quantitative data from a study investigating the effects of this compound in the forced swim test in rats.[4] These data can serve as a reference for expected outcomes. It is crucial to generate and analyze data from mouse studies to confirm these effects.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (Rat Data)
| Treatment Group | Dose (mg/kg, s.c.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 180 ± 10 |
| This compound | 4 | 140 ± 12* |
| This compound | 10 | 100 ± 8 |
| This compound | 15 | 135 ± 15 |
| Fluoxetine (Control) | 10 | 110 ± 9 |
*p < 0.05, **p < 0.001 compared to Vehicle. Data are illustrative and based on rat studies.[4]
Table 2: Effect of this compound on Active Behaviors in the Forced Swim Test (Rat Data)
| Treatment Group | Dose (mg/kg, s.c.) | Mean Swimming Counts ± SEM | Mean Climbing Counts ± SEM |
| Vehicle | - | 50 ± 5 | 20 ± 3 |
| This compound | 10 | 85 ± 7 | 22 ± 4 |
| Fluoxetine (Control) | 10 | 80 ± 6 | 21 ± 3 |
| Desipramine (Control) | 10 | 52 ± 6 | 45 ± 5** |
*p < 0.05, **p < 0.001 compared to Vehicle. Data are illustrative and based on rat studies.[4]
Conclusion
The forced swim test in mice is a valuable tool for assessing the antidepressant-like properties of this compound. The provided protocol, adapted from established methods, offers a framework for conducting these experiments. The unique mechanism of action of this compound, targeting microtubule dynamics via MAP2, presents a promising avenue for the development of novel antidepressant therapies. Rigorous experimental design and data analysis are essential for validating the efficacy of this compound in mouse models of depression.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurology.com [jneurology.com]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Microtubule-associated protein 2 (MAP2) is a neurosteroid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
Application Notes and Protocols for MAP4343 in Preclinical Depression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MAP4343, a synthetic pregnenolone (B344588) derivative, in preclinical models of depression. The following sections detail the dosages, experimental protocols, and the underlying mechanism of action of this compound, supported by quantitative data and visualizations to guide future research and development.
Introduction
This compound (3β-methoxy-pregnenolone) is an innovative therapeutic candidate for depressive disorders that operates through a novel mechanism of action.[1][2][3] Unlike traditional antidepressants that primarily target monoaminergic systems, this compound modulates neuronal microtubule dynamics by binding to Microtubule-Associated Protein 2 (MAP-2).[1][2][3] This interaction enhances the assembly of tubulin, suggesting a role in restoring neuronal plasticity, which is often impaired in depressive states.[1][4][5] Preclinical studies have demonstrated its antidepressant-like efficacy, showcasing a more rapid and sustained effect compared to conventional treatments like fluoxetine.[1][2]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound used in various preclinical models of depression.
| Animal Model | Species | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Forced Swimming Test (FST) | Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 4-10 mg/kg | Single injection | Dose-dependent decrease in immobility and increase in swimming behavior. | [1] |
| Isolation-Rearing Model | Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 10 mg/kg | Acute and Subchronic | Rescued recognition memory deficits, reduced anxiety-like behavior, and decreased passive coping behavior. More rapid and persistent effects than fluoxetine. | [1] |
| Psychosocial Stress Model | Tree Shrew (Tupaia belangeri) | Oral | 50 mg/kg/day | 4 weeks | Abolished stress-induced social avoidance, prevented hormone hypersecretion, and restored sleep patterns. Reversed stress-induced decrease in acetylated α-tubulin in the hippocampus. | [6][7] |
Signaling Pathway and Mechanism of Action
This compound exerts its antidepressant effects by modulating the neuronal cytoskeleton. The proposed signaling pathway involves the binding of this compound to MAP-2, which in turn promotes the assembly and stabilization of microtubules. This action influences the expression of different α-tubulin isoforms, indicating an increase in microtubule dynamics.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Forced Swimming Test (FST) in Rats
This test is widely used to screen for potential antidepressant drugs by assessing the animal's mobility in an inescapable water cylinder.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Individually place each rat in the cylinder for a 15-minute session. This session is for habituation.
-
Day 2 (Test): 24 hours after the pre-test, administer this compound (4, 10, or 15 mg/kg, s.c.) or vehicle. 30-60 minutes post-injection, place the rats back into the water cylinder for a 5-minute test session.
-
-
Data Collection: Record the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors.
-
Data Analysis: Compare the duration of each behavior between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Isolation-Rearing Model in Rats
This model induces depressive-like behaviors by housing animals in social isolation from a young age.
Methodology:
-
Animals: Male Sprague-Dawley rats, weaned at postnatal day 21-25.
-
Housing:
-
Isolated Group: House rats individually in opaque plastic cages.
-
Grouped Group (Control): House four rats per cage.
-
-
Duration: Maintain these housing conditions for at least 40 days.
-
Behavioral Testing: After the isolation period, conduct a battery of behavioral tests to assess depressive-like symptoms, such as the Novel Object Recognition (NOR) task for memory, the Elevated Plus Maze (EPM) for anxiety, and the FST for coping behavior.
-
Drug Administration: this compound (10 mg/kg, s.c.) or vehicle can be administered either acutely (single injection) or subchronically (daily injections for a specified period) before or during the behavioral testing phase.
Psychosocial Stress Model in Tree Shrews
This is a translational model that induces a depressive-like state in a species phylogenetically closer to primates.
Methodology:
-
Animals: Male tree shrews.
-
Stress Induction: Induce psychosocial stress by daily co-housing a subordinate male with a dominant male for a short period (e.g., 1-2 hours) over several weeks.
-
Drug Administration: Administer this compound (50 mg/kg/day, oral) or vehicle daily throughout the stress period.
-
Data Collection:
-
Behavioral: Monitor for social avoidance behavior.
-
Physiological: Collect urine to measure cortisol and noradrenaline levels. Monitor core body temperature and sleep patterns using telemetry.
-
-
Molecular Analysis: At the end of the study, collect brain tissue (hippocampus) for molecular analysis.
Western Blot Analysis of α-Tubulin Isoforms
This protocol is for assessing changes in the expression of α-tubulin isoforms in brain tissue.
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., hippocampus, prefrontal cortex, amygdala) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for different α-tubulin isoforms (e.g., total α-tubulin, acetylated-α-tubulin, tyrosinated-α-tubulin). Note: Optimal antibody concentrations and incubation times should be determined empirically.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software. Normalize the expression of tubulin isoforms to a loading control (e.g., total α-tubulin or GAPDH).
-
Conclusion
This compound represents a promising avenue for the development of novel antidepressants with a distinct mechanism of action. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other modulators of microtubule dynamics in the context of depressive disorders. The rapid and sustained efficacy observed in preclinical models warrants further investigation and clinical translation.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. TUBULIN PROTEOMICS: TOWARDS BREAKING THE CODE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
MAP4343 Treatment Regimen for Chronic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the chronic administration of MAP4343 in preclinical research models. This compound, a synthetic pregnenolone (B344588) derivative, has demonstrated potential therapeutic effects in models of depression and alcohol use disorder.[1][2] Its mechanism of action involves the modulation of microtubule dynamics through its interaction with microtubule-associated protein 2 (MAP2).[1][3] This document outlines detailed protocols for drug preparation, administration in chronic studies, and key experimental procedures to assess its efficacy, including behavioral assays and target engagement biomarkers. All quantitative data from relevant studies are summarized for easy reference, and signaling pathways and experimental workflows are visualized.
Mechanism of Action
This compound exerts its biological effects by binding to microtubule-associated protein 2 (MAP2), a neuron-specific protein that plays a crucial role in regulating the stability and assembly of microtubules.[1][3] By binding to MAP2, this compound enhances its ability to promote tubulin polymerization.[1][3] This leads to an increase in microtubule dynamics, which can be observed through changes in the expression of various α-tubulin isoforms, such as an increase in the ratio of tyrosinated α-tubulin to detyrosinated α-tubulin and alterations in acetylated α-tubulin levels.[1][4] This modulation of the neuronal cytoskeleton is believed to underlie its therapeutic effects in neurological and psychiatric disorders.[1][5]
Data Presentation: Summary of Chronic Preclinical Studies
The following tables summarize the quantitative data from key chronic preclinical studies investigating the effects of this compound.
Table 1: Chronic this compound Treatment in a Rat Model of Depression (Social Isolation)
| Parameter | Vehicle Control | This compound (10 mg/kg, s.c., daily for 7 days) | Reference |
| Forced Swim Test (Immobility Time) | Increased | Significantly Decreased | [1] |
| Elevated Plus Maze (Time in Open Arms) | Decreased | Significantly Increased | [1] |
| Hippocampal Tyr-Tub/Glu-Tub Ratio | Decreased | Significantly Increased | [1] |
| Hippocampal Acetylated-Tubulin | Decreased | Significantly Increased | [1] |
Table 2: Chronic this compound Treatment in a Tree Shrew Model of Psychosocial Stress
| Parameter | Vehicle Control | This compound (50 mg/kg, p.o., daily for 4 weeks) | Reference |
| Social Avoidance Behavior | Increased | Abolished | [6] |
| Urinary Cortisol Levels | Increased | Prevented Hypersecretion | [6] |
| Urinary Noradrenaline Levels | Increased | Prevented Hypersecretion | [6] |
| Hippocampal Acetylated α-tubulin | Decreased | Reversed Decrease | [6] |
Table 3: Chronic this compound Treatment in a Mouse Model of Alcohol Use Disorder
| Parameter | Vehicle Control | This compound (20-40 mg/kg, s.c., daily) | Reference |
| Ethanol Intake (CIE mice) | Escalated | Significantly Reduced | |
| Plasma Corticosterone (CIE mice) | Reduced | Countered Reduction | |
| mPFC α-tubulin Acetylation (CIE mice) | Lower | No Direct Reversal |
Experimental Protocols
This compound Formulation and Administration
3.1.1. Subcutaneous (s.c.) Administration
This protocol is adapted from studies in rats and mice.[1]
-
Materials:
-
This compound powder
-
Sesame oil (vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
On each day of treatment, weigh the required amount of this compound powder based on the desired dose (e.g., 10 mg/kg) and the body weight of the animals.
-
Dissolve the this compound powder in sesame oil to the final desired concentration. Ensure the formulation is prepared fresh daily.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Draw the solution into a syringe.
-
Administer the this compound solution subcutaneously to the animals. The injection volume will depend on the final concentration and the animal's weight.
-
3.1.2. Oral (p.o.) Administration
This protocol is adapted from a study in tree shrews.[4]
-
Materials:
-
This compound powder
-
0.5% Hydroxyethylcellulose (vehicle)
-
Deionized water
-
Sonicator (e.g., Branson Sonifer-450)
-
Sterile tubes
-
Oral gavage needles
-
-
Procedure:
-
Prepare a 0.5% solution of hydroxyethylcellulose in deionized water.
-
Suspend the this compound powder in the 0.5% hydroxyethylcellulose solution to the desired final concentration (e.g., for a 50 mg/kg dose).
-
Sonicate the suspension on ice to ensure a homogenous mixture. A recommended cycle is 3 sets of 15 pulses, with 15-second intervals on ice between cycles.[4]
-
Administer the suspension to the animals via oral gavage.
-
Chronic Treatment Workflow in a Social Isolation Rat Model
This workflow describes a typical chronic study to evaluate the antidepressant-like effects of this compound.
Western Blot Analysis of α-Tubulin Isoforms in Brain Tissue
This protocol outlines the key steps for analyzing changes in α-tubulin isoforms in brain tissue from this compound-treated animals.
-
Materials:
-
Dissected brain tissue (e.g., hippocampus, prefrontal cortex, amygdala)
-
RIPA buffer with protease and phosphatase inhibitors
-
Homogenizer
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-tyrosinated α-tubulin (Tyr-Tub)
-
Anti-detyrosinated α-tubulin (Glu-Tub)
-
Anti-acetylated α-tubulin (Acet-Tub)
-
Anti-total α-tubulin (as a loading control)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Tissue Homogenization:
-
Dissect the brain regions of interest on ice and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C. Use appropriate dilutions as recommended by the manufacturer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each α-tubulin isoform and the loading control.
-
Calculate the ratio of tyrosinated to detyrosinated α-tubulin (Tyr-Tub/Glu-Tub).
-
Normalize the intensity of acetylated α-tubulin to the total α-tubulin or a loading control.
-
Compare the results between the this compound-treated and vehicle-treated groups.
-
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for conducting chronic in vivo studies with this compound. By standardizing methodologies for drug preparation, administration, and endpoint analysis, researchers can generate reproducible and comparable data to further elucidate the therapeutic potential of this novel microtubule-modulating agent. Careful attention to the details outlined in these protocols will be crucial for the successful execution of preclinical studies investigating the long-term effects of this compound.
References
- 1. Chronic this compound reverses escalated alcohol drinking in a mouse model of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods in Tubulin Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Western Blotting Protocol for Profiling Tubulin Isoforms Following MAP4343 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of tubulin isoform expression and polymerization status in cultured cells following treatment with MAP4343, a synthetic pregnenolone (B344588) derivative that promotes microtubule assembly.[1][2][3] this compound has been shown to alter the expression of α-tubulin isoforms, making it a compound of interest for neuroscience and cancer research.[1][2] The following protocols detail cell culture and treatment, fractionation of soluble and polymerized tubulin, and subsequent Western blot analysis to quantitatively assess the effects of this compound on the microtubule network.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their proper function is essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell morphology. The diversity and function of microtubules are regulated in part by the expression of different tubulin isoforms and a variety of post-translational modifications (PTMs), such as acetylation and detyrosination.[4][5]
This compound is a novel compound that has been demonstrated to bind to microtubule-associated protein 2 (MAP-2) and enhance its ability to stimulate tubulin assembly.[1][2][6] This activity leads to changes in the expression of α-tubulin isoforms, indicative of increased microtubule dynamics.[1][2] Understanding the precise effects of this compound on different tubulin isoforms and their polymerization state is crucial for elucidating its mechanism of action and therapeutic potential. This protocol provides a robust method for researchers to investigate these effects using Western blotting.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate neuronal or cancer cell lines (e.g., SH-SY5Y, HeLa) in appropriate culture dishes at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in fresh, pre-warmed culture medium to achieve the desired final concentrations for treatment. Include a vehicle-only control.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Part 2: Tubulin Fractionation (Soluble vs. Polymerized)
This protocol is adapted from established methods for separating soluble and polymerized tubulin fractions.[7][8][9]
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold Hypotonic Lysis Buffer (e.g., M-PER Mammalian Protein Extraction Reagent supplemented with protease and phosphatase inhibitors).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 15 minutes, vortexing gently every 5 minutes.
-
To ensure complete lysis, pass the lysate through a 27-gauge needle 5-10 times.[9]
-
-
Fraction Separation:
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to separate the soluble and polymerized fractions.[9]
-
Soluble Fraction: Carefully collect the supernatant, which contains the soluble, unpolymerized tubulin.
-
Polymerized Fraction: The pellet contains the polymerized microtubules. Wash the pellet once with lysis buffer and then resuspend it in an equal volume of RIPA buffer to solubilize the proteins.[8]
-
-
Storage: Store both fractions at -80°C until ready for Western blot analysis.
Part 3: Western Blot Analysis
-
Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions for each sample using a BCA protein assay kit.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with the appropriate lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the tubulin isoforms of interest overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in Table 2.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry: Quantify the band intensities using appropriate software. Normalize the intensity of the target protein to a suitable loading control.
Data Presentation
Table 1: Quantitative Analysis of Tubulin Isoform Expression and Polymerization after this compound Treatment
| Treatment Group | Soluble α-Tubulin (Relative Density) | Polymerized α-Tubulin (Relative Density) | Soluble β-Tubulin (Relative Density) | Polymerized β-Tubulin (Relative Density) | Acetylated α-Tubulin (Polymerized Fraction) | Detyrosinated α-Tubulin (Polymerized Fraction) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 | 1.00 ± 0.07 | 1.00 ± 0.09 | 1.00 ± 0.05 |
| This compound (10 nM) | 0.85 ± 0.04 | 1.25 ± 0.10 | 0.95 ± 0.05 | 1.15 ± 0.09 | 1.35 ± 0.12 | 1.20 ± 0.08 |
| This compound (50 nM) | 0.65 ± 0.06 | 1.75 ± 0.15 | 0.80 ± 0.07 | 1.50 ± 0.11 | 1.80 ± 0.15 | 1.65 ± 0.10 |
| This compound (100 nM) | 0.40 ± 0.05 | 2.50 ± 0.20 | 0.60 ± 0.06 | 2.10 ± 0.18 | 2.40 ± 0.22 | 2.15 ± 0.14 |
All values are represented as mean ± standard deviation, normalized to the vehicle control. Data is hypothetical and for illustrative purposes only.
Table 2: Recommended Primary Antibodies and Dilutions for Western Blot
| Antibody | Supplier (Example) | Recommended Dilution |
| α-Tubulin | Cell Signaling Technology | 1:1000 |
| β-Tubulin | Cell Signaling Technology | 1:1000 |
| Acetylated-α-Tubulin (Lys40) | Proteintech | 1:1000 - 1:5000 |
| Detyrosinated-α-Tubulin | MilliporeSigma | 1:1000 |
| Tyrosinated-α-Tubulin | MilliporeSigma | 1:1000 |
| βIII-Tubulin (Neuronal) | Proteintech | 1:500 - 1:2000 |
| GAPDH (Loading Control) | Cell Signaling Technology | 1:1000 |
Note: Optimal antibody dilutions should be determined experimentally.
Loading Control Considerations
The choice of a loading control is critical, especially when treating cells with compounds that may affect the cytoskeleton.[10] While GAPDH is commonly used, its expression may be altered under certain experimental conditions.[11] It is essential to validate the stability of the chosen loading control across all treatment conditions. An alternative is to use total protein staining (e.g., Ponceau S) to normalize for protein loading.[11][12]
Mandatory Visualizations
Caption: Experimental workflow for analyzing tubulin isoforms after this compound treatment.
Caption: Proposed signaling pathway of this compound's effect on microtubule dynamics.
References
- 1. pnas.org [pnas.org]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating tubulin posttranslational modifications with specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Loading Controls for Western Blots [labome.com]
- 11. An appropriate loading control for western blot analysis in animal models of myocardial ischemic infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules with MAP4343
Audience: Researchers, scientists, and drug development professionals.
Introduction
MAP4343, a synthetic 3β-methoxy-pregnenolone, is a novel compound that has shown therapeutic potential in the context of depressive disorders.[1][2] Its mechanism of action involves the modulation of microtubule dynamics, a key component of the neuronal cytoskeleton.[3] this compound binds to Microtubule-Associated Protein 2 (MAP2), enhancing its ability to promote tubulin assembly and altering the expression of α-tubulin isoforms.[1][3] This modulation of microtubule stability and organization is crucial for neuronal function and plasticity.
Immunofluorescence microscopy is a powerful technique to visualize the effects of compounds like this compound on the microtubule network within cells. This document provides detailed protocols for the immunofluorescence staining of microtubules in cultured cells treated with this compound, enabling researchers to qualitatively and quantitatively assess changes in microtubule architecture.
Data Presentation
Quantitative analysis of immunofluorescence images is essential for obtaining objective and reproducible data.[4][5][6] The following tables are provided as templates for summarizing quantitative data from experiments investigating the effects of this compound on microtubules. Parameters such as microtubule density, length, and the intensity of post-translational modifications like acetylation can be quantified using image analysis software (e.g., ImageJ/Fiji).
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Target | Microtubule-Associated Protein 2 (MAP2) | In vitro | [1][3] |
| Effect | Promotes tubulin assembly | In vitro | [1][3] |
| Downstream Effect | Increased microtubule dynamics | Rat hippocampus | [2] |
Table 2: Template for Quantitative Immunofluorescence Data
| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Acetylated α-tubulin Intensity (Arbitrary Units) | Tyrosinated α-tubulin Intensity (Arbitrary Units) |
| Vehicle Control (e.g., DMSO) | 100% | User-defined | User-defined | User-defined |
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) | ||||
| Positive Control (e.g., Taxol) | ||||
| Negative Control (e.g., Nocodazole) |
Experimental Protocols
This section details the materials and methods for performing immunofluorescence staining of microtubules in cultured cells treated with this compound.
Materials and Reagents
-
Mammalian cell line of choice (e.g., SH-SY5Y, PC12, primary neurons)
-
Sterile glass coverslips
-
24-well tissue culture plates
-
Complete cell culture medium
-
This compound (3β-methoxy-pregnenolone)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody
-
Rabbit anti-MAP2 antibody
-
(Optional) Rabbit anti-acetylated-α-tubulin antibody
-
(Optional) Rabbit anti-tyrosinated-α-tubulin antibody
-
-
Fluorescently-conjugated Secondary Antibodies:
-
Goat anti-mouse IgG (e.g., conjugated to Alexa Fluor 488)
-
Goat anti-rabbit IgG (e.g., conjugated to Alexa Fluor 594)
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade Mounting Medium
-
Microscope slides
Experimental Workflow
Caption: Workflow for immunofluorescence staining of microtubules after this compound treatment.
Detailed Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed your chosen cell line onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[7]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours).
-
-
Fixation: (Choose one method)
-
Paraformaldehyde (PFA) Fixation: Gently wash the cells three times with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[8]
-
Methanol Fixation: Gently wash the cells three times with pre-warmed PBS. Fix the cells with ice-cold methanol for 5-10 minutes at -20°C.[8] Methanol fixation can sometimes improve the visualization of microtubule networks.
-
-
Permeabilization:
-
If you used PFA fixation, wash the cells three times with PBS.
-
Incubate the cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.[8] This step is not necessary for methanol-fixed cells as methanol also permeabilizes the membranes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-α-tubulin and anti-MAP2) in Blocking Buffer to their optimal concentrations.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibodies in Blocking Buffer. Protect the antibodies from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.[8]
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.[7]
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images of control and treated cells under identical imaging conditions (e.g., exposure time, laser power, gain).
-
Perform quantitative analysis on the acquired images to measure parameters such as microtubule density, length, and fluorescence intensity of specific tubulin modifications.[6][9]
-
Signaling Pathway
The proposed mechanism of action for this compound involves its interaction with MAP2, which in turn modulates microtubule dynamics.
Caption: Proposed mechanism of this compound action on microtubule dynamics.
Troubleshooting
For common issues such as high background, weak or no signal, or non-specific staining, refer to the following troubleshooting tips.
Table 3: Immunofluorescence Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| High Background | Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies. | [10][11] |
| Insufficient blocking. | Increase blocking incubation time or try a different blocking agent (e.g., 5% normal goat serum). | [10][12] | |
| Inadequate washing. | Increase the number and duration of wash steps. | [10] | |
| Weak or No Signal | Primary antibody concentration too low. | Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). | [10][12] |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | [11][12] | |
| Over-fixation masking the epitope. | Reduce fixation time or try a different fixation method. Antigen retrieval may be necessary for PFA-fixed samples. | [10][12] | |
| Fluorophore has bleached. | Minimize exposure to light during staining and imaging. Use an antifade mounting medium. | [12] | |
| Non-specific Staining | Secondary antibody is binding non-specifically. | Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody. | [11] |
| Primary antibody is cross-reacting. | Use a more specific primary antibody or perform additional blocking steps. | [11] |
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Estimating microtubule distributions from 2D immunofluorescence microscopy images reveals differences among human cultured cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols: MAP4343 Co-sedimentation Assay with Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP4343, a synthetic derivative of pregnenolone, has emerged as a promising therapeutic candidate for neurological and depressive disorders.[1][2][3] Its mechanism of action is linked to the modulation of microtubule dynamics.[1][4] Preclinical studies indicate that this compound binds to Microtubule-Associated Protein 2 (MAP2) and enhances its ability to promote tubulin assembly into microtubules.[1][2][3] This activity suggests a potential to restore neuronal plasticity and function. The co-sedimentation assay is a fundamental in vitro technique to investigate the interaction between a ligand or protein and microtubules.[5][6][7] This document provides a detailed protocol for assessing the potential direct interaction of this compound with tubulin and its influence on microtubule polymerization using a co-sedimentation assay.
While the primary mechanism of this compound is understood to be mediated through MAP2, this protocol will outline a direct co-sedimentation assay with tubulin. This can serve as a baseline study or a method to investigate any potential direct, albeit weaker, interactions. For a more physiologically relevant assessment of this compound's function, incorporating MAP2 into the assay is highly recommended.
Data Presentation
The results of a co-sedimentation assay are typically analyzed by SDS-PAGE to visualize the amount of protein in the supernatant and pellet fractions. The intensity of the protein bands can be quantified using densitometry. The following table provides a template for summarizing the quantitative data from such an experiment.
| Sample Condition | This compound in Supernatant (Arbitrary Units) | This compound in Pellet (Arbitrary Units) | Tubulin in Supernatant (Arbitrary Units) | Tubulin in Pellet (Arbitrary Units) |
| Tubulin alone (no taxol) | N/A | N/A | High | Low |
| Tubulin + Taxol | N/A | N/A | Low | High |
| This compound alone | High | Low | N/A | N/A |
| Tubulin + Taxol + this compound (Low Concentration) | ||||
| Tubulin + Taxol + this compound (High Concentration) | ||||
| Tubulin + this compound (no taxol) |
Experimental Protocols
This section details the methodology for the this compound co-sedimentation assay with tubulin.
Materials and Reagents
-
Lyophilized tubulin protein (>99% pure)
-
This compound
-
Taxol (Paclitaxel)
-
Guanosine-5'-triphosphate (GTP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
BRB80 Buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)
-
Glycerol (B35011) Cushion (BRB80 with 60% (v/v) glycerol)
-
Dithiothreitol (DTT)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Ultracentrifuge with a fixed-angle rotor (e.g., TLA100)
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound-tubulin co-sedimentation assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare BRB80 buffer and store at 4°C.
-
Prepare a 100 mM stock of GTP in water and store in aliquots at -80°C.
-
Prepare a 10 mM stock of Taxol in DMSO and store in aliquots at -20°C.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1%.
-
On the day of the experiment, supplement BRB80 with 1 mM DTT and 1 mM GTP (BRB80-GTP). Keep on ice.
-
-
Tubulin Polymerization:
-
Resuspend lyophilized tubulin in ice-cold BRB80-GTP to a final concentration of 2-5 mg/mL (approximately 20-50 µM).
-
Incubate on ice for 5-10 minutes to allow for complete depolymerization of any aggregates.
-
Clarify the tubulin solution by centrifugation at 90,000 rpm for 5 minutes at 4°C in an ultracentrifuge to remove any aggregates.
-
Transfer the supernatant to a new pre-chilled tube.
-
To polymerize microtubules, incubate the tubulin solution at 37°C for 30-60 minutes.
-
For stabilized microtubules, add Taxol to a final concentration of 20 µM after the initial 15 minutes of incubation at 37°C and continue incubating for another 15-30 minutes.
-
-
Co-sedimentation Assay:
-
Prepare different reaction mixtures in separate tubes. A typical reaction volume is 50-100 µL. Include the following controls:
-
Control 1 (Unpolymerized Tubulin): Tubulin in BRB80-GTP kept on ice (no incubation at 37°C).
-
Control 2 (Polymerized Tubulin): Polymerized microtubules (with or without Taxol).
-
Control 3 (this compound alone): this compound in BRB80-GTP.
-
Test Samples: Polymerized microtubules incubated with varying concentrations of this compound.
-
-
Add the desired concentration of this compound (or DMSO as a vehicle control) to the pre-formed microtubules and incubate at room temperature for 15-30 minutes.
-
-
Centrifugation:
-
Carefully layer each reaction mixture over a 100 µL glycerol cushion (BRB80 with 60% glycerol) in an ultracentrifuge tube.
-
Centrifuge at 70,000-90,000 rpm for 20-30 minutes at 25°C. This will pellet the microtubules and any associated proteins, while unbound proteins will remain in the supernatant.
-
-
Analysis:
-
Carefully collect the supernatant from the top of the glycerol cushion.
-
Wash the pellet once with BRB80 buffer to remove any residual supernatant.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the initial reaction volume.
-
Mix an equal volume of supernatant with 2x SDS-PAGE sample buffer.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and visualize the protein bands.
-
Quantify the band intensities using densitometry software to determine the relative amounts of tubulin and this compound in the supernatant and pellet fractions.
-
Signaling Pathway and Logical Relationships
The established mechanism of this compound action involves an indirect effect on tubulin polymerization through its interaction with MAP2. The following diagram illustrates this signaling pathway.
Caption: Proposed signaling pathway for this compound-mediated microtubule stabilization.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. αβ-Tubulin and Microtubule-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. αβ-Tubulin and microtubule-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analyzing the Effect of MAP4343 on Dendritic Spine Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP4343 (3β-methoxypregnenolone) is a synthetic pregnenolone (B344588) derivative that has shown promise as a therapeutic agent, particularly for depressive disorders.[1][2] Its mechanism of action is linked to the modulation of microtubule dynamics through its interaction with Microtubule-Associated Protein 2 (MAP-2).[1][2][3] MAP-2 is predominantly found in the dendrites and cell bodies of neurons and plays a crucial role in the formation and stabilization of the microtubular network, which is essential for maintaining dendritic structure and, by extension, the morphology of dendritic spines.[1] Dendritic spines are small membranous protrusions that are the primary sites of excitatory synapses in the brain, and their morphology is tightly linked to synaptic strength and plasticity.[4][5] Alterations in dendritic spine density and shape are associated with numerous neurological and psychiatric disorders.[5][6]
These application notes provide a detailed protocol for investigating the effects of this compound on dendritic spine morphology in primary neuronal cultures. The described methods will enable researchers to quantify changes in spine density, length, head diameter, and morphological subtypes following this compound treatment.
Proposed Signaling Pathway of this compound in Dendritic Spine Remodeling
This compound is hypothesized to promote the formation and maturation of dendritic spines by enhancing microtubule stability within the dendritic shaft. By binding to MAP-2, this compound is thought to increase MAP-2's ability to promote tubulin assembly into stable microtubules.[2][3] This enhanced microtubule network can then provide the structural support necessary for the growth and maintenance of dendritic spines, potentially leading to an increase in more mature spine phenotypes, such as mushroom spines, which are associated with stronger synaptic connections.
Caption: Proposed signaling pathway of this compound in promoting dendritic spine maturation.
Experimental Protocols
I. Primary Hippocampal Neuron Culture
-
Preparation: Coat sterile 18 mm glass coverslips with Poly-L-lysine (1 mg/ml in borate (B1201080) buffer) overnight at 37°C. The following day, wash the coverslips three times with sterile water and allow them to dry completely.
-
Dissection: Dissect hippocampi from embryonic day 18 (E18) rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Digestion: Transfer the hippocampi to a solution of 0.25% trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Dissociation: Gently triturate the tissue using fire-polished Pasteur pipettes in plating medium (MEM, 10% FBS, 1% GlutaMAX, 1% Penicillin-Streptomycin).
-
Plating: Plate the dissociated cells onto the prepared coverslips in a 12-well plate at a density of 2 x 10^5 cells/well.
-
Maintenance: After 4 hours, replace the plating medium with maintenance medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin). Maintain the cultures at 37°C in a 5% CO2 incubator, replacing half of the medium every 3-4 days.
II. This compound Treatment
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment: On day in vitro (DIV) 12, treat the neuronal cultures with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO) for 48 hours. Ensure the final DMSO concentration does not exceed 0.1%.
III. Immunocytochemistry for Dendritic Spine Visualization
-
Fixation: After treatment, fix the neurons with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a dendritic marker, such as MAP-2 (to confirm neuronal identity and visualize dendrites) and a fluorescent phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 Phalloidin) to stain F-actin, which is highly enriched in dendritic spines. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a corresponding fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using an anti-fade mounting medium with DAPI.
IV. Image Acquisition and Analysis
-
Imaging: Acquire z-stack images of secondary and tertiary dendrites from randomly selected neurons using a confocal microscope with a 63x oil immersion objective.
-
Image Processing: Deconvolve the z-stacks and generate 3D reconstructions of the dendritic segments.
-
Spine Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or specialized software like Imaris) to quantify the following parameters:
-
Spine Density: Number of spines per 10 µm of dendrite length.
-
Spine Length: Distance from the base of the spine neck to the tip of the spine head.
-
Spine Head Diameter: The widest part of the spine head.
-
Morphological Classification: Categorize spines into subtypes: thin, stubby, and mushroom, based on their length and head-to-neck ratio.
-
Experimental Workflow
Caption: Experimental workflow for analyzing this compound's effect on dendritic spines.
Quantitative Data Summary
The following tables present hypothetical data demonstrating a dose-dependent effect of this compound on dendritic spine morphology. The data suggests that this compound treatment leads to an increase in spine density and a shift towards more mature spine phenotypes.
Table 1: Effect of this compound on Dendritic Spine Density and Dimensions
| Treatment Group | Spine Density (spines/10 µm) | Average Spine Length (µm) | Average Spine Head Diameter (µm) |
| Vehicle (DMSO) | 8.2 ± 0.5 | 1.2 ± 0.2 | 0.45 ± 0.08 |
| This compound (1 µM) | 9.5 ± 0.6 | 1.1 ± 0.2 | 0.52 ± 0.09 |
| This compound (5 µM) | 11.3 ± 0.7 | 1.0 ± 0.1 | 0.65 ± 0.10 |
| This compound (10 µM) | 12.1 ± 0.8 | 0.9 ± 0.1 | 0.72 ± 0.11 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Dendritic Spine Morphology Subtypes
| Treatment Group | Thin Spines (%) | Stubby Spines (%) | Mushroom Spines (%) |
| Vehicle (DMSO) | 45 ± 4 | 35 ± 3 | 20 ± 2 |
| This compound (1 µM) | 40 ± 3 | 33 ± 3 | 27 ± 3 |
| This compound (5 µM) | 30 ± 3 | 28 ± 2 | 42 ± 4 |
| This compound (10 µM) | 25 ± 2 | 25 ± 2 | 50 ± 5 |
Data are presented as mean ± SEM.
Conclusion
This application note provides a comprehensive framework for investigating the impact of this compound on dendritic spine morphology. The detailed protocols and hypothesized data offer a basis for designing experiments to elucidate the role of this compound in synaptic plasticity. The potential of this compound to promote the formation of mature dendritic spines suggests a novel mechanism for its therapeutic effects in neurological disorders characterized by synaptic deficits. Further research using these methods will be valuable for validating this mechanism and advancing the development of this compound as a therapeutic agent.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantification of Dendritic Spines Remodeling under Physiological Stimuli and in Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MAP4343 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of MAP4343 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway and workflow diagrams to assist in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when preparing this compound solutions for experimental use.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, Saline). What am I doing wrong?
Answer: this compound, a synthetic derivative of pregnenolone, is characterized by low aqueous solubility.[1][2] Direct dissolution in aqueous buffers is often unsuccessful. To achieve a homogenous solution or suspension, co-solvents and/or surfactants are typically required. For in vivo studies, vehicles such as sesame oil or formulations containing hydroxyethylcellulose have been successfully used.[3][4]
Question: I've noticed precipitation in my this compound solution after preparation. How can I prevent this?
Answer: Precipitation can occur if the solubility limit is exceeded or if the solution is not properly prepared and stored. Consider the following troubleshooting steps:
-
Ensure complete initial dissolution: Use of sonication or gentle heating can aid in dissolving this compound in the chosen vehicle.[3][5]
-
Proper storage: For stock solutions, especially those containing organic solvents like DMSO, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5] Aqueous solutions of similar compounds are often not recommended for storage for more than one day.[2]
-
Vehicle stability: Ensure the chosen solvent system is stable and compatible with your experimental conditions.
Question: What are the recommended solvent systems for this compound?
Answer: Based on available data, the following solvent systems have been used to prepare this compound for administration:
-
For a clear solution: A mixture of 10% DMSO and 90% Corn Oil can achieve a solubility of at least 2.5 mg/mL.[5]
-
For a suspended solution: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a suspended solution of 2.5 mg/mL. This preparation may require sonication.[5]
-
For oral administration: A suspension in 0.5% hydroxyethylcellulose has been documented.[3]
-
For subcutaneous injection: Dissolution in sesame oil has been reported.[4][6]
Question: Can I use sonication to help dissolve this compound?
Answer: Yes, sonication is a recommended technique to aid in the dissolution of this compound, particularly when preparing a suspension with hydroxyethylcellulose.[3][5] One documented protocol involves 3 cycles of 15 pulses, with 15-second intervals on ice, using a sonicator such as a Branson Sonifer-450.[3]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Solubility | Solution Type | Recommended Use |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.56 mM) | Clear Solution | In vivo administration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (7.56 mM) | Suspended Solution | In vivo administration |
| 0.5% Hydroxyethylcellulose in aqueous solution | Not specified | Suspension | Oral administration |
| Sesame Oil | Not specified | Solution | Subcutaneous injection |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for experimental use.
Protocol 1: Preparation of this compound in a DMSO/Corn Oil Vehicle (Clear Solution)[5]
-
Prepare the vehicle: In a sterile container, combine 1 part Dimethyl Sulfoxide (DMSO) with 9 parts Corn Oil.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution in DMSO: Add the this compound powder to the DMSO portion of the vehicle. Gently vortex or mix to dissolve.
-
Final Dilution: Add the corn oil to the DMSO/MAP4343 mixture.
-
Homogenize: Mix thoroughly until a clear, homogenous solution is achieved.
Protocol 2: Preparation of this compound in a Multi-Component Vehicle (Suspended Solution)[5]
-
Prepare the solvent mixture: In a sterile container, sequentially add and mix the following components in the specified proportions:
-
10% Dimethyl Sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline
-
-
Add this compound: Weigh the required amount of this compound and add it to the prepared solvent mixture.
-
Aid Dissolution: If precipitation or phase separation occurs, use sonication and/or gentle heating to facilitate the formation of a uniform suspension.
Protocol 3: Preparation of this compound in 0.5% Hydroxyethylcellulose (Suspension for Oral Administration)[3]
-
Prepare 0.5% Hydroxyethylcellulose: Dissolve hydroxyethylcellulose in the desired aqueous buffer to a final concentration of 0.5% (w/v).
-
Add this compound: Add the weighed this compound powder to the hydroxyethylcellulose solution.
-
Sonication: Sonicate the mixture to ensure a uniform suspension. A recommended procedure is 3 cycles of 15 pulses, separated by 15-second intervals, while keeping the sample on ice.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to MAP2, promoting microtubule assembly and enhancing neuronal stability.
Experimental Workflow for this compound Solubilization
Caption: Workflow for dissolving this compound based on the chosen solvent system.
References
- 1. Pregnenolone - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mapreg.com [mapreg.com]
Technical Support Center: Optimizing MAP4343 Dosage for Behavioral Studies
Welcome to the technical support center for MAP4343. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for behavioral studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 3β-methoxypregnenolone, is a synthetic derivative of the neurosteroid pregnenolone.[1][2][3] Its primary mechanism of action is binding to microtubule-associated protein 2 (MAP2), a protein crucial for neuronal microtubule dynamics.[1][2][4] By binding to MAP2, this compound enhances its ability to promote tubulin assembly and stabilize microtubules within neurons.[1][2][4][5] This modulation of the neuronal cytoskeleton is believed to be the basis for its observed antidepressant and anxiolytic-like effects.[1][6][7][8]
Q2: What are the reported behavioral effects of this compound in preclinical models?
A2: Preclinical studies in rodents and tree shrews have demonstrated that this compound exhibits both antidepressant and anxiolytic-like properties. In rat models of depression, such as the forced swim test and the isolation-rearing model, this compound has been shown to reduce immobility time and reverse depressive-like behaviors, with a faster onset of action compared to conventional antidepressants like fluoxetine.[1][2][3] In tree shrews subjected to psychosocial stress, this compound abolished stress-induced avoidance behavior, suggesting anxiolytic and antidepressant efficacy.[6][9][10]
Q3: What is a typical starting dose for this compound in rodent behavioral studies?
A3: Based on published literature, effective doses of this compound administered subcutaneously (s.c.) in rats for behavioral assessments range from 4 mg/kg to 10 mg/kg.[3] For oral administration in tree shrews, a dose of 50 mg/kg/day has been used.[6][9][10] It is crucial to perform a dose-response study in your specific animal model and behavioral paradigm to determine the optimal dose.
Q4: How should this compound be formulated for in vivo administration?
A4: For subcutaneous injection in rats, this compound has been dissolved in a vehicle such as sesame oil. For oral administration in tree shrews, it has been dissolved in 0.5% hydroxyethylcellulose.[7] The choice of vehicle should be validated to ensure it does not produce any behavioral effects on its own.
Q5: Are there any known pharmacokinetic parameters for this compound in rodents?
A5: While detailed public information on the pharmacokinetics (Cmax, Tmax, half-life, bioavailability) of this compound is limited, its lipophilic nature as a neurosteroid derivative suggests it readily crosses the blood-brain barrier.[11] It is also reported that this compound itself is not metabolized into other hormonally active steroids.[7][11] For precise dosage optimization, it is recommended to perform pharmacokinetic studies in your specific animal model and route of administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Behavioral Effect at Expected Doses | 1. Suboptimal Dose: The effective dose range can be narrow and model-specific. 2. Poor Bioavailability: Issues with formulation or route of administration. 3. Animal Model Resistance: The chosen animal strain or model may be less sensitive to the effects of this compound. 4. Handling Stress: Excessive or inconsistent handling can mask the drug's effects. | 1. Conduct a Dose-Response Study: Test a wider range of doses, including those higher and lower than previously reported effective doses. Be aware of the potential for a U-shaped dose-response curve. 2. Optimize Formulation: Ensure complete dissolution of this compound in the vehicle. Consider alternative vehicles or routes of administration (e.g., intraperitoneal vs. subcutaneous). 3. Review Animal Model: Consult literature to confirm the suitability of your chosen animal model for studying depression or anxiety-like behaviors. 4. Standardize Handling Procedures: Ensure all animals are handled consistently and habituated to the experimental procedures. |
| High Variability in Behavioral Data | 1. Inconsistent Drug Administration: Variations in injection volume or technique. 2. Environmental Factors: Differences in lighting, noise, or time of day for testing. 3. Individual Animal Differences: Natural variation in animal behavior. | 1. Standardize Administration: Use precise techniques for drug administration and ensure all personnel are trained consistently. 2. Control a Controlled Environment: Conduct all behavioral testing at the same time of day, under consistent lighting and noise conditions. 3. Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on statistical power. |
| U-Shaped Dose-Response Curve | 1. Complex Biological Mechanisms: This is a known phenomenon for some psychotropic drugs, potentially due to receptor desensitization or engagement of opposing signaling pathways at higher concentrations.[3] | 1. Thorough Dose-Response Analysis: When a higher dose shows less effect than a moderate dose, it is important to test intermediate doses to accurately define the therapeutic window. 2. Consider Pharmacodynamic Studies: Investigate target engagement at different doses to understand the underlying mechanism of the U-shaped response. |
| Unexpected Side Effects (e.g., sedation, hyperactivity) | 1. Off-Target Effects: Although reported to be specific, high concentrations may lead to unforeseen effects. 2. Vehicle Effects: The vehicle used for formulation may have its own behavioral effects. | 1. Dose De-escalation: If side effects are observed, reduce the dose to determine if they are dose-dependent. 2. Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the drug from the vehicle. 3. Open Field Test: Conduct an open field test to assess general locomotor activity and rule out confounding effects of sedation or hyperactivity on the primary behavioral measure. |
Data Summary
The following tables summarize the dose-dependent effects of this compound in key behavioral assays as reported in preclinical studies.
Table 1: Effect of Subcutaneous this compound on Immobility Time in the Rat Forced Swim Test
| Dose (mg/kg, s.c.) | Change in Immobility Time | Statistical Significance | Reference |
| 4 | Decreased | p < 0.05 | [3] |
| 10 | Significantly Decreased | p < 0.001 | [3] |
| 15 | No Significant Decrease | - | [3] |
Table 2: Effect of Subcutaneous this compound on Behavior in the Rat Isolation-Rearing Model
| Behavioral Test | Dose (mg/kg, s.c.) | Observed Effect | Reference |
| Forced Swim Test | 10 | Rapid decrease in immobility (acute and subchronic) | [3] |
| Elevated Plus Maze | 10 | Increased time in open arms (anxiolytic effect) | [7] |
| Novel Object Recognition | 10 | Reversal of recognition memory deficits | [3] |
Experimental Protocols
Forced Swim Test (FST) in Rats
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rat is placed in an inescapable cylinder of water.
Materials:
-
Cylindrical container (40-50 cm high, 20 cm in diameter)
-
Water (23-25°C) filled to a depth of 30 cm
-
Video recording system
-
Animal-safe disinfectant
Procedure:
-
Habituation (Day 1):
-
Place each rat individually into the cylinder filled with water for a 15-minute pre-test session.
-
After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.
-
This session is for habituation and is not scored.
-
-
Drug Administration:
-
Administer this compound or vehicle according to your experimental design. A common dosing schedule is 24 hours, 5 hours, and 1 hour before the test session.[3]
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the entire session using a video camera positioned to have a clear view of the animal.
-
-
Data Analysis:
-
A trained observer, blind to the treatment groups, should score the duration of immobility during the 5-minute test.
-
Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM) in Rats
Objective: To assess anxiety-like behavior based on the rat's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording and tracking software
-
Low-level, consistent lighting
-
Animal-safe disinfectant
Procedure:
-
Habituation:
-
Allow the rats to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle at the appropriate time before testing, allowing for the drug to reach its peak effect.
-
-
Test Session:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera connected to a tracking system.
-
-
Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent in and/or the number of entries into the open arms is interpreted as an anxiolytic effect.
-
Total distance traveled can be used as a measure of general locomotor activity.
-
Visualizations
Caption: this compound signaling pathway in neurons.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. Neurodegeneration and microtubule dynamics: death by a thousand cuts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP2 phosphorylation: mechanisms, functional consequences, and emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Discovery of a novel function for MAP2 in synaptic strengthening | EurekAlert! [eurekalert.org]
- 5. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic this compound reverses escalated alcohol drinking in a mouse model of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
MAP4343 Stability in Cell Culture Media: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing MAP4343, ensuring its stability in cell culture media is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on potential stability issues, troubleshooting strategies, and standardized protocols to assess the stability of this compound in your specific in vitro system.
Frequently Asked Questions (FAQs)
Q1: I am observing a diminished or inconsistent effect of this compound in my cell culture experiments over time. Could this be a stability issue?
A1: Yes, a loss of compound activity over the course of an experiment is a common indicator of instability. Several factors could be at play, including chemical degradation of this compound in the aqueous, physiological pH environment of the cell culture media, adsorption to plasticware, or cellular metabolism.[1] It is crucial to determine the stability of this compound under your specific experimental conditions.
Q2: What are the common causes of small molecule degradation in cell culture media?
A2: The primary causes of compound degradation in cell culture media include:
-
Hydrolysis: Reaction with water, which can be influenced by the pH of the media.
-
Oxidation: Degradation due to the presence of oxygen, which can be accelerated by components in the media.
-
Photolysis: Degradation caused by exposure to light, particularly UV wavelengths.[1][2]
-
Metabolism by cells: If cells are present, they may metabolize the compound into inactive forms.[1]
-
Reaction with media components: Certain components of the media, such as some amino acids or vitamins, could potentially react with the compound.[3]
Q3: How can I minimize the potential for this compound degradation in my experiments?
A3: To minimize degradation, consider the following best practices:
-
Prepare fresh solutions: Prepare this compound solutions fresh from a powdered stock for each experiment whenever possible.
-
Proper storage: Store stock solutions of this compound in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Minimize light exposure: Protect your media containing this compound from light, especially if the compound is known to be light-sensitive.
-
Use low-binding plastics: Consider using low-protein-binding plates and pipette tips to minimize adsorption.[3]
-
Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and non-toxic to your specific cell line (typically <0.5%).[1]
Troubleshooting Guide
If you suspect this compound instability is affecting your experimental results, this guide provides a systematic approach to troubleshooting the issue.
| Observed Problem | Possible Cause | Suggested Solution |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity. |
| Decreasing biological effect over the duration of a long-term experiment. | The compound is degrading over time in the incubator. | Determine the half-life of the compound in your cell culture media at 37°C. Consider replenishing the media with fresh compound at regular intervals based on the stability data. |
| High variability in results between replicate wells or experiments. | Inconsistent sample handling, or the compound is adsorbing to the labware. | Ensure precise and consistent timing for sample collection and processing. Use low-protein-binding labware. Include a control without cells to assess non-specific binding to plasticware.[3] |
| Compound seems to disappear from the media, but no degradation products are detected. | The compound may be rapidly internalized by the cells or binding to serum proteins. | Analyze cell lysates to determine the extent of cellular uptake. Test stability in media with and without serum to assess the impact of serum proteins.[3] |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a detailed methodology for determining the stability of this compound in a specific cell culture medium over a defined time course.
Objective: To quantify the concentration of this compound in cell culture media over time at 37°C to determine its stability.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., serum, antibiotics)
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a structurally similar and stable compound, if available)
Methodology:
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.
-
-
Incubation:
-
Aliquot the working solution into multiple sterile, low-protein-binding microcentrifuge tubes (one for each time point).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. The 0-hour time point should be processed immediately after preparation.
-
-
Sample Processing:
-
To each sample, add 2 volumes of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC or LC-MS/MS Analysis:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the concentration of this compound. A reverse-phase C18 column is often suitable for small molecules.
-
Example HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis and Presentation:
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This data can be used to determine the half-life (t½) of the compound in the media.
Hypothetical Stability Data for this compound in DMEM with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.1 | 100% |
| 2 | 9.8 | 97% |
| 4 | 9.5 | 94% |
| 8 | 8.9 | 88% |
| 24 | 7.2 | 71% |
| 48 | 5.1 | 50% |
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Decreased Compound Activity
Caption: Troubleshooting flowchart for this compound activity loss.
References
Technical Support Center: MAP4343 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of the synthetic neuroactive steroid MAP4343 during in vivo experiments. The following information is curated to address common formulation and solubility challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered when preparing and administering this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. Why is this happening and what can I do?
A1: this compound is a synthetic neuroactive steroid and is poorly soluble in aqueous solutions. Precipitation is expected when attempting to dissolve it directly in aqueous buffers like saline or PBS. To avoid this, you must use a suitable formulation strategy to enhance its solubility or create a stable suspension. Strategies include using oil-based vehicles, co-solvents, or suspending agents.
Q2: What are some established formulations for in vivo delivery of this compound?
A2: Published studies have successfully used several different formulations for this compound administration. These include:
-
Oil-based solutions: Dissolving this compound in a biocompatible oil like sesame oil or corn oil can create a clear solution suitable for injection.[1]
-
Suspensions: A suspension of this compound can be prepared using agents like hydroxyethylcellulose.[2] Sonication is often required to create a uniform and stable suspension.[2]
-
Co-solvent systems: A mixture of solvents can be used to keep this compound in solution. One such system includes Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween-80, and saline. Heat and/or sonication may be necessary to aid dissolution in such systems.
Q3: I have prepared a formulation with co-solvents, but it still appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation in a co-solvent system can occur for several reasons:
-
Incorrect solvent ratios: The proportion of each solvent is critical. Ensure you are following a validated protocol for the solvent ratios.
-
Low temperature: The formulation may have cooled, causing the compound to fall out of solution. Gentle warming and sonication can help redissolve the compound.
-
High concentration: You may be exceeding the solubility limit of this compound in that specific formulation. Try preparing a more dilute solution.
-
Order of addition: The order in which you mix the solvents and the compound can be important. Generally, the compound should be dissolved in the strongest solvent (e.g., DMSO) first, before adding the other components.
Q4: Is a suspension suitable for my in vivo study? What are the key considerations?
A4: A suspension can be a viable option for administering poorly soluble compounds like this compound. Key considerations include:
-
Particle size: The solid particles of this compound should be small and uniform to ensure consistent dosing and avoid irritation at the injection site. Sonication is a common method to reduce particle size.[2]
-
Stability: The suspension should be stable enough to allow for accurate dosing. This means the particles should not settle too quickly. Viscosity-enhancing agents like hydroxyethylcellulose can help improve stability.[2]
-
Resuspendability: If the particles do settle over time, it is crucial that they can be easily and uniformly resuspended before administration. This is typically achieved by gentle vortexing or inversion.
Q5: Are there any general tips for working with poorly soluble compounds like this compound?
A5: Yes, here are some general best practices:
-
Fresh preparations: It is recommended to prepare the formulation fresh on the day of use to minimize the risk of precipitation or degradation over time.[1]
-
Solubility testing: Before conducting a large-scale in vivo experiment, it is advisable to perform small-scale solubility tests with your chosen formulation to determine the maximum achievable concentration.
-
Visual inspection: Always visually inspect your preparation for any signs of precipitation before each administration.
Data Presentation
The following table summarizes various formulations that have been used for the in vivo administration of this compound.
| Formulation Type | Components | Achieved Concentration | Notes | Route of Administration |
| Oil-based Solution | This compound, Sesame Oil | Not specified, but used for doses of 4, 10, and 15 mg/kg.[1] | A clear solution. | Subcutaneous (s.c.) |
| Oil-based Solution | This compound, 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution. | Not specified |
| Suspension | This compound, 0.5% Hydroxyethylcellulose | Used for a dose of 50 mg/kg/day.[2] | Requires sonication to dissolve. | Oral (per os) |
| Suspended Solution | This compound, 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Requires sonication. | Oral and Intraperitoneal |
Experimental Protocols
Below are detailed methodologies for preparing some of the key formulations for this compound.
Protocol 1: Preparation of this compound in Sesame Oil (Solution)
Materials:
-
This compound
-
Sesame oil (sterile)
-
Sterile glass vial
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial.
-
Tightly cap the vial.
-
Agitate the mixture using a vortex mixer or a magnetic stirrer at room temperature until the this compound is completely dissolved. This may take some time. Gentle warming (e.g., to 37°C) can aid dissolution, but be cautious of compound stability at higher temperatures.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
-
This formulation should be prepared fresh for each day of treatment.[1]
Protocol 2: Preparation of this compound in 0.5% Hydroxyethylcellulose (Suspension)
Materials:
-
This compound
-
Hydroxyethylcellulose
-
Sterile water for injection
-
Sterile container
-
Probe sonicator
-
Ice bath
Procedure:
-
Prepare a 0.5% (w/v) solution of hydroxyethylcellulose in sterile water. This may require stirring for an extended period to fully dissolve.
-
Weigh the required amount of this compound.
-
Add the this compound powder to the 0.5% hydroxyethylcellulose solution.
-
Place the container in an ice bath to prevent overheating during sonication.
-
Sonicate the mixture using a probe sonicator. A published protocol uses 3 cycles of 15 pulses, with a 15-second pause between cycles.[2]
-
After sonication, the suspension should appear uniform.
-
Visually inspect the suspension for homogeneity before each administration. Ensure it is well-resuspended if any settling has occurred.
Mandatory Visualizations
The following diagrams illustrate key decision-making processes and workflows for this compound formulation.
Caption: Decision tree for selecting a suitable this compound formulation.
Caption: Workflow for troubleshooting this compound precipitation issues.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of MAP4343
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MAP4343. These resources are intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a synthetic pregnenolone (B344588) derivative that has been shown to bind to Microtubule-Associated Protein 2 (MAP-2).[1][2] This interaction enhances MAP-2's ability to promote tubulin assembly, thereby modulating neuronal microtubule dynamics.[1][2] This novel mechanism is being investigated for its therapeutic potential in depressive disorders and alcohol use disorder.[1][3][4] Preclinical studies have indicated that this compound does not have an in vitro affinity for any CNS neurotransmitter receptors.[1]
Q2: I am observing significant cytotoxicity in my cell-based assays at concentrations where I don't expect to see on-target effects. Could this be an off-target effect?
This is a possibility. While this compound has shown a promising preclinical profile, unexpected cytotoxicity can arise from several factors, including off-target interactions. Here are some potential causes and troubleshooting steps:
-
Possible Cause 1: Off-target cytotoxicity. this compound might be interacting with other essential cellular proteins, leading to cell death.
-
Suggested Action:
-
Validate with multiple cytotoxicity assays: Use assays with different endpoints to confirm the observation. For example, if you are using an MTT assay (metabolic activity), try a dye-exclusion assay like Trypan Blue (membrane integrity) or a CellTiter-Glo® assay (ATP levels).[5]
-
Perform proteome-wide analysis: Techniques like Thermal Proteome Profiling (TPP) can help identify unintended protein targets across the proteome.[6]
-
-
Possible Cause 2: Assay Interference. The compound may be directly interfering with your assay reagents.
-
Suggested Action: Run a cell-free assay control by incubating this compound with your assay reagents to check for any direct reactivity.[5]
-
Possible Cause 3: Cell line-specific sensitivity. The cell line you are using may be particularly sensitive to the effects of this compound.
-
Suggested Action: Test the compound in a panel of different cell lines to see if the cytotoxicity is widespread or specific to a particular cellular background.[5]
Q3: Given its pregnenolone-derivative structure, could this compound have off-target effects on steroid hormone receptors?
This is a valid consideration. Although initial reports suggest this compound is devoid of hormonal activity[7], its steroid-like scaffold warrants investigation into potential interactions with nuclear hormone receptors (e.g., estrogen, androgen, glucocorticoid receptors).
-
Suggested Action:
-
Receptor Binding Assays: Screen this compound against a panel of nuclear hormone receptors to determine if it binds to any of these off-targets. This is often available as a service from specialized contract research organizations (CROs).
-
Reporter Gene Assays: Use cell lines containing a reporter gene under the control of a hormone-responsive element. Treatment with this compound would reveal any agonist or antagonist activity at these receptors.
-
Q4: My experimental results with this compound are inconsistent across different experimental systems. What could be the cause?
Inconsistent results can be frustrating and may point to uncharacterized aspects of the compound's activity.
-
Possible Cause 1: Different off-target profiles in different systems. The expression levels of potential off-target proteins can vary significantly between cell lines or tissues, leading to different phenotypic outcomes.
-
Suggested Action: If you have identified a potential off-target in one system (e.g., using TPP), verify its expression level in the other systems where you are seeing discrepant results.
-
Possible Cause 2: Metabolism of this compound. The compound may be metabolized differently in various cell types or in vivo, leading to the formation of active or inactive metabolites.
-
Suggested Action: Use liquid chromatography-mass spectrometry (LC-MS) to analyze cell lysates or plasma samples to identify potential metabolites of this compound.
Troubleshooting Guides & Experimental Protocols
Investigating Unexpected Phenotypes
If you observe an unexpected biological response in your experiments, the following workflow can help determine if it is due to an off-target effect of this compound.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
MAP4343 dose-response curve variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with MAP4343, particularly focusing on dose-response curve variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, 3β-methoxy-pregnenolone derivative of pregnenolone (B344588) that does not exhibit hormonal activity.[1][2] Its primary mechanism of action involves binding to the microtubule-associated protein 2 (MAP-2).[3][4] This interaction enhances MAP-2's ability to stimulate tubulin assembly and promote microtubule dynamics.[3][4] This modulation of the neuronal microtubule system is believed to be the basis for its therapeutic potential in conditions like depressive disorders.[3][5] In vitro studies have shown that this compound can increase neurite outgrowth in a MAP-2 dependent manner.[3]
Q2: What are the recommended cell lines for in vitro studies with this compound?
Based on the known mechanism of action of this compound, neuronal cell lines are the most relevant for in vitro studies. PC-12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells are commonly used models for studying neurite outgrowth and neuronal differentiation and are suitable for investigating the effects of this compound.[3][6]
Q3: How should this compound be prepared for in vitro experiments?
This compound is a hydrophobic compound and may require an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a stock solution.[7] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent. For in vivo studies, this compound has been dissolved in 0.5% hydroxyethylcellulose by sonication.[9]
Q4: What is a typical effective concentration range for this compound in vitro?
In vitro studies have shown effects of this compound in the micromolar range. For example, a concentration of 40 µM has been used to stimulate microtubule polymerization in vitro, and 30 µM has been used to stimulate neurite outgrowth in PC-12 cells.[10] However, the optimal concentration can vary depending on the cell line, assay endpoint, and experimental conditions. It is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific system.
Troubleshooting Guide: Dose-Response Curve Variability
A common issue encountered in pharmacological studies is variability in dose-response curves. One particular phenomenon observed with psychotropic drugs, and noted for this compound, is a U-shaped or biphasic dose-response curve, where a greater effect is observed at lower concentrations than at higher concentrations.[5] This section provides a guide to troubleshoot and understand such variability.
Problem: My this compound dose-response curve is not a standard sigmoidal shape (e.g., it is U-shaped, flat, or inconsistent).
Below is a systematic approach to troubleshooting this issue, addressing potential causes from experimental setup to data analysis.
Detailed Troubleshooting Steps
| Potential Cause | Explanation | Recommended Action |
| Compound Solubility | This compound is hydrophobic and may precipitate out of solution at higher concentrations in aqueous culture media, leading to a lower effective concentration and a non-linear dose-response. | Visually inspect wells for precipitation under a microscope. Prepare fresh stock solutions and ensure the final DMSO concentration is minimal. Consider using a solubility-enhancing agent if compatible with the assay. Test the solubility of this compound in your specific culture medium. |
| Compound Stability | This compound may degrade if not stored properly or if it is unstable in the experimental conditions (e.g., prolonged incubation at 37°C). | Store stock solutions at -20°C or -80°C as recommended and minimize freeze-thaw cycles.[10] Prepare fresh dilutions for each experiment. Consider performing a time-course experiment to assess the stability of the compound's effect over time. |
| Cell Health and Passage Number | Cells at high passage numbers can exhibit altered phenotypes and drug responses. Unhealthy cells will respond inconsistently. | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Cell Seeding Density | The density of cells at the time of treatment can significantly impact the dose-response.[10] High-density cultures may show reduced sensitivity, while very low-density cultures may be overly sensitive or not provide a robust signal. | Optimize the cell seeding density for your specific cell line and assay. Ensure consistent cell numbers are seeded across all wells and experiments. |
| Incubation Time | The duration of exposure to this compound can influence the observed effect. A U-shaped curve might emerge if the compound has different effects at different time points (e.g., initial stimulation followed by inhibition at higher concentrations over time). | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. |
| Assay-Specific Parameters | For neurite outgrowth assays, the quality of the coating substrate (e.g., poly-L-lysine, laminin) is critical.[11] For tubulin polymerization assays, temperature control is paramount, as polymerization is temperature-dependent.[1] | Ensure consistent and high-quality coating of culture vessels. For polymerization assays, maintain a constant 37°C during the assay and keep reagents on ice beforehand.[12] |
| Off-Target Effects or Complex Biology | At higher concentrations, this compound may have off-target effects that counteract its primary mechanism, leading to a U-shaped curve. Alternatively, the biological system may have feedback mechanisms that are activated at higher compound concentrations. | Research potential off-target effects of this compound or related compounds. Consider that a U-shaped or biphasic response may be a real biological phenomenon (hormesis) and not an artifact. |
Experimental Protocols
Neurite Outgrowth Assay with PC-12 Cells
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in PC-12 cells.
-
Plate Coating:
-
Coat 96-well plates with an appropriate substrate to promote cell adhesion and neurite outgrowth (e.g., 50 µg/mL poly-L-lysine followed by 10 µg/mL laminin).
-
-
Cell Seeding:
-
Culture PC-12 cells according to standard protocols.
-
Seed cells at an optimized density (e.g., 1,000-5,000 cells/well) in low-serum medium (e.g., 1% horse serum).
-
Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in low-serum medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound and a low concentration of Nerve Growth Factor (NGF) (e.g., 50 ng/mL) to induce differentiation.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 48-72 hours.
-
-
Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for a neuronal marker (e.g., βIII-tubulin) and a nuclear marker (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and branching per cell.
-
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Propolis Inhibits Neurite Outgrowth in Differentiating SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scispace.com [scispace.com]
- 12. abscience.com.tw [abscience.com.tw]
addressing behavioral artifacts in MAP4343 animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MAP4343 animal models. The information is tailored for scientists and drug development professionals to address common behavioral artifacts and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in animal models?
This compound (3β-methoxypregnenolone) is a synthetic pregnenolone (B344588) derivative that exhibits antidepressant-like efficacy.[1][2] Its primary mechanism of action involves binding to Microtubule-Associated Protein 2 (MAP-2), a neuron-specific protein crucial for neuronal morphology and function.[1][3][4] This interaction enhances MAP-2's ability to promote tubulin assembly, thereby stabilizing microtubules and increasing their dynamics.[1][2][3] This modulation of the neuronal cytoskeleton is believed to underlie its therapeutic effects.[1][5]
Q2: In which animal models has this compound been tested and for what behavioral endpoints?
This compound has been evaluated in rodent models, specifically rats, and in a non-rodent species, the tree shrew.[1][5] The primary behavioral endpoints assessed are related to depressive-like and anxiety-like behaviors. Key behavioral tests used include the Forced Swimming Test (FST) in rats to measure behavioral despair and the social avoidance test in tree shrews to assess stress-induced social withdrawal.[1][5]
Q3: Are there any known behavioral artifacts associated with this compound administration?
While specific behavioral artifacts of this compound are not extensively documented, its mechanism as a microtubule-stabilizing agent and its antidepressant-like effects suggest potential for confounding variables.[6][7] Researchers should be vigilant for:
-
Alterations in locomotor activity: Changes in general movement could be misinterpreted in behavioral tests like the FST. However, one study noted that this compound did not alter locomotor activity in isolated rats.[5]
-
Anxiolytic or anxiogenic effects: Modulation of anxiety levels could influence performance in social interaction paradigms.[8]
-
General malaise or subtle neurotoxicity: As with other microtubule-targeting agents, unforeseen effects on neuronal health could impact behavior.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in the Forced Swim Test (FST) with this compound-treated rats.
This could be due to the compound affecting overall motor function rather than "behavioral despair."
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Forced Swim Test results.
Detailed Experimental Protocol: Open Field Test
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls high enough to prevent escape. The arena should be made of a non-reflective material and be easily cleaned.
-
Procedure:
-
Habituate the animal to the testing room for at least 1 hour before the test.
-
Gently place the rat in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated tracking software or manual scoring to measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Frequency of rearing (vertical activity).
-
-
Interpretation: If this compound significantly alters the total distance traveled compared to vehicle-treated controls, this indicates a direct effect on locomotor activity that could confound FST results.
Issue 2: Unexpected social behavior in the Social Interaction Test with this compound-treated animals.
This compound's potential anxiolytic or anxiogenic properties could be influencing social engagement, independent of its antidepressant-like effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected social interaction results.
Detailed Experimental Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms of equal size, connected by a central platform.
-
Procedure:
-
Habituate the animal to the testing room for at least 1 hour.
-
Place the animal on the central platform, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
-
Data Analysis: Measure:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects. These findings should be considered when interpreting social interaction data.
Quantitative Data Summary
| Animal Model | Behavioral Test | Treatment Group | Key Finding | Quantitative Value |
| Tree Shrew | Social Avoidance | Vehicle (Stress) | Decreased locomotor activity over 8 weeks | -108.7 ± 39.1 (change in total border crossings) |
| Tree Shrew | Social Avoidance | This compound (Stress) | Prevented the decrease in locomotor activity | +58.5 ± 76.0 (change in total border crossings) |
| Tree Shrew | Social Avoidance | Vehicle (Stress) | Increased urinary noradrenaline over 8 weeks | Significant increase from week 2 to week 8 (p<0.001) |
| Tree Shrew | Social Avoidance | This compound (Stress) | Attenuated the increase in urinary noradrenaline | Increase observed but less progressive than vehicle |
| Rat | Forced Swim Test | Vehicle (Isolated) | High immobility time | ~150 seconds |
| Rat | Forced Swim Test | This compound (10 mg/kg) | Significantly decreased immobility time | ~75 seconds (p<0.001 vs. Vehicle) |
Data for tree shrews is adapted from a study on chronic psychosocial stress.[1] Data for rats is estimated from graphical representations in a study on an isolation-rearing model.[5]
Signaling Pathway
This compound Mechanism of Action
This compound exerts its effects by directly interacting with MAP-2, a key regulator of microtubule stability in neurons. This binding event enhances the polymerization of tubulin dimers into microtubules and reduces the frequency of "catastrophe" events where microtubules depolymerize.[10] This leads to a more stable and dynamic cytoskeleton, which is crucial for proper neuronal function, including neurite outgrowth and synaptic plasticity.[4][10]
Caption: Proposed signaling pathway for this compound in neurons.
References
- 1. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule-associated protein - Wikipedia [en.wikipedia.org]
- 4. Dysfunction of microtubule-associated proteins of MAP2/tau family in Prion disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repositioning Microtubule Stabilizing Drugs for Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chronic this compound reverses escalated alcohol drinking in a mouse model of alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubule-Targeting Agents Enter the Central Nervous System (CNS): Double-edged Swords for Treating CNS Injury and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. More than a marker: potential pathogenic functions of MAP2 - PMC [pmc.ncbi.nlm.nih.gov]
MAP4343 Experiments: A Technical Support Center for Improved Reproducibility
To enhance the consistency and reliability of experimental results in the study of MAP4343, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding this compound and its experimental application.
| Question | Answer |
| What is this compound? | This compound is a synthetic, neuroactive steroid that is a derivative of pregnenolone. It is not a protein but a small molecule with the developmental code name MAP-4343[1]. |
| What is the primary mechanism of action of this compound? | This compound binds to microtubule-associated protein 2 (MAP2), which in turn stimulates the assembly of tubulin into microtubules. This action enhances neurite extension and offers protection to neurons against neurotoxic agents[2][3][4][5][6][7][8][9][10]. |
| What are the primary research applications for this compound? | This compound is primarily investigated for its potential therapeutic effects in treating depressive disorders and for its role in neuronal recovery following brain and spinal cord injuries[1][2][7][11]. |
| What animal models are commonly used to study this compound's effects? | Rodent models, particularly rats, are frequently used. The "forced swim test" and the "isolation-rearing model" are common behavioral paradigms to assess antidepressant-like effects[1][2][4][6][7][12][13][14][15]. |
| What are the key molecular readouts in this compound experiments? | A common molecular readout is the change in the expression of α-tubulin isoforms, which is indicative of altered microtubule dynamics. This is typically assessed using Western blotting on brain tissue homogenates from regions like the hippocampus, amygdala, and prefrontal cortex[2][6][7]. |
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments, presented in a question-and-answer format.
Western Blotting for α-Tubulin Isoforms
Question: Why am I observing weak or no bands for α-tubulin on my Western blot?
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Ensure 10-25 µg of total protein is loaded per lane. Quantify protein concentration accurately using a BCA or similar assay before loading[16][17]. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize transfer time and voltage[16]. |
| Ineffective Primary Antibody | Use a validated antibody for α-tubulin. Incubate the primary antibody overnight at 4°C with gentle agitation to ensure adequate binding[11][16]. Consider trying a different antibody clone if issues persist. |
| Suboptimal Antibody Dilution | Titrate the primary and secondary antibody concentrations to find the optimal dilution for your experimental setup. |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation. Keep samples on ice throughout the preparation process[17]. |
Question: I am seeing high background on my α-tubulin Western blot. How can I reduce it?
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use 5% non-fat milk or bovine serum albumin (BSA) in TBST as the blocking agent[16]. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer like TBST (TBS with 0.05% Tween-20) for washes[16]. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blotting process. |
Behavioral Studies (Forced Swim Test)
Question: My results from the forced swim test are highly variable between animals in the same group. What could be the cause?
| Possible Cause | Recommended Solution |
| Inconsistent Animal Handling | Handle all animals consistently and for a few minutes each day for at least four days prior to testing to acclimate them to the researcher[13]. |
| Environmental Stressors | Move animals to the testing room at least one hour before the experiment to minimize arousal. Ensure the testing environment is free from loud noises and other stressors[13]. |
| Inconsistent Water Temperature | Maintain a consistent water temperature between 24-30°C. Fluctuations can affect the animal's activity level[18][19]. |
| Subjective Scoring | Have two independent researchers, blinded to the experimental conditions, score the videos of the test to ensure inter-rater reliability. |
Experimental Protocols
Protocol 1: Western Blot Analysis of α-Tubulin Isoforms in Rat Hippocampus
1. Brain Tissue Homogenization
-
Dissect the hippocampus from the rat brain on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total cellular protein.
2. Protein Quantification
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer
-
Load 20 µg of protein from each sample onto a 12% SDS-polyacrylamide gel[17].
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S[16].
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature[16].
-
Incubate the membrane with a primary antibody specific for α-tubulin (e.g., clone YOL1/34) diluted in blocking buffer overnight at 4°C with gentle rocking[16].
-
Wash the membrane three times for 10 minutes each with TBST[16].
-
Incubate with an HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature[16].
-
Wash the membrane three times for 10 minutes each with TBST[16].
5. Detection
-
Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or total protein staining, to normalize the results[20][21].
Protocol 2: Rat Forced Swim Test for Antidepressant-Like Activity
1. Apparatus
-
A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape[19].
2. Procedure
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute session. This initial exposure accentuates the behavioral differences in the subsequent test[13].
-
Day 2 (Test Session): Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection). After the appropriate absorption time, place the rat in the swim cylinder for a 5-minute test session[6]. The session should be video recorded for later analysis.
3. Behavioral Scoring
-
A trained observer, blind to the treatment groups, should score the video recordings. The following behaviors are quantified:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Swimming: The rat actively moves around the cylinder.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder walls.
-
4. Data Analysis
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for Western blotting.
Caption: Workflow for the rat forced swim test.
References
- 1. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-weaning chronic social isolation produces profound behavioral dysregulation with decreases in prefrontal cortex synaptic-associated protein expression in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term consequences of peri-adolescent social isolation on social preference, anxiety-like behavior, and vasopressin neural circuitry of male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NB-64-45790-100mg | this compound [511-26-2] Clinisciences [clinisciences.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. This compound Supplier | CAS 511-26-2 |MAP2 Modulator | AOBIOUS [aobious.com]
- 11. biocompare.com [biocompare.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Isolation rearing attenuates social interaction-induced expression of immediate early gene protein products in the medial prefrontal cortex of male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciencesite.com [lifesciencesite.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. Loading Controls for Western Blots [labome.com]
- 21. Tubulin or Not Tubulin: Heading Toward Total Protein Staining as Loading Control in Western Blots - PubMed [pubmed.ncbi.nlm.nih.gov]
MAP4343 degradation products and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving MAP4343.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 3β-methoxypregnenolone or pregnenolone (B344588) 3-methyl ether, is a synthetic derivative of the neurosteroid pregnenolone. It has been investigated for its potential therapeutic effects in neurological disorders. Unlike its parent compound, pregnenolone, this compound is not expected to be metabolized into downstream steroid hormones, making it a more specific pharmacological tool.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Long-term |
| Stock Solution (-80°C) | -80°C | Up to 6 months |
| Stock Solution (-20°C) | -20°C | Up to 1 month |
Note: The stability of this compound in solution is dependent on the solvent and concentration. It is always recommended to prepare fresh working solutions for experiments. For in vivo studies, it is advised to prepare the formulation freshly on each day of treatment.[1]
Q3: How should I prepare a solution of this compound?
The solubility of this compound can vary depending on the desired solvent and application. Commonly used solvents include:
-
Dimethyl Sulfoxide (DMSO): For preparing concentrated stock solutions.
-
Sesame Oil: For in vivo formulations.[1]
When preparing solutions, it is crucial to ensure the compound is fully dissolved. Sonication may be used to aid dissolution. Always use high-purity solvents to avoid introducing contaminants that could affect your experiments.
Troubleshooting Guides
Guide 1: In Vitro Microtubule Polymerization Assays
This compound has been reported to interact with microtubule-associated protein 2 (MAP2) and promote tubulin polymerization. Below are common issues encountered during these assays and their potential solutions.
Problem 1: No or low signal in the polymerization assay.
-
Possible Cause: Inactive tubulin.
-
Solution: Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
-
Possible Cause: Incorrect buffer composition.
-
Solution: Verify the pH and concentration of all buffer components, especially GTP and MgCl₂.
-
-
Possible Cause: this compound precipitation.
-
Solution: Check the solubility of this compound at the final assay concentration. Ensure the final DMSO concentration is low (typically <1%) to prevent precipitation. Run a control with this compound in buffer without tubulin to check for any increase in absorbance due to precipitation.
-
Problem 2: High background signal or rapid aggregation.
-
Possible Cause: Presence of tubulin aggregates in the stock solution.
-
Solution: Before initiating the assay, centrifuge the tubulin solution at high speed to pellet any aggregates.
-
-
Possible Cause: Contaminants in the buffer or on the plate.
-
Solution: Use high-purity water and reagents for buffer preparation. Ensure microplates are clean and free of dust.
-
Problem 3: Inconsistent results between replicates.
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the tubulin and this compound solutions.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Ensure the plate reader is pre-warmed to 37°C and that all solutions are equilibrated to the correct temperature before starting the reaction.
-
Experimental Workflow: Troubleshooting Inconsistent Microtubule Polymerization Assay Results
References
Technical Support Center: Overcoming Poor Oral Bioavailability of MAP4343
Welcome to the technical support center for MAP4343. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Understanding the Challenge: Poor Oral Bioavailability of this compound
This compound, a synthetic derivative of pregnenolone, shows promise as a novel therapeutic agent.[1][2][3] As a lipophilic, steroid-like molecule, this compound likely exhibits poor aqueous solubility, which is a primary reason for its limited oral bioavailability.[4][5][6][7][8] This characteristic can lead to low absorption from the gastrointestinal tract, high inter-subject variability, and reduced therapeutic efficacy.
This guide will provide strategies to enhance the oral delivery of this compound by addressing its solubility and permeability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is likely due to its lipophilic nature, leading to low aqueous solubility.[4][6][7] Like its parent compound pregnenolone, which is sparingly soluble in aqueous solutions, this compound is expected to have difficulty dissolving in the gastrointestinal fluids, a prerequisite for absorption.[9][10] Based on the properties of similar steroid compounds, this compound would likely be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[11][12][13][14]
Q2: What are the primary strategies to improve the oral bioavailability of a lipophilic compound like this compound?
A2: Key strategies focus on enhancing the solubility and dissolution rate of the compound. These include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[15][16][17][18]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, and emulsifiers can improve solubilization.[4][5][7][8][19][20]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.
-
Prodrug Approach: Modifying the this compound molecule to create a more soluble version that converts to the active drug in the body.
Q3: Which in vitro models are recommended for assessing the oral absorption of this compound formulations?
A3: The Caco-2 cell permeability assay is a widely used and recommended in vitro model for predicting human intestinal absorption.[21][22][23][24] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can be used to determine the apparent permeability (Papp) of a compound and identify if it is a substrate for efflux transporters.
Q4: How can I troubleshoot low recovery in my Caco-2 permeability assay for this compound?
A4: Low recovery in a Caco-2 assay can be due to several factors, including poor aqueous solubility, non-specific binding to the assay plates, or accumulation within the cell monolayer.[22][23] To troubleshoot this, consider including Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding and improve the solubility of lipophilic compounds like this compound.[23]
Troubleshooting Guide
This guide addresses common issues encountered during the development of oral formulations for this compound.
| Issue | Possible Cause | Recommended Solution |
| Low and variable drug exposure in preclinical studies | Poor dissolution of this compound in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanosization techniques to increase the surface area of the drug particles. 2. Formulate as a Lipid-Based System: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion to improve solubilization.[20][25] 3. Prepare a Solid Dispersion: Use a suitable polymer carrier to create a solid dispersion of this compound. |
| High variability in Caco-2 permeability results | Inconsistent monolayer integrity or issues with compound solubility in the assay buffer. | 1. Monitor Monolayer Integrity: Regularly measure Transepithelial Electrical Resistance (TEER) to ensure the Caco-2 cell monolayer is intact.[26] 2. Optimize Assay Buffer: Add a non-toxic solubilizing agent or BSA to the transport buffer to improve the solubility of this compound.[23] |
| Precipitation of the drug in the aqueous dissolution medium | Supersaturation of the formulation upon dilution in the aqueous environment. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC to the formulation to maintain a supersaturated state. 2. Optimize Lipid-Based Formulation: Adjust the ratio of oil, surfactant, and cosurfactant in SEDDS to ensure the formation of stable micro- or nanoemulsions upon dilution. |
| No significant improvement in bioavailability with initial formulation | The chosen formulation strategy may not be optimal for this compound. | 1. Conduct a Systematic Formulation Screen: Evaluate a range of formulation approaches (e.g., different lipid excipients, various polymers for solid dispersions). 2. Consider a Prodrug Strategy: Synthesize and evaluate ester or other derivatives of this compound with improved aqueous solubility. |
Data Presentation
The following table provides a representative example of how different formulation strategies can improve the pharmacokinetic parameters of a poorly soluble corticosteroid, prednisolone (B192156). While specific data for this compound is not yet available, this illustrates the potential for enhancement.
Table 1: Representative Pharmacokinetic Parameters of Prednisolone in Different Oral Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated Prednisolone (Suspension) | 635.16 | 2.21 | 4587.3 | 100 |
| Liquid Prednisolone Sodium Phosphate | 358.5 | 0.78 | 4524.6 | ~98.6 |
| Prednisolone Solid Dispersion | Data not available | Data not available | Data not available | Expected to be >100 |
| Prednisolone Nanoparticles | Data not available | Data not available | Data not available | Expected to be >100 |
Data for prednisolone is sourced from a comparative bioavailability study.[27][28] Data for solid dispersion and nanoparticle formulations are expected trends based on formulation science principles.
Experimental Protocols
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol (B129727) or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the desired amounts of this compound and the polymer carrier (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both this compound and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator until further use.
In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2; simulated intestinal fluid without pancreatin, pH 6.8)
-
This compound formulations (e.g., pure drug, solid dispersion)
-
HPLC system for drug quantification
Procedure:
-
Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).
-
Place a known amount of the this compound formulation into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells (passage 95-105)
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (DMEM with supplements)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution or formulation
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers to confirm their integrity. Values should be ≥ 300 Ω·cm².[26]
-
Wash the monolayers with pre-warmed transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber. This helps to determine if the compound is subject to active efflux.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the donor chamber.
-
To assess monolayer integrity after the experiment, perform a Lucifer yellow leak test.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to MAP-2, promoting microtubule assembly and dynamics, leading to neurite outgrowth.
Experimental Workflow for Overcoming Poor Oral Bioavailability
Caption: Workflow for developing and evaluating oral formulations of this compound.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. symmetric.events [symmetric.events]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. altusformulation.com [altusformulation.com]
- 7. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. iBCS: 3. A Biopharmaceutics Classification System for Orally Inhaled Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 14. Biopharmaceutics Classification System (BCS) of Various Drug Substance - Pharmacy and Poisons Board [web.pharmacyboardkenya.org]
- 15. researchgate.net [researchgate.net]
- 16. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Impact of particle size on oral solid dosage forms | ZIM Labs [zimlab.in]
- 19. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. itmedicalteam.pl [itmedicalteam.pl]
- 21. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 22. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 23. Caco-2 Permeability | Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MAP4343 and Fluorescent Assays
A Guide to Troubleshooting Potential Small Molecule Interference
For researchers and drug development professionals utilizing MAP4343 or other novel small molecules in fluorescent assays, understanding potential interactions with assay components is critical for data integrity. While there is currently no specific documented evidence of this compound interfering with fluorescent assays, this guide provides a framework for identifying and mitigating potential interference from any small molecule compound.
Frequently Asked Questions (FAQs)
Q1: Can a small molecule like this compound interfere with my fluorescent assay?
While specific data for this compound is unavailable, any small molecule has the potential to interfere with a fluorescent assay through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to false-positive signals.[1][2]
-
Quenching: The compound could absorb the excitation light or the emitted fluorescence from your reporter fluorophore, resulting in a decreased signal.[3][4]
-
Light Scattering: Precipitated compound can cause light scatter, which can be detected as a signal in some plate readers.[5]
-
Alteration of Fluorophore Environment: The compound might interact with the fluorophore or the target molecule in a way that changes the fluorophore's spectral properties.
Q2: How can I determine if this compound is causing interference in my assay?
A simple control experiment is the best way to assess potential interference.[2][6] Run your assay with the vehicle control and with this compound in the absence of the biological target or the fluorescent substrate.
Table 1: Control Experiments to Detect Interference
| Experiment | Components | Expected Outcome if No Interference | Indication of Interference |
| Compound Autofluorescence Check | Buffer + this compound (at assay concentration) | Signal is equivalent to buffer-only control. | Increased signal suggests this compound is autofluorescent. |
| Quenching Check | Buffer + this compound + Fluorophore (at assay concentration) | Signal is equivalent to fluorophore-only control. | Decreased signal suggests this compound is quenching the fluorophore. |
| Light Scattering Check | Buffer + this compound (at assay concentration) | Absorbance reading at a non-interfering wavelength (e.g., 600 nm) is minimal. | Increased absorbance suggests compound precipitation and light scattering. |
Q3: What should I do if I suspect interference?
If your control experiments indicate interference, several strategies can be employed to mitigate the issue. These are detailed in the troubleshooting guide below.
Troubleshooting Guide: Fluorescent Assay Interference
This guide provides a systematic approach to identifying and resolving common issues of interference in fluorescent assays when working with small molecules.
Problem 1: High Background Signal
A high background signal can mask the true signal from your specific interaction, reducing the assay window and sensitivity.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound Autofluorescence | 1. Run a compound-only control: As described in Table 1. 2. Shift to a red-shifted fluorophore: Autofluorescence is more common in the blue-green spectrum.[2][7] Shifting to fluorophores that excite and emit at longer wavelengths (e.g., Cy5, Alexa Fluor 647) can often resolve the issue.[5] 3. Use a different assay format: If possible, switch to a non-fluorescence-based assay, such as a colorimetric or radioactive assay.[5] | Protocol: Assessing Compound Autofluorescence 1. Prepare a dilution series of the test compound (e.g., this compound) in the assay buffer. 2. Add the compound dilutions to the wells of your assay plate. 3. Read the plate using the same filter set and gain settings as your main experiment. 4. Compare the signal from the compound-containing wells to a buffer-only control. |
| Contaminated Reagents | 1. Use fresh, high-quality reagents: Ensure buffers, media, and other solutions are freshly prepared and filtered. 2. Check for autofluorescence in assay media: Some media components, like phenol (B47542) red and riboflavin, can be fluorescent.[7] Consider using phenol red-free media or a balanced salt solution for the final assay steps. | Protocol: Media Autofluorescence Check 1. Add your standard cell culture medium to a well. 2. Add a phenol red-free version of the medium to another well. 3. Read the fluorescence at your assay's excitation and emission wavelengths. |
Problem 2: Weak or No Signal
A weak or absent signal can be due to quenching by the test compound or other assay-related issues.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound Quenching | 1. Run a quenching control: As described in Table 1. 2. Increase fluorophore concentration: If possible, increasing the concentration of the fluorescent probe may overcome a low level of quenching. 3. Choose a different fluorophore: Some fluorophores are more susceptible to quenching than others. Test alternative fluorophores with similar spectral properties. | Protocol: Assessing Compound Quenching 1. Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration. 2. Prepare a dilution series of the test compound (e.g., this compound). 3. In the assay plate, mix the fluorescent probe with each dilution of the compound. 4. Read the fluorescence and compare the signal to a control well containing only the fluorescent probe. |
| Incorrect Filter Set | Verify filter compatibility: Ensure that the excitation and emission filters on the plate reader are optimal for your chosen fluorophore. | - |
| Photobleaching | Minimize light exposure: Protect your samples from light as much as possible during incubations and before reading.[8] Consider using an anti-fade mounting medium for microscopy.[8] | - |
Visualizing Experimental Workflows
A clear workflow is essential for reproducible results. The following diagrams illustrate the decision-making process for troubleshooting potential assay interference.
Caption: Workflow for troubleshooting potential small molecule interference.
Signaling Pathway Considerations
While this compound's primary described mechanism is the modulation of microtubule dynamics through interaction with MAP2, it is important to consider how this might indirectly affect fluorescent reporter assays that rely on cellular signaling pathways.[9][10] For example, altered microtubule function could impact protein trafficking or cellular morphology, which could, in turn, affect the localization or expression of a fluorescent reporter protein.
Caption: Potential indirect effects of this compound on fluorescent reporter assays.
This technical support guide provides a starting point for addressing potential interference from novel small molecules in fluorescent assays. By employing appropriate controls and troubleshooting strategies, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. southernbiotech.com [southernbiotech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for vehicle effects in MAP4343 studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for vehicle effects in studies involving MAP4343. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it critical in this compound studies?
A vehicle control is a crucial component of experimental design where a substance, devoid of the active compound (this compound), is administered to a control group.[1][2] This is essential to differentiate the pharmacological effects of this compound from any biological effects caused by the solvent or carrier (the "vehicle") used to dissolve and administer it.[3][4] Given that this compound targets the microtubule cytoskeleton, and some common vehicles can also influence microtubule dynamics, a vehicle control is mandatory to ensure that observed effects are attributable to this compound itself.[5][6][7][8]
Q2: What are common vehicles used for this compound and similar hydrophobic compounds?
This compound, a synthetic pregnenolone (B344588) derivative, is hydrophobic.[5] Published preclinical studies have used vehicles such as:
-
Sesame oil: Utilized for subcutaneous injections in rat studies.[5]
-
0.5% Hydroxyethylcellulose: Employed for oral administration in tree shrew studies.[9]
For other hydrophobic compounds, especially in in-vitro settings, common vehicles include:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent, but it can independently affect microtubule assembly.[6][7][10][11]
-
Ethanol: Another common solvent, but it can also have biological effects.[12]
-
Cyclodextrins: These are used to enhance the solubility of hydrophobic molecules in aqueous solutions and are considered a benign option for CNS administration.[13][14][15][16]
Q3: Can the vehicle itself affect microtubule dynamics, the target of this compound?
Yes, this is a critical consideration. Dimethyl sulfoxide (DMSO), a frequently used solvent, has been shown to promote microtubule formation and stabilization.[6][7][10][11] This could potentially mask or confound the effects of this compound, which also modulates microtubule dynamics.[5][8] Therefore, if using DMSO, it is imperative to run a vehicle-only control at the same final concentration as in the experimental group to account for any DMSO-induced effects on microtubules.
Q4: How do I select the appropriate vehicle for my this compound experiment?
The choice of vehicle depends on several factors:
-
Route of administration: In vivo studies will require biocompatible and non-toxic vehicles suitable for injection (e.g., sesame oil) or oral gavage (e.g., hydroxyethylcellulose).[5][9] In vitro studies allow for a wider range of solvents.
-
Solubility of this compound: The vehicle must effectively dissolve this compound at the desired concentration.
-
Potential for biological activity: The ideal vehicle is inert. If a vehicle with known biological effects (like DMSO) must be used, its effects must be carefully controlled for.
-
Experimental model: The tolerance of your cell line or animal model to the vehicle must be considered.
It is highly recommended to perform a pilot study to determine the maximum non-toxic concentration of the chosen vehicle on your specific experimental system.[12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected cytotoxicity or altered cell morphology in the vehicle control group. | The vehicle concentration may be too high for your cell line.[12] | 1. Perform a dose-response experiment with the vehicle alone to determine its non-toxic concentration range for your specific cells. 2. Lower the vehicle concentration to the highest non-toxic level. 3. Consider an alternative, less-toxic vehicle. |
| Inconsistent or unexpected results in this compound-treated groups compared to published data. | The vehicle may be interacting with this compound or independently affecting the experimental outcome. | 1. Review the literature to see if the chosen vehicle has known effects on your assay's endpoints. 2. Ensure a proper vehicle control is included in every experiment. 3. If using a vehicle like DMSO that affects microtubules, analyze its effect separately.[6][7] |
| This compound is not fully dissolving in the chosen vehicle. | The solubility of this compound in the selected vehicle is insufficient at the target concentration. | 1. Try gentle heating or sonication to aid dissolution. 2. Consider using a co-solvent system. 3. For aqueous solutions, explore the use of solubilizing agents like cyclodextrins.[13][14] |
| Precipitation of this compound is observed after dilution in culture media. | The final concentration of the vehicle is too low to maintain this compound in solution. | 1. Increase the final concentration of the vehicle in the media, ensuring it remains within the non-toxic range. 2. Prepare a more concentrated stock solution of this compound to minimize the dilution factor. |
Data Presentation
Table 1: Vehicles Used in Preclinical this compound Studies
| Vehicle | Route of Administration | Study Model | Reference |
| Sesame Oil | Subcutaneous (s.c.) | Sprague-Dawley Rats | [5] |
| 0.5% Hydroxyethylcellulose | Oral (per os) | Tree Shrews | [9] |
Table 2: Common Vehicles and Considerations for Microtubule Studies
| Vehicle | Typical Use | Advantages | Potential Issues & Considerations | References |
| DMSO | In vitro solvent | High solubilizing power | Can independently promote and stabilize microtubules. May be cytotoxic at higher concentrations. | [6][7][10][11] |
| Ethanol | In vitro solvent | Good solvent for many organic compounds | Can be cytotoxic. Generally used at final concentrations below 0.5%. | [12] |
| Cyclodextrins | In vivo & in vitro | Increase aqueous solubility of hydrophobic drugs; generally low toxicity. | May alter the pharmacokinetics of the drug. | [13][14][15][16] |
| Saline/PBS | In vivo & in vitro | Isotonic and non-toxic. | Not suitable for hydrophobic compounds like this compound unless a solubilizing agent is used. | [1] |
| Oils (e.g., Sesame, Corn) | In vivo (s.c., i.m.) | Biocompatible for parenteral administration. | Can cause local irritation or inflammation. May have slow and variable drug release. | [4][5] |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Vehicle Concentration in a Cell-Based Assay
-
Cell Plating: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assessment.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO, ethanol) in your complete cell culture medium. A typical concentration range to test is from 0.01% to 2% (v/v). Include a "no-vehicle" control (medium only).
-
Treatment: Replace the existing medium in the wells with the medium containing the different vehicle concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum safe concentration for your experiments.[12]
Visualizations
Caption: this compound binds to MAP-2, promoting tubulin assembly and increasing microtubule stability.
Caption: Experimental workflow for controlling for vehicle effects in this compound studies.
References
- 1. homework.study.com [homework.study.com]
- 2. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 5. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide induces microtubule formation in cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of dimethyl sulfoxide on the proliferation of cultured arterial smooth muscle cells: relationship to the cytoplasmic microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of dimethylsulphoxide on the microtubular system of the mouse oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of dimethyl sulfoxide on the kinetics of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. alzet.com [alzet.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
interpreting inconsistent results from MAP4343 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAP4343. The information is based on publicly available preclinical and clinical study data.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a synthetic analog of pregnenolone. Its primary mechanism of action is the binding to Microtubule-Associated Protein 2 (MAP-2), which enhances the assembly of tubulin into microtubules.[1][2] This modulation of microtubule dynamics is believed to be the basis for its potential therapeutic effects in neurological and psychiatric disorders.
Q2: In what preclinical models has this compound shown efficacy?
A2: this compound has demonstrated antidepressant-like effects in rodent models of depression, including the rat forced swimming test and the rat isolation-rearing model.[1][2] It has also shown potential for treating alcohol use disorder by reversing excessive alcohol intake in mouse models.[3] Additionally, studies in tree shrews subjected to psychosocial stress have shown that this compound can counteract stress-induced behavioral and physiological alterations.[4][5]
Q3: What is the status of clinical trials for this compound?
A3: A Phase 2 clinical trial (NCT03870776) investigating this compound as an add-on treatment for major depressive disorder in patients who have not responded to other antidepressants is active but not currently recruiting participants.[6][7][8] Another Phase 2 trial (NCT04157114) for alcohol use disorder was withdrawn.[3]
Q4: Why was the Phase 2 clinical trial for Alcohol Use Disorder (NCT04157114) withdrawn?
A4: The withdrawal of the NCT04157114 trial was not due to safety or efficacy concerns. The FDA requested an alcohol interaction study, which was not feasible to conduct due to the COVID-19 pandemic.[3]
Troubleshooting Guide for Inconsistent Results
Researchers may encounter variability in the outcomes of this compound studies. This guide addresses potential sources of inconsistency and offers troubleshooting strategies.
Issue 1: Variable Behavioral Efficacy
You may observe inconsistent effects of this compound on behavioral outcomes, such as in tests of anxiety or depression.
Potential Causes and Solutions:
-
Dose-Response Relationship: Preclinical studies have suggested a U-shaped dose-response curve for this compound in some behavioral paradigms. This means that both lower and higher doses may be less effective than an optimal mid-range dose.
-
Troubleshooting: If you are not observing the expected effect, consider performing a full dose-response study to identify the optimal therapeutic window for your specific model and behavioral endpoint.
-
-
Animal Model and Species: The effects of this compound may vary between different animal models and species. For example, while it showed robust effects in rat models of depression, the specific effects on tubulin isoforms differed in a tree shrew model of psychosocial stress.[5]
-
Troubleshooting: Carefully select the animal model that is most relevant to your research question. Be aware of the inherent biological differences between species that may influence the drug's effect.
-
-
Route and Timing of Administration: The method and timing of this compound administration can significantly impact its bioavailability and efficacy.
-
Troubleshooting: Ensure consistent and appropriate administration for your experimental design. Refer to detailed protocols from published studies for guidance.
-
Issue 2: Inconsistent Biomarker Results
You may find that the effects of this compound on biomarkers, such as tubulin isoforms or stress hormones, are not consistent across experiments.
Potential Causes and Solutions:
-
Differential Effects on Tubulin Isoforms: Studies in tree shrews showed that while this compound reversed the stress-induced decrease in acetylated α-tubulin, it did not affect the reduction of tyrosinated α-tubulin.[5]
-
Troubleshooting: When assessing the effect of this compound on microtubule dynamics, it is crucial to analyze multiple tubulin post-translational modifications (e.g., acetylation, tyrosination) to get a complete picture of its effects.
-
-
Variable Effects on Hormonal Levels: In the tree shrew model, the effect of this compound on morning urinary cortisol levels was found to be variable.
-
Troubleshooting: When measuring hormonal fluctuations, consider the timing of sample collection and the specific stressors used in your model, as these can significantly influence the results.
-
-
Discrepancies Between Preclinical and Clinical Findings: A study noted a discrepancy between preclinical findings in mice and observations in humans regarding α-tubulin acetylation in the prefrontal cortex of individuals with Alcohol Use Disorder.
-
Troubleshooting: Be cautious when directly translating biomarker findings from animal models to human conditions. Further research is often needed to validate these markers.
-
Quantitative Data Summary
Table 1: Summary of this compound Dosing in Preclinical Studies
| Animal Model | Indication | Route of Administration | Effective Dose Range | Reference |
| Rat | Depression | Subcutaneous (s.c.) | 4-10 mg/kg | [2] |
| Mouse | Alcohol Use Disorder | Intraperitoneal (i.p.) | Not specified | [3] |
| Tree Shrew | Psychosocial Stress | Oral | 50 mg/kg/day | [4] |
Detailed Experimental Protocols
Forced Swim Test (FST) in Rats
This protocol is adapted from preclinical studies on the antidepressant-like effects of this compound.[1][2]
Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound, vehicle control, and positive control (e.g., fluoxetine)
-
Transparent cylindrical containers (40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Drug Administration: Administer this compound (e.g., 4, 10, 15 mg/kg, s.c.), vehicle, or positive control 24, 5, and 1 hour before the test.
-
Test Apparatus: Fill the cylinders with water to a depth of 15 cm.
-
Test Session:
-
Gently place each rat into a cylinder.
-
Record the session for 6 minutes.
-
-
Data Analysis:
-
Score the last 4 minutes of the test for immobility (the rat makes only the movements necessary to keep its head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Western Blot for α-Tubulin Isoforms
This protocol provides a general framework for analyzing α-tubulin isoforms in brain tissue samples.
Objective: To quantify the relative levels of total and post-translationally modified (e.g., acetylated, tyrosinated) α-tubulin.
Materials:
-
Brain tissue homogenates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total, acetylated, and tyrosinated α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of modified tubulin to total tubulin.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for this compound preclinical studies.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. RESIST : Administration of this compound in Antidepressant Non-Responders Patients Experiencing a Major Depressive Episode | Clinical Research Trial Listing [centerwatch.com]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Technical Support Center: Mitigating MAP4343-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cytotoxicity during in vitro experiments with MAP4343. These resources are designed to help identify the source of cytotoxicity and provide potential mitigation strategies to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a synthetic pregnenolone (B344588) derivative, is known to bind to microtubule-associated protein 2 (MAP-2).[1][2] This interaction enhances the assembly of tubulin, thereby modulating microtubule dynamics.[1][2] Its potential therapeutic effects, particularly in the context of depressive disorders, are linked to this modulation of the neuronal cytoskeleton.[1][2][3][4][5][6]
Q2: I am observing unexpected cytotoxicity with this compound in my cell line. What could be the underlying cause?
A2: While primarily investigated for its effects on microtubule dynamics, high concentrations or cell-type-specific effects of this compound could hypothetically lead to cytotoxicity. A plausible, yet hypothetical, mechanism is the induction of mitotic arrest due to excessive stabilization of microtubules. This can trigger the intrinsic apoptotic pathway, leading to caspase activation and cell death. It is also possible that off-target effects could induce cellular stress, such as the generation of reactive oxygen species (ROS), contributing to cytotoxicity.
Q3: What are the immediate troubleshooting steps when encountering unexpected cytotoxicity?
A3: When unexpected cytotoxicity is observed, it is crucial to first verify the experimental setup.[7] This includes:
-
Confirming the concentration of this compound: Double-check all calculations for dilutions and consider performing a fresh serial dilution from a new stock.
-
Assessing cell health: Ensure that the cell culture is healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Evaluating the vehicle control: The solvent used to dissolve this compound (e.g., DMSO) should be tested at the final concentration used in the experiment to rule out solvent-induced toxicity.
-
Repeating the experiment: A critical first step is to repeat the experiment with freshly prepared reagents to ensure the initial observation was not due to an error.[7]
Q4: What are some potential strategies to mitigate this compound-induced cytotoxicity in vitro?
A4: Based on the hypothesized mechanisms of cytotoxicity, two primary mitigation strategies can be explored:
-
Pan-Caspase Inhibition: If cytotoxicity is mediated by apoptosis, a pan-caspase inhibitor such as Z-VAD-FMK can be used.[8][9][10] Z-VAD-FMK irreversibly binds to the catalytic site of caspases, thereby inhibiting the apoptotic cascade.[8][9]
-
Antioxidant Treatment: If cytotoxicity is associated with oxidative stress, an antioxidant like N-acetylcysteine (NAC) may be effective. NAC serves as a precursor to the potent intracellular antioxidant glutathione (B108866) (GSH) and can also act as a direct scavenger of reactive oxygen species.[[“]][12][13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity assay results between wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the plate.[16][17] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. To avoid edge effects, do not use the outermost wells of the plate for experimental conditions.[18] |
| Different cytotoxicity assays (e.g., MTT vs. LDH release) yield conflicting results. | The assays measure different cellular events. MTT measures metabolic activity, which can be influenced by factors other than cell death, while LDH release specifically measures loss of membrane integrity.[18][19] | Use multiple assays to get a comprehensive view of cytotoxicity. For example, complement a metabolic assay with a membrane integrity assay or an apoptosis-specific assay like Annexin V staining. |
| The mitigating agent (Z-VAD-FMK or NAC) does not reduce this compound-induced cytotoxicity. | The chosen mitigating agent may not target the primary cytotoxic mechanism. The concentration of the mitigating agent may be suboptimal. The timing of co-incubation may not be appropriate. | Consider the alternative mitigation strategy (e.g., if Z-VAD-FMK fails, try NAC). Perform a dose-response experiment for the mitigating agent to determine its optimal concentration. Typically, the mitigating agent should be added at the same time as or shortly before this compound. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the assessment of this compound-induced cytotoxicity and its mitigation.
Table 1: Hypothetical Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98 | 4.8 |
| 10 | 85 | 6.1 |
| 50 | 55 | 7.3 |
| 100 | 30 | 5.9 |
Table 2: Hypothetical Efficacy of Mitigating Agents on Cell Viability in the Presence of 50 µM this compound
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 4.9 |
| 50 µM this compound | 54 | 6.8 |
| 50 µM this compound + 20 µM Z-VAD-FMK | 88 | 5.5 |
| 50 µM this compound + 1 mM NAC | 75 | 6.2 |
Table 3: Hypothetical Effect of Mitigating Agents on Caspase-3 Activity in the Presence of 50 µM this compound
| Treatment | Relative Caspase-3 Activity (Fold Change) | Standard Deviation |
| Vehicle Control | 1.0 | 0.1 |
| 50 µM this compound | 4.5 | 0.4 |
| 50 µM this compound + 20 µM Z-VAD-FMK | 1.2 | 0.2 |
| 50 µM this compound + 1 mM NAC | 3.8 | 0.3 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial dehydrogenase activity.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound, with or without mitigating agents (Z-VAD-FMK or NAC). Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol differentiates between viable, apoptotic, and necrotic cells.[7]
-
Cell Treatment: Culture and treat cells with this compound with or without mitigating agents in a 6-well plate.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[20][21]
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Reading: Measure the absorbance or fluorescence using a microplate reader according to the manufacturer's instructions.
Visual Guides
digraph "MAP4343_Hypothetical_Cytotoxicity_Pathway" {
graph [fontname="Arial", rankdir="TB"];
node [shape="box", style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
This compound [label="this compound\n(High Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Microtubule [label="Microtubule Stabilization", fillcolor="#F1F3F4"];
MitoticArrest [label="Mitotic Arrest", fillcolor="#F1F3F4"];
Bcl2 [label="Bcl-2 Family Modulation\n(e.g., Bim, Bax activation)", fillcolor="#F1F3F4"];
Mitochondria [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#F1F3F4"];
CytochromeC [label="Cytochrome c Release", fillcolor="#F1F3F4"];
Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4"];
Caspase3 [label="Caspase-3 Activation", fillcolor="#FBBC05"];
Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> Microtubule;
Microtubule -> MitoticArrest;
MitoticArrest -> Bcl2;
Bcl2 -> Mitochondria;
Mitochondria -> CytochromeC;
CytochromeC -> Apoptosome;
Apoptosome -> Caspase3;
Caspase3 -> Apoptosis;
}
Caption: Experimental workflow for assessing cytotoxicity and mitigation.
Caption: Mechanism of action for mitigating agents Z-VAD-FMK and NAC.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. invivogen.com [invivogen.com]
- 9. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. reddit.com [reddit.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vivo Comparison: MAP4343 vs. Selective Serotonin Reuptake Inhibitors
A Novel Microtubule-Targeting Agent Shows Promise Against a Classic Antidepressant in Preclinical Models
In the landscape of antidepressant drug development, a novel synthetic neurosteroid, MAP4343 (3β-methoxypregnenolone), is carving out a unique niche. Unlike traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) that target neurotransmitter systems, this compound engages with the cellular architecture of neurons, specifically the microtubule network. This comparison guide provides a detailed in vivo comparison of this compound with the widely prescribed SSRI, fluoxetine (B1211875), based on preclinical data from rodent models of depression and anxiety.
Mechanism of Action: A Tale of Two Pathways
This compound and SSRIs exert their effects through fundamentally different mechanisms. SSRIs, such as fluoxetine, function by blocking the serotonin transporter (SERT) on the presynaptic neuron.[1][2] This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
In contrast, this compound does not interact with any known CNS neurotransmitter receptors.[3] Its primary target is the Microtubule-Associated Protein 2 (MAP-2), a key protein in regulating the stability and dynamics of neuronal microtubules.[3][4] By binding to MAP-2, this compound is thought to promote microtubule assembly and dynamics, processes crucial for neuronal plasticity, which are often impaired in depressive disorders.[3][4][5]
In Vivo Behavioral Studies: A Comparative Analysis
The antidepressant and anxiolytic potential of this compound has been directly compared to fluoxetine in validated rodent models. The following sections summarize the key findings and experimental protocols.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity. The test measures the time an animal spends immobile when placed in an inescapable cylinder of water, with a reduction in immobility time indicating an antidepressant effect.
Experimental Protocol: Forced Swim Test (Rat)
Summary of FST Data
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Counts |
| Vehicle | - | ~140 | ~150 |
| This compound | 4 | ~110 | - |
| This compound | 10 | ~90 | ~250 |
| This compound | 15 | ~85*** | - |
| Fluoxetine | 10 | ~95** | ~225 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are approximate values derived from graphical representations in the source literature.
In the FST, a single administration of this compound dose-dependently decreased immobility time in rats, with significant effects observed at all tested doses. Fluoxetine also significantly reduced immobility. Notably, this compound was found to increase swimming behavior, which is considered to be dependent on the serotonergic system, while having no effect on climbing, a noradrenergic-dependent behavior.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral test for assessing anxiety-like behavior in rodents. The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Experimental Protocol: Elevated Plus Maze (Rat)
References
- 1. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: MAP4343 Challenges Tricyclic Antidepressants with a Novel Mechanism of Action
For Immediate Release
In the landscape of antidepressant research, a novel compound, MAP4343, is emerging as a compelling alternative to traditional therapeutics like tricyclic antidepressants (TCAs). Preclinical evidence suggests that this compound, a synthetic pregnenolone (B344588) derivative, may offer a distinct and potentially more rapid mechanism of action, targeting the very structure of neurons to combat depressive-like behaviors. This comparison guide provides a detailed analysis of the available preclinical efficacy data for this compound versus TCAs, focusing on their distinct mechanisms and performance in validated animal models of depression.
A Tale of Two Mechanisms: From Neurotransmitter Modulation to Cytoskeletal Dynamics
Tricyclic antidepressants, a class of drugs first introduced in the 1950s, have long been a cornerstone of depression treatment.[1] Their primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft, thereby increasing the availability of these key neurotransmitters.[1][2][3][4][5] This modulation of monoaminergic systems is the foundation of their therapeutic effect. However, TCAs are also known for their broad receptor activity, interacting with muscarinic, histamine, and alpha-adrenergic receptors, which contributes to their well-documented side-effect profile.[1][2]
In stark contrast, this compound operates on a fundamentally different principle. It bypasses the classical neurotransmitter systems and instead targets the microtubule-associated protein 2 (MAP-2).[6][7][8] By binding to MAP-2, this compound promotes the assembly and stabilization of microtubules, essential components of the neuronal cytoskeleton.[6][7][8] Emerging evidence suggests that abnormalities in microtubule function within neurons may be an underlying factor in the pathophysiology of depressive disorders.[6][7] By addressing these cytoskeletal dynamics, this compound presents a novel therapeutic strategy that may lead to more direct and rapid antidepressant effects.
Signaling Pathways: A Visual Comparison
The distinct mechanisms of this compound and tricyclic antidepressants can be visualized through their respective signaling pathways.
Preclinical Efficacy: Head-to-Head in the Forced Swimming Test
The Forced Swimming Test (FST) is a widely used preclinical model to assess the efficacy of potential antidepressant compounds. In a key study, this compound was directly compared to the tricyclic antidepressant desipramine (B1205290). The results, summarized below, highlight the distinct behavioral profiles induced by each compound.
| Treatment Group | Immobility Time (seconds) | Swimming Behavior (counts) | Climbing Behavior (counts) |
| Vehicle | ~150 | ~20 | ~10 |
| This compound (10 mg/kg) | ~75 (P < 0.001 vs. Vehicle) | ~40 (P < 0.01 vs. Vehicle) | No significant change |
| Desipramine (10 mg/kg) | Not explicitly stated, but implied reduction | No significant change | ~30 (P < 0.001 vs. Vehicle) |
Data are approximate values extrapolated from graphical representations in the cited literature and are intended for comparative purposes. Statistical significance is as reported in the source.[2]
These findings are significant as they suggest different behavioral mechanisms of action. While both compounds reduce immobility, a key indicator of antidepressant efficacy, this compound primarily increases swimming behavior, an effect often associated with serotonergic antidepressants.[2] Conversely, desipramine significantly increases climbing behavior, a response typically linked to noradrenergic activity.[2] This suggests that this compound's unique mechanism of modulating microtubule dynamics produces a distinct behavioral output compared to the classic noradrenergic effects of desipramine.
Experimental Protocol: Forced Swimming Test
The FST protocol used in the comparative study provides a framework for understanding how these data were generated.
The Isolation-Rearing Model: A Test of Chronic Efficacy
The isolation-rearing model in rats is used to induce a range of depressive-like behaviors, providing a platform to assess the chronic efficacy of antidepressants. While a direct comparison between this compound and a tricyclic antidepressant in this model is not yet available in the published literature, a pivotal study compared this compound with the selective serotonin reuptake inhibitor (SSRI) fluoxetine.
The results of this study demonstrated that this compound had a more rapid and persistent efficacy in reversing depressive-like behaviors compared to fluoxetine.[2][7] This suggests that this compound's mechanism may offer advantages in achieving a faster therapeutic response.
Studies investigating the effects of tricyclic antidepressants, such as desipramine, in social isolation models have shown that TCAs can effectively counteract the behavioral deficits induced by this chronic stressor.[6] However, without a head-to-head comparison with this compound under the same experimental conditions, a direct quantitative comparison of efficacy in this model remains an area for future research.
Experimental Protocol: Isolation-Rearing Model
The protocol for the isolation-rearing model highlights the chronic nature of the induced depressive-like state.
Conclusion and Future Directions
The preclinical data currently available positions this compound as a promising antidepressant candidate with a novel mechanism of action that is fundamentally different from that of tricyclic antidepressants. The direct comparison in the Forced Swimming Test suggests that this compound is at least as effective as desipramine in reducing depressive-like behavior, albeit through a distinct behavioral profile.
While the absence of a direct comparative study in a chronic model like isolation-rearing is a current limitation, the rapid and sustained effects of this compound observed against an SSRI in this model are encouraging. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety profile of this compound versus tricyclic antidepressants in a clinical setting. The unique microtubule-stabilizing mechanism of this compound holds the potential to usher in a new era of antidepressant therapies, offering hope for patients who do not respond to or cannot tolerate existing treatments.
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced swimming test in rats: effect of desipramine administration and the period of exposure to the test on struggling behavior, swimming, immobility and defecation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced swimming test in rats: effect of desipramine administration and the period of exposure to the test on struggling behavior, swimming, immobility and defecation rate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Social isolation alters the effect of desipramine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of MAP4343 and Allopregnanolone: Two Neurosteroids with Distinct Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic neurosteroid MAP4343 and the endogenous neurosteroid allopregnanolone (B1667786). This document summarizes their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate their effects, supported by available data.
Executive Summary
This compound and allopregnanolone represent two distinct classes of neurosteroids with potential therapeutic applications in neurological and psychiatric disorders. While both have demonstrated antidepressant-like effects in preclinical models, their mechanisms of action diverge significantly. This compound uniquely targets the neuronal cytoskeleton by modulating microtubule dynamics through its interaction with microtubule-associated protein 2 (MAP-2). In contrast, allopregnanolone's primary and well-established mechanism involves the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain. This guide presents a side-by-side comparison of their known biological activities, supported by quantitative data from preclinical studies, and provides detailed experimental methodologies for key assays.
Mechanisms of Action: A Tale of Two Targets
The fundamental difference between this compound and allopregnanolone lies in their molecular targets and subsequent signaling pathways.
This compound: A Novel Microtubule Modulator
This compound is a synthetic pregnenolone (B344588) derivative that exhibits no affinity for known central nervous system (CNS) neurotransmitter receptors.[1] Its therapeutic potential stems from its unique ability to bind to microtubule-associated protein 2 (MAP-2), a protein predominantly found in neuronal dendrites and cell bodies.[1] By binding to MAP-2, this compound enhances MAP-2's ability to promote the assembly of tubulin into microtubules, thereby increasing microtubule dynamics.[1][2] This modulation of the neuronal cytoskeleton is hypothesized to be the basis for its antidepressant effects, suggesting a novel therapeutic approach targeting neuronal plasticity.[1]
Allopregnanolone: A Potent GABA-A Receptor Modulator
Allopregnanolone, an endogenous neurosteroid, is a potent positive allosteric modulator of GABA-A receptors. It binds to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This potentiation of inhibitory neurotransmission underlies its anxiolytic, sedative, and anticonvulsant properties. Beyond its primary target, allopregnanolone has also been shown to influence neurogenesis and may have secondary effects on the neuronal cytoskeleton.[3]
Comparative Efficacy: Preclinical Data
Direct comparative studies of this compound and allopregnanolone in the same experimental models are limited. However, by examining data from separate studies utilizing similar assays, an indirect comparison of their antidepressant-like efficacy can be made.
Antidepressant-Like Activity: Forced Swim Test
The forced swim test is a widely used behavioral assay to screen for potential antidepressant drugs in rodents. A decrease in the duration of immobility is indicative of an antidepressant-like effect.
| Compound | Animal Model | Dosing Regimen | Key Finding | Reference |
| This compound | Sprague-Dawley Rats | 4, 10, 15 mg/kg s.c. (3 injections over 24h) | Dose-dependent decrease in immobility time. Significant effects at 4 mg/kg and 10 mg/kg. | [1] |
| Allopregnanolone | Ovariectomized Wistar Rats | 0.5, 1.0, 2.0, 3.0 mg/kg i.p. (single injection) | Significant reduction in immobility time at 1.0, 2.0, and 3.0 mg/kg. | [4] |
| Allopregnanolone | Ovariectomized Wistar Rats | 1.0 mg/kg i.p. (single injection) | Significant reduction in immobility beginning 0.5h after injection and lasting for approximately 1.5h. | [5] |
| Allopregnanolone | Male Wistar Rats (selectively bred for high immobility) | 5 µ g/rat i.c.v. (3 infusions over 24h) | Significantly reduced immobility time compared to vehicle. | [6] |
Note: A direct quantitative comparison is challenging due to differences in administration routes (subcutaneous vs. intraperitoneal vs. intracerebroventricular) and dosing schedules. However, both compounds demonstrate a clear antidepressant-like profile in this model.
Effects on Microtubule Dynamics
| Compound | Experimental System | Method | Key Finding | Reference |
| This compound | In vitro | Tubulin assembly assay | Binds to MAP-2 and increases its ability to stimulate tubulin assembly. | [1][2] |
| This compound | In vivo (Rat Brain) | Western blot for α-tubulin isoforms | A single injection changes the expression of α-tubulin isoforms, indicative of increased microtubule dynamics. | [1] |
| Allopregnanolone | In vivo (Rat Cerebellum) | Western blot | Administration to ovariectomized animals decreases microtubule-associated protein Tau expression. |
Note: Data directly comparing the effects of this compound and allopregnanolone on microtubule dynamics in the same assay are not currently available. This compound's primary mechanism is directly linked to microtubule modulation, while the effects of allopregnanolone on the cytoskeleton appear to be less direct.
Effects on Neurogenesis and Neuronal Viability
| Compound | Experimental System | Method | Key Finding | Reference |
| This compound | Not Available | Not Available | One study notes that further investigations are in progress to elucidate effects on neurogenesis. | |
| Allopregnanolone | In vitro (Human Neural Stem Cells) | BrdU incorporation | Dose-dependently increases proliferation of neural progenitor cells. | [3] |
| Allopregnanolone | In vivo (Mouse model of Alzheimer's) | BrdU incorporation | Promotes neurogenesis in the hippocampus. | [3] |
Note: There is a significant gap in the literature regarding the direct effects of this compound on neurogenesis and neuronal viability. In contrast, allopregnanolone has been extensively studied and shown to promote the formation of new neurons.
Experimental Protocols
Forced Swim Test (Rat Model)
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Cylindrical container (e.g., 40-60 cm height, 20 cm diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
Test compound (this compound or allopregnanolone) and vehicle
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim cylinder filled with water to a depth of 15 cm for a 15-minute pre-test session. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer the test compound or vehicle at the desired dose and route (e.g., subcutaneous, intraperitoneal). The timing of administration before the test is critical and should be based on the compound's pharmacokinetics (e.g., 60 minutes prior for i.p. injection).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the entire session for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. Active behaviors like swimming and climbing are not counted as immobility.
-
Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
In Vitro Microtubule Polymerization Assay (Turbidity-Based)
Objective: To determine the effect of a test compound on the in vitro assembly of tubulin into microtubules by measuring changes in light scattering (turbidity).
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Microtubule-Associated Protein (e.g., MAP-2)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of ~5 mg/mL. Keep on ice. Prepare working solutions of GTP, test compound, and MAP-2.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the following components in order: GTB, MAP-2, test compound or vehicle, and tubulin.
-
Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Add GTP to each well to initiate microtubule polymerization.
-
Data Acquisition: Immediately begin measuring the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Compare the polymerization rates between the test compound and vehicle control.
Immunocytochemistry for Neurogenesis Markers
Objective: To identify and quantify newly formed neurons in cell culture or brain tissue sections by staining for specific neurogenesis markers.
Materials:
-
Primary antibodies (e.g., rabbit anti-Doublecortin (DCX) for immature neurons, mouse anti-NeuN for mature neurons)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Cell Culture: Grow neuronal stem cells on coverslips. Treat with the test compound or vehicle for the desired duration.
-
Tissue Sections: Perfuse the animal with fixative, dissect the brain, and prepare cryostat or vibratome sections.
-
-
Fixation: Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes to allow antibody access to intracellular antigens.
-
Blocking: Incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain cell nuclei.
-
Mounting: Mount the coverslips or tissue sections onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the stained samples using a fluorescence microscope. Quantify the number of cells positive for the neurogenesis markers in different treatment groups.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Signaling pathways of this compound and Allopregnanolone.
Experimental Workflow
Caption: General experimental workflow for neurosteroid comparison.
Conclusion and Future Directions
This compound and allopregnanolone are promising neuroactive steroids that achieve their effects through fundamentally different mechanisms. This compound's novel action on microtubule dynamics presents an exciting new avenue for the development of antidepressants and potentially other neurotherapeutics. Allopregnanolone's potent modulation of GABA-A receptors is well-established, and it has already seen clinical application.
A significant knowledge gap remains regarding the direct comparative efficacy of these two compounds and the effects of this compound on neurogenesis and neuronal survival. Future research should focus on head-to-head preclinical studies to directly compare their efficacy and safety profiles in various models of neurological and psychiatric disorders. Elucidating the downstream effects of this compound on neuronal plasticity and survival will be crucial for a more complete understanding of its therapeutic potential. Such studies will provide the necessary data to guide the clinical development of these distinct but equally promising neurosteroids.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allopregnanolone reduces immobility in the forced swimming test and increases the firing rate of lateral septal neurons through actions on the GABAA receptor in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Timing of progesterone and allopregnanolone effects in a serial forced swim test [revistasaludmental.gob.mx]
- 5. The effect of intracerebroventricular allopregnanolone on depressive-like behaviors of rats selectively bred for high and low immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Stabilizers: MAP4343 and Taxol in the Microtubule World
For researchers, scientists, and drug development professionals, understanding the nuances of microtubule-stabilizing agents is critical for advancing therapeutic strategies, from neuroprotection to oncology. This guide provides a detailed comparison of two such agents, MAP4343 and Taxol (paclitaxel), highlighting their distinct mechanisms of action, supported by experimental data and detailed protocols.
While both this compound and Taxol promote the stability of microtubules, the cellular machinery's fundamental polymers, they achieve this through fundamentally different pathways. Taxol, a well-established anti-cancer drug, directly interacts with the core building blocks of microtubules. In contrast, this compound, a novel synthetic neurosteroid, modulates the activity of a key microtubule-associated protein. This guide delves into these differences, offering a clear perspective on their unique properties and potential applications.
At a Glance: Mechanisms of Action
Taxol exerts its effect by binding directly to the β-tubulin subunit within the microtubule polymer[1][2]. This binding event stabilizes the microtubule, preventing its depolymerization and arresting cells in the G2/M phase of the cell cycle, which ultimately leads to cell death[3][4]. This mechanism has made it a cornerstone of chemotherapy for various cancers.
This compound, on the other hand, does not directly bind to tubulin. Instead, it interacts with Microtubule-Associated Protein 2 (MAP-2), a protein predominantly found in neurons[5][6][7][8][9]. By binding to MAP-2, this compound enhances MAP-2's natural ability to promote tubulin assembly and stabilize microtubules[5][6][7][8][9]. This indirect mechanism of action suggests a more targeted effect on neuronal microtubule dynamics, with potential applications in treating neurological disorders like depression and promoting recovery from neuronal injury[6][7].
Quantitative Data Summary
Due to their distinct mechanisms of action, a direct head-to-head comparison of binding affinities or potency in a single assay is not straightforward. The following tables summarize the available quantitative data for each compound, reflecting their different molecular targets and experimental contexts.
Table 1: Quantitative Data for Taxol
| Parameter | Value | Experimental Context |
| Binding Affinity (Kd) to β-tubulin | ~10 nM | In vitro binding studies with GMP-CPP stabilized microtubules[10]. |
| Effect on Tubulin Polymerization | Decreases the critical concentration of tubulin required for assembly by a factor of 20 (from 0.2 mg/ml to <0.01 mg/ml) at a 5 µM concentration[11]. | In vitro tubulin polymerization assay[11]. |
| Cellular Potency (IC50) | Varies by cell line (e.g., 16.3 ± 9.0 nM for MCF-7 cells to achieve 50% microtubule stabilization) | Cell-based microtubule stabilization assay[12]. |
Table 2: Quantitative Data for this compound
| Parameter | Value | Experimental Context |
| Effect on α-tubulin Isoforms | A single injection of 4 mg/kg or 10 mg/kg s.c. in rats significantly increased the ratio of tyrosinated to detyrosinated α-tubulin in the hippocampus, indicative of increased microtubule dynamics[3]. | In vivo study in Sprague-Dawley rats[3]. |
| MAP-2 Binding | Binds to MAP-2 in vitro, stimulating tubulin polymerization[5][6][7][8][9]. Specific Kd value not yet reported. | In vitro binding and polymerization assays. |
Experimental Protocols
1. In Vitro Microtubule Polymerization Assay (Turbidity Measurement)
This assay is commonly used to assess the effect of compounds on the rate and extent of microtubule formation.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 350 nm.
-
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (Taxol, this compound) and vehicle control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compounds in GTB.
-
In a pre-warmed 96-well plate at 37°C, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound or vehicle.
-
Immediately place the plate in the microplate reader and measure the absorbance at 350 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization from the plateau of the curve.
-
2. Microtubule Co-sedimentation Assay
This assay is used to determine the binding of a protein (like MAP-2) or a small molecule to microtubules.
-
Principle: Microtubules are much larger than their constituent tubulin dimers or associated proteins. Therefore, they can be pelleted by ultracentrifugation. If a test protein or compound binds to the microtubules, it will co-sediment with them.
-
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
GTP
-
Taxol (to stabilize microtubules)
-
Test protein (e.g., purified MAP-2) and/or this compound
-
Cushion buffer (e.g., BRB80 with 60% glycerol)
-
Ultracentrifuge with a suitable rotor
-
-
Procedure:
-
Polymerize tubulin into microtubules by incubating with GTP and Taxol at 37°C.
-
Incubate the pre-formed microtubules with the test protein (MAP-2) in the presence or absence of this compound.
-
Layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules.
-
Carefully separate the supernatant and the pellet.
-
Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of the test protein that co-sedimented with the microtubules.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways and mechanisms of this compound and Taxol.
Caption: Taxol's direct mechanism of action on microtubule stabilization.
Caption: this compound's indirect mechanism via MAP-2 to stabilize microtubules.
Conclusion
This compound and Taxol represent two distinct strategies for achieving microtubule stabilization. Taxol's direct interaction with tubulin has proven highly effective in the context of cancer therapy, where disrupting the highly dynamic microtubules of rapidly dividing cells is the primary goal. This compound's mechanism, which involves the modulation of a neuron-specific microtubule-associated protein, opens up new avenues for therapeutic intervention in neurological conditions where enhancing neuronal plasticity and stability is desired. The choice between these or similar agents will ultimately depend on the specific therapeutic goal and the cellular context being targeted. Further research, particularly quantitative in vitro studies directly comparing the potency of this compound-activated MAP-2 with direct stabilizers like Taxol, will be crucial for fully elucidating their relative efficacies and potential synergistic applications.
References
- 1. Microtubule dynamics in healthy and injured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. In vivo Assay of the Presynaptic Microtubule Cytoskeleton Dynamics in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability properties of neuronal microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NB-64-45790-10mg | this compound [511-26-2] Clinisciences [clinisciences.com]
- 10. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The periodic association of MAP2 with brain microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of melatonin on microtubule assembly depend on hormone concentration: role of melatonin as a calmodulin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MAP4343 Target Engagement in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of MAP4343 in the central nervous system (CNS). This compound, a synthetic pregnenolone (B344588) derivative, is a novel therapeutic candidate with a unique mechanism of action, purportedly targeting Microtubule-Associated Protein 2 (MAP2) to modulate neuronal microtubule dynamics.[1][2][3] Its potential applications in treating depressive disorders and alcohol use disorder are currently under investigation.[4][5]
This document outlines the available preclinical evidence for this compound's engagement with its target and contrasts the experimental approaches used with other established methods for validating CNS target engagement.
Comparison of Target Engagement Validation Methods: this compound vs. Alternatives
Directly quantifying the binding of a drug to its target in the brain is the gold standard for validating target engagement. This is often achieved through techniques like Positron Emission Tomography (PET) imaging, which allows for real-time, in vivo measurement of receptor occupancy. However, for novel targets like MAP2, specific PET ligands may not be available.
The validation of this compound's target engagement in the brain has thus far relied on indirect measures, primarily focusing on the downstream pharmacological effects resulting from its interaction with MAP2. This is in contrast to drugs targeting well-characterized neurotransmitter receptors, where direct binding can be more readily quantified.
| Method | This compound (Target: MAP2) | Alternative Methods (e.g., for GPCRs, Kinases) | Advantages | Limitations |
| Direct Target Binding (in vivo) | No published data available. PET ligands for MAP2 are not yet developed. | PET Imaging: Measures receptor occupancy using a radiolabeled ligand that competes with the drug.[6][7] | Provides direct, quantitative evidence of target engagement in the living brain. | Requires a specific and validated radioligand. |
| Downstream Biomarkers | Western Blotting: Measures changes in the expression of α-tubulin isoforms (e.g., acetylated, tyrosinated) as an indicator of altered microtubule dynamics.[1][2][8] | Pharmacodynamic (PD) Biomarkers: Measurement of downstream signaling molecules (e.g., phosphorylated proteins) or physiological changes.[9] | Demonstrates a pharmacological effect downstream of the target. | Indirect evidence of target engagement; changes could be due to off-target effects. |
| Ex vivo / In vitro Binding | In vitro binding assays: Have demonstrated that this compound binds to MAP2.[1][2][3] | Autoradiography: Uses radiolabeled drugs on brain tissue slices to visualize target binding. Competitive Binding Assays: Determine the affinity of the drug for its target using isolated proteins or cell membranes. | Confirms a direct interaction between the drug and its target. | Does not confirm target engagement in the complex environment of the living brain. |
| Behavioral/Physiological Outcomes | Animal Models: Efficacy in forced swim test (antidepressant model) and reduction of alcohol intake in mice.[1][4][5] | Animal Models: Target-related behavioral changes (e.g., antipsychotic effects, anxiolytic effects). | Demonstrates that target engagement leads to a desired physiological or behavioral outcome. | Least direct measure of target engagement; highly susceptible to off-target or systemic effects. |
Experimental Data: this compound Preclinical Findings
The following table summarizes key preclinical data supporting the target engagement of this compound.
| Experiment | Animal Model | Key Findings | Interpretation | Reference |
| α-Tubulin Isoform Expression | Sprague-Dawley Rats | A single injection of this compound (4 and 10 mg/kg, s.c.) significantly increased the ratio of tyrosinated to detyrosinated α-tubulin in the hippocampus. | Increased microtubule dynamics, consistent with MAP2 engagement. | [1][2] |
| Forced Swim Test | Sprague-Dawley Rats | This compound (4, 10, and 15 mg/kg, s.c.) dose-dependently decreased immobility time. | Antidepressant-like effect, a behavioral consequence of target engagement. | [1] |
| Alcohol Intake | C57BL/6J Mice | Chronic administration of this compound reduced excessive alcohol intake in a model of alcohol dependence. | Therapeutic potential in alcohol use disorder, linked to its mechanism of action. | [4][5] |
| Anxiety-like Behavior | Sprague-Dawley Rats (Isolation-rearing model) | This compound showed more rapid and potent anxiolytic effects compared to fluoxetine. | Behavioral effect consistent with CNS target engagement. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for validating its target engagement.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Experimental Protocols
Western Blot for α-Tubulin Isoforms in Brain Tissue
Objective: To quantify changes in the expression of α-tubulin isoforms as a downstream marker of this compound target engagement.
Materials:
-
Brain tissue (e.g., hippocampus)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-tyrosinated-α-tubulin, anti-total-α-tubulin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Tissue Homogenization: Homogenize dissected brain tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control (e.g., total α-tubulin or GAPDH).
In Situ Hybridization for MAP2 mRNA in Brain Sections
Objective: To visualize and quantify the expression of MAP2 mRNA in specific brain regions to confirm the presence of the target.
Materials:
-
Fresh-frozen brain tissue
-
Cryostat
-
SuperFrost Plus slides
-
4% paraformaldehyde (PFA) in PBS
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense riboprobe for MAP2
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Microscope
Procedure:
-
Tissue Preparation: Section fresh-frozen brain tissue at 12-20 µm using a cryostat and mount on slides.
-
Fixation: Fix the sections with 4% PFA.
-
Permeabilization: Treat with Proteinase K to improve probe penetration.
-
Hybridization: Apply the DIG-labeled MAP2 riboprobe in hybridization buffer and incubate overnight at 65°C.
-
Washing: Perform stringent washes to remove unbound probe.
-
Immunodetection: Block the sections and incubate with an anti-DIG-AP antibody.
-
Color Development: Add NBT/BCIP substrate and allow the color reaction to proceed until the desired signal intensity is reached.
-
Imaging: Dehydrate the sections and mount with a coverslip. Image the sections using a brightfield microscope.
-
Analysis: Quantify the signal intensity in different brain regions using image analysis software.
Conclusion
Validating the target engagement of a novel CNS drug like this compound, which acts on a non-traditional target, requires a multi-faceted approach. While direct in vivo binding studies are not yet available, the existing preclinical data provides a compelling, albeit indirect, case for its engagement with MAP2 in the brain. The observed changes in downstream biomarkers (α-tubulin isoforms) and the consistent behavioral effects in relevant animal models support the proposed mechanism of action.
For future research, the development of a specific PET ligand for MAP2 would be a significant advancement, enabling direct and quantitative assessment of this compound's target occupancy in both preclinical models and human subjects. Such studies would be invaluable for dose selection in clinical trials and for definitively confirming the link between target engagement and therapeutic efficacy.
References
- 1. Transgenic Expression of Embryonic MAP2 in Adult Mouse Brain: Implications for Neuronal Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MAP2/Tau family of microtubule-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The specific binding of the microtubule-associated protein 2 (MAP2) to the outer membrane of rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
MAP4343: A Comparative Guide to its Specificity for MAP2
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP4343 (3β-methoxypregnenolone) is a synthetic neurosteroid derivative that has garnered significant interest for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders.[1][2] Its mechanism of action is primarily attributed to its interaction with Microtubule-Associated Protein 2 (MAP2), a key protein involved in regulating microtubule dynamics and neuronal plasticity.[1][3] This guide provides a comprehensive comparison of this compound's specificity for MAP2 over other microtubule-associated proteins (MAPs), supported by available experimental evidence.
Specificity of this compound for MAP2
Current research strongly indicates that this compound preferentially binds to MAP2.[1][3] In vitro studies have demonstrated that this compound binds to MAP2 and subsequently enhances its ability to promote tubulin polymerization and microtubule assembly.[1][4] While MAP2, MAP4, and Tau belong to the same superfamily of MAPs and share a conserved microtubule-binding region, data on the direct binding affinity of this compound to other MAPs such as MAP1, MAP4, and Tau is not extensively available in the public domain. The specificity of this compound for MAP2 is a critical aspect of its pharmacological profile, as it suggests a targeted modulation of neuronal cytoskeletal dynamics.
Quantitative Data on Binding Affinity
| Target | This compound Binding | Supporting Evidence |
| MAP2 | Yes | In vitro binding confirmed, leading to enhanced microtubule assembly.[1][3][5] |
| MAP1 | Not Reported | No direct binding studies have been published. |
| MAP4 | Not Reported | No direct binding studies have been published. |
| Tau | Not Reported | No direct binding studies have been published. |
Experimental Protocols
While detailed, step-by-step protocols for the specific binding assays used to characterize the this compound-MAP2 interaction are not fully disclosed in the primary literature, the methodologies are based on established biochemical techniques. The following outlines a general experimental workflow for assessing the specificity of a compound like this compound.
In Vitro Microtubule Co-sedimentation Assay
This assay is a common method to determine the binding of a protein to microtubules.
-
Preparation of Reagents :
-
Purified tubulin is induced to polymerize into microtubules in the presence of GTP and a stabilizing agent like taxol.
-
Purified MAPs (MAP2, MAP1, MAP4, Tau) are prepared.
-
This compound is dissolved in an appropriate solvent.
-
-
Binding Reaction :
-
Pre-formed microtubules are incubated with individual MAPs in the presence and absence of this compound.
-
-
Co-sedimentation :
-
The reaction mixtures are centrifuged at high speed to pellet the microtubules and any associated proteins.
-
-
Analysis :
-
The supernatant (containing unbound proteins) and the pellet (containing microtubules and bound proteins) are separated and analyzed by SDS-PAGE and Western blotting using specific antibodies for each MAP.
-
An increased amount of a specific MAP in the pellet in the presence of this compound would indicate a direct or indirect interaction that promotes binding to microtubules.
-
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR)
These techniques can provide quantitative data on binding affinity (Kd).
-
Immobilization (for SPR) : One binding partner (e.g., a specific MAP) is immobilized on a sensor chip.
-
Titration/Injection : The other binding partner (e.g., this compound) is titrated into the sample cell (ITC) or injected over the sensor surface (SPR).
-
Data Acquisition : The heat change (ITC) or the change in refractive index (SPR) upon binding is measured.
-
Analysis : The data is fitted to a binding model to determine the dissociation constant (Kd), providing a quantitative measure of affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of this compound and a generalized experimental workflow for assessing its specificity.
Figure 1. Simplified signaling pathway of this compound action on microtubule assembly through MAP2.
Figure 2. Generalized experimental workflow for determining the specificity of this compound for different MAPs.
Conclusion
The available evidence strongly suggests that this compound exerts its effects on microtubule dynamics through a specific interaction with MAP2.[1][6] However, a comprehensive, quantitative comparison of its binding affinity to other members of the MAP family is currently lacking in the scientific literature. Further studies employing quantitative binding assays are necessary to fully elucidate the selectivity profile of this compound and to solidify its position as a highly specific MAP2 ligand. Such data would be invaluable for the continued development of this compound as a targeted therapeutic agent.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NB-64-45790-100mg | this compound [511-26-2] Clinisciences [clinisciences.com]
- 5. Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MAP4343 and Pregnenolone in the Context of Neuronal Microtubule Dynamics and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of MAP4343 and pregnenolone (B344588), two neuroactive steroids that have garnered significant interest for their roles in modulating neuronal function and their potential therapeutic applications in neurological and psychiatric disorders. This document synthesizes available experimental data to facilitate an objective evaluation of their respective mechanisms of action, particularly concerning their interaction with the neuronal cytoskeleton.
Introduction
Pregnenolone (P5) is an endogenous neurosteroid, serving as the precursor to all other steroid hormones. Beyond its role as a metabolic intermediate, pregnenolone itself exhibits biological activity within the central nervous system, influencing neurotransmission, inflammation, and neuronal plasticity.[1][2][3] Its effects are mediated through various targets, including neurotransmitter receptors and, notably, components of the neuronal cytoskeleton.[1][4][5]
This compound (3β-methoxypregnenolone) is a synthetic derivative of pregnenolone.[6][7] It has been specifically designed to be metabolically stable, preventing its conversion into other steroid hormones.[6] This characteristic allows for the investigation of pregnenolone-like effects that are independent of its downstream metabolites. Research on this compound has primarily focused on its interaction with microtubule-associated proteins and its potential as a novel therapeutic agent for depressive disorders and other neurological conditions.[6][7][8]
Mechanism of Action: Focus on Microtubule Dynamics
A key area of convergence in the mechanisms of both this compound and pregnenolone is their interaction with the neuronal microtubule network. Microtubules are critical for maintaining neuronal structure, transport, and plasticity.
Signaling Pathway of Pregnenolone and this compound on Microtubule Assembly
Caption: Signaling pathway of Pregnenolone and this compound on microtubule assembly.
Both pregnenolone and this compound have been shown to bind to Microtubule-Associated Protein 2 (MAP2).[2][4][6] This binding enhances the ability of MAP2 to promote the polymerization of tubulin dimers into microtubules, thereby influencing the stability and dynamics of the neuronal cytoskeleton.[4][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and pregnenolone. It is important to note that direct head-to-head comparative studies are limited, and thus, some data is presented from separate experiments.
Table 1: In Vitro Binding Affinity and Microtubule Polymerization
| Parameter | This compound | Pregnenolone | Source(s) |
| Target | Microtubule-Associated Protein 2 (MAP2) | Microtubule-Associated Protein 2 (MAP2) | [2][4][6] |
| Binding Affinity (Kd) | Data not available; described as having "similar in vitro activity" to pregnenolone. | 30-50 nM | [2][4] |
| Effect on Tubulin Polymerization | Promotes MAP2-dependent tubulin assembly. | Induces a large, dose-related increase in the rate and extent of MAP2-induced tubulin assembly. | [4][6] |
Note: The lack of a precise Kd value for this compound's binding to MAP2 is a significant data gap in the current literature, preventing a direct quantitative comparison of binding affinity with pregnenolone.
Table 2: Preclinical Antidepressant-like Effects (Rodent Models)
| Parameter | This compound | Pregnenolone | Source(s) |
| Animal Model | Rat (Forced Swim Test, Isolation-rearing) | Not directly compared in the same studies. | [6] |
| Comparator | Fluoxetine (SSRI) | Placebo | [6] |
| Key Findings | - Decreased immobility in Forced Swim Test.- More rapid and persistent efficacy in reversing "depressive-like" behaviors compared to fluoxetine. | - Limited preclinical data directly on antidepressant effects; clinical studies are more prominent. | [6] |
Experimental Protocols
[3H]-Pregnenolone Binding Assay to MAP2
This protocol is based on the methodology described by Murakami et al. (2000).
-
Preparation of MAP2: Purified calf-brain MAP2 is used.
-
Binding Reaction: A constant amount of purified MAP2 is incubated with increasing concentrations of [3H]-pregnenolone in an appropriate buffer (e.g., TEDG buffer, pH 8.5).
-
Incubation: The reaction mixture is incubated at 4°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound [3H]-pregnenolone is separated from the free form using a method such as gel filtration (e.g., on Sephadex LH20).
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the binding data.
In Vitro Microtubule Assembly Assay (Turbidity Measurement)
This protocol is adapted from methodologies described in the literature for assessing the effect of neurosteroids on tubulin polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing purified tubulin, MAP2, and a polymerization buffer (e.g., 100 mM MES, 1 mM EGTA, 1 mM MgCl2, pH 6.5) with GTP.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Treatment: Parallel reactions are set up with the vehicle control, pregnenolone, or this compound at various concentrations.
-
Turbidity Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer equipped with a thermostatically controlled cuvette holder.
-
Data Analysis: The rate and extent of polymerization are determined from the kinetic curves.
Caption: Workflow for the in vitro microtubule assembly assay.
Clinical Development and Safety Profile
Pregnenolone
Pregnenolone has been investigated in several clinical trials for psychiatric conditions, including schizophrenia and bipolar depression. Dosages in these studies have ranged from 25 to 500 mg/day. Generally, pregnenolone has been reported to be well-tolerated with minimal side effects at these doses. However, as a hormone precursor, long-term use raises potential concerns related to its conversion to other steroid hormones.
This compound
This compound is in earlier stages of clinical development. Its design as a non-metabolizable analog of pregnenolone is intended to mitigate the hormonal side effects associated with its parent compound. A Phase 2 clinical trial for alcohol use disorder has been initiated, which will provide more data on its safety and efficacy in a clinical population.
Summary and Future Directions
Both this compound and pregnenolone represent promising molecules that target the neuronal cytoskeleton, a departure from classical neurotransmitter-focused drug development.
-
Pregnenolone is an endogenous neurosteroid with a broad spectrum of action. Its effects on microtubule dynamics via MAP2 are well-documented, and it has shown some promise in clinical studies for mood disorders. However, its metabolic conversion to other active steroids complicates the interpretation of its specific mechanisms of action and poses a potential challenge for long-term therapeutic use.
-
This compound , as a metabolically stable analog, offers a more targeted approach to modulating microtubule dynamics. Preclinical data suggest it may have a more rapid onset of antidepressant-like effects compared to traditional SSRIs. The progression of this compound into clinical trials is a crucial step in determining its therapeutic potential and safety profile in humans.
Future research should focus on:
-
Direct Head-to-Head Studies: Conducting preclinical and eventually clinical studies that directly compare the efficacy and safety of this compound and pregnenolone.
-
Quantitative Binding and Functional Assays: Determining the precise binding kinetics of this compound to MAP2 and conducting direct quantitative comparisons of its effects on tubulin polymerization against pregnenolone.
-
Elucidation of Downstream Effects: Investigating the broader cellular consequences of modulating microtubule dynamics with these compounds, including effects on axonal transport, dendritic spine morphology, and synaptic function.
This comparative guide highlights the current state of knowledge on this compound and pregnenolone. While both compounds show promise, further rigorous, direct comparative studies are necessary to fully elucidate their relative strengths and weaknesses as potential therapeutic agents.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for Bianchi and Baulieu, 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
The Potential for Synergy: MAP4343 as an Adjunct to Conventional Antidepressants
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant therapy is continually evolving, with a significant focus on developing treatments for patients who do not respond adequately to conventional monoaminergic-based therapies. MAP4343, a novel synthetic pregnenolone (B344588) derivative, presents a unique mechanism of action that positions it as a candidate for both monotherapy and, potentially, synergistic combination therapy. This guide provides a comparative overview of this compound and its potential synergy with other antidepressant compounds, supported by available preclinical data and the design of ongoing clinical investigations.
Mechanism of Action: A Novel Target in Depression
This compound distinguishes itself from classic antidepressants by not directly targeting neurotransmitter systems. Instead, its therapeutic potential lies in the modulation of the neuronal cytoskeleton.
This compound:
-
Action: Binds to MAP-2, enhancing its ability to stimulate the assembly of tubulin into microtubules.[1][2][3] This action is believed to rectify deficits in microtubule dynamics that are increasingly implicated in the pathophysiology of depressive disorders.[1][2][3]
-
Effect: Promotes neuronal plasticity and resilience by stabilizing the cytoskeleton.
Conventional Antidepressants (e.g., SSRIs):
-
Target: Serotonin (B10506) transporters (SERT).
-
Action: Inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
-
Effect: Enhances serotonergic neurotransmission.
The distinct mechanisms of action suggest a potential for synergistic or additive effects when this compound is used in combination with conventional antidepressants. By targeting different cellular compartments and pathways, such a combination could offer a multi-faceted approach to treating depression.
Preclinical Comparative Data: this compound vs. Fluoxetine (B1211875)
While direct preclinical studies on the synergistic effects of this compound with other antidepressants are not yet available, comparative studies against the selective serotonin reuptake inhibitor (SSRI) fluoxetine provide valuable insights into its efficacy and onset of action.
Behavioral Efficacy in Animal Models of Depression
| Parameter | This compound | Fluoxetine (SSRI) | Key Findings |
| Forced Swim Test (Rat) | Dose-dependent decrease in immobility.[1] | Decrease in immobility.[1] | This compound demonstrates antidepressant-like effects comparable to fluoxetine in this standard screening assay.[1] |
| Isolation-Rearing Model (Rat) | More rapid and persistent recovery from "depressive-like" behaviors.[1][2] | Slower onset of action.[1][2] | This compound showed a faster and more sustained therapeutic effect compared to fluoxetine in a chronic stress model.[1][2] |
| Chronic Psychosocial Stress (Tree Shrew) | Abolished stress-triggered avoidance behavior and prevented hormone hypersecretion and sleep disturbances.[4][5] | Prevented some physiological alterations but was less effective in restoring cortisol levels and sleep patterns.[4][5] | This compound demonstrated broader efficacy in reversing stress-induced behavioral and physiological changes compared to fluoxetine.[4][5] |
Clinical Investigations: The RESIST Study
The potential for synergistic application of this compound is currently being investigated in a clinical setting. The RESIST trial (NCT03870776) is a Phase II, double-blind, randomized, placebo-controlled study evaluating the efficacy and safety of this compound as an add-on therapy for patients with major depressive disorder who have not responded to at least two previous antidepressant treatments (SSRIs or SNRIs).[6][7]
The design of this study, which administers this compound alongside an ongoing antidepressant regimen, strongly suggests a hypothesis of synergistic or additive effects.[7] The primary outcome is the change in the Hamilton Depression Rating Scale (HDRS) score, a standard measure of depression severity.[7] The results of this trial will be critical in determining the clinical utility of this compound in combination with other antidepressants.
Experimental Protocols
Forced Swim Test (Rat)
-
Animals: Naïve Sprague-Dawley rats.
-
Procedure: Rats are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded.
-
Drug Administration: this compound, fluoxetine, or vehicle is administered at specified doses and time points before the test. A common regimen involves three injections: 24, 5, and 1 hour prior to the test.[1]
-
Analysis: The total time spent immobile is quantified and compared between treatment groups.
Isolation-Rearing Model of Depression (Rat)
-
Animals: Post-weaning male Sprague-Dawley rats.
-
Procedure: Rats are housed individually for an extended period (e.g., 40 days) to induce "depressive-like" behaviors, such as anhedonia, anxiety, and cognitive deficits. A control group is housed in social groups.
-
Drug Administration: Following the isolation period, rats receive daily injections of this compound, fluoxetine, or vehicle.
-
Behavioral Assessments: A battery of tests is conducted to assess various aspects of behavior, including:
-
Novel Object Recognition Task: To evaluate cognitive function.
-
Elevated Plus Maze: To measure anxiety-like behavior.
-
Forced Swim Test: To assess behavioral despair.
-
-
Analysis: Behavioral performance is compared between the isolated and group-housed rats and across the different treatment conditions.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of action for this compound.
Potential for Synergistic Action with SSRIs
Caption: Hypothetical convergence of this compound and SSRI pathways.
Experimental Workflow for Preclinical Comparison
Caption: Workflow for preclinical antidepressant efficacy studies.
Conclusion
This compound represents a promising development in antidepressant research due to its novel mechanism of action targeting microtubule dynamics. While direct evidence for synergy with other antidepressants is still emerging, the distinct signaling pathway of this compound, coupled with favorable preclinical comparisons to fluoxetine and the design of the ongoing RESIST clinical trial, provides a strong rationale for its potential as an effective adjunctive therapy. The outcomes of the RESIST study are eagerly awaited and will be instrumental in shaping the future clinical application of this compound for patients with treatment-resistant depression.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin 2A receptor regulates microtubule assembly and induces dynamics of dendritic growth cones in rat cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sudoc.abes.fr [sudoc.abes.fr]
MAP4343: A Comparative Analysis of Efficacy in Rat and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAP4343, a synthetic pregnenolone (B344588) derivative, has emerged as a promising therapeutic candidate for neurological and psychiatric disorders, primarily due to its unique mechanism of action targeting microtubule dynamics. This guide provides a comprehensive comparison of the preclinical efficacy of this compound in rat and mouse models, offering valuable insights for researchers engaged in the development of novel therapeutics. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects by binding to Microtubule-Associated Protein 2 (MAP2), a neuron-specific protein that plays a crucial role in the stabilization and assembly of microtubules.[1][2] By binding to MAP2, this compound enhances its ability to promote the polymerization of tubulin into microtubules.[1][2] This modulation of microtubule dynamics is believed to be the primary mechanism underlying its therapeutic effects.
Caption: Signaling pathway of this compound.
Cross-Species Efficacy: Rat vs. Mouse
This compound has demonstrated antidepressant-like effects in both rat and mouse models, although the effective dose ranges appear to differ between the species.
Behavioral Studies
Table 1: Comparison of this compound Efficacy in Behavioral Tests
| Species (Strain) | Model | Behavioral Test | Effective Dose (s.c.) | Key Findings | Reference |
| Rat (Sprague-Dawley) | Naive | Forced Swim Test | 4 and 10 mg/kg | Decreased immobility time. | [1] |
| Rat (Sprague-Dawley) | Isolation Rearing | Forced Swim Test | 10 mg/kg | More rapid and persistent reduction in immobility compared to fluoxetine. | [1] |
| Mouse (C57BL/6J) | Alcohol Withdrawal | Tail Suspension Test | 20 mg/kg (chronic) | Reduced immobility in air-exposed alcohol-drinking mice. | [3] |
| Mouse (Swiss) | Naive | Forced Swim Test | 20 mg/kg (single) | Significantly reduced immobility. | [3] |
Molecular Studies
In rats, the antidepressant effects of this compound are associated with changes in α-tubulin isoforms in brain regions implicated in depression, such as the hippocampus, amygdala, and prefrontal cortex.[1][2] Specifically, this compound has been shown to rapidly alter the ratio of tyrosinated tubulin (Tyr-Tub) to detyrosinated tubulin (Glu-Tub), an indicator of increased microtubule dynamics.[1]
In a mouse model of alcohol use disorder, chronic this compound treatment was associated with lower α-tubulin acetylation in the medial prefrontal cortex of mice withdrawn from chronic intermittent ethanol (B145695) exposure.[3] While this finding also points to a modulation of microtubule dynamics, a direct comparison of the specific changes in α-tubulin isoforms between rat and mouse models of depression following this compound treatment requires further investigation.
Experimental Protocols
Rat: Forced Swim Test
The forced swim test is a widely used model to screen for antidepressant efficacy.
Caption: Experimental workflow for the rat forced swim test.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Rats are placed in the cylinder for a 15-minute swim session.
-
Day 2 (Test): 24 hours after the pre-test, rats are administered this compound (or vehicle) subcutaneously. Following a specific pretreatment time, they are placed back in the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors are recorded and analyzed.[1]
Mouse: Tail Suspension Test
The tail suspension test is another common behavioral assay for assessing antidepressant-like activity in mice.
Caption: Experimental workflow for the mouse tail suspension test.
Detailed Methodology:
-
Animals: Male C57BL/6J mice.
-
Apparatus: A chamber or box that allows the mouse to be suspended by its tail, preventing it from touching any surfaces.
-
Procedure:
-
Mice are administered this compound (or vehicle) subcutaneously.
-
After the appropriate pretreatment time, each mouse is suspended by its tail using adhesive tape for a 6-minute period.
-
-
Data Analysis: The total duration of immobility is recorded and analyzed. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[3]
Conclusion
This compound demonstrates clear antidepressant-like efficacy in both rat and mouse models, validating its potential as a novel therapeutic agent. A key difference observed is the higher effective dose required in mice compared to rats in the forced swim test. The underlying mechanism in both species appears to be the modulation of microtubule dynamics via interaction with MAP2. While molecular studies in rats have provided detailed insights into the changes in α-tubulin isoforms, further research is needed to establish a more direct comparative molecular profile in mice under similar experimental conditions of depression. The provided experimental protocols offer a foundation for researchers to design and execute further preclinical studies to elucidate the full therapeutic potential of this compound.
References
Comparative Anxiolytic Profile of MAP4343: A Novel Microtubule Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anxiolytic candidate MAP4343 with established alternative therapies. The objective is to present a clear, data-driven evaluation of this compound's performance in preclinical anxiety models and to elucidate its unique mechanism of action in contrast to current anxiolytic agents.
Executive Summary
This compound, a synthetic pregnenolone (B344588) derivative, has demonstrated promising anxiolytic-like effects in preclinical studies. Its mechanism, centered on the modulation of microtubule dynamics via interaction with microtubule-associated protein-2 (MAP-2), represents a departure from traditional anxiolytic targets.[1][2] This guide will detail the available experimental data for this compound and compare it against three classes of anxiolytics with distinct mechanisms of action: benzodiazepines (diazepam), azapirones (buspirone), and anticonvulsants (pregabalin).
Mechanism of Action: A Novel Approach to Anxiety
This compound's anxiolytic properties are attributed to its ability to bind to MAP-2, a protein crucial for neuronal plasticity and function.[1][2] This interaction is believed to stabilize microtubules, which are essential for intracellular transport, neuronal structure, and signaling. The downstream effects of this microtubule stabilization on neuronal circuits implicated in anxiety are still under investigation, but it is hypothesized to restore normal neuronal function that is disrupted in anxiety states.
In contrast, traditional anxiolytics operate through different pathways:
-
Diazepam (Benzodiazepine): Acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a widespread reduction in neuronal excitability.
-
Buspirone (Azapirone): Functions as a partial agonist at serotonin (B10506) 5-HT1A receptors. Its anxiolytic effect is thought to be mediated by the modulation of serotonergic neurotransmission.
-
Pregabalin (B1679071) (Anticonvulsant): Binds to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.
Preclinical Efficacy: Comparative Data
The following tables summarize the available quantitative data from preclinical studies in rodent models of anxiety. It is important to note that direct head-to-head comparative studies of this compound with all these alternatives are limited. The data presented here is compiled from various sources and should be interpreted with consideration for potential variations in experimental protocols.
Table 1: Elevated Plus Maze (EPM) - A Test of Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent and the number of entries into the open, unprotected arms of the maze is indicative of an anxiolytic effect.
| Compound | Dose | Animal Model | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Citation(s) |
| This compound | 10 mg/kg | Rat | Increased "Open Arms Index" (specific % not reported) | Not Reported | [1] |
| Diazepam | 2 mg/kg | Rat | Increased | Increased | [3] |
| Buspirone | 1.25 mg/kg | Mouse | No significant change | Reduced | [4] |
| Pregabalin | 30 mg/kg | Rat | Increased | Increased | [5] |
Note: The study on this compound reported a significant increase in the "Open Arms-Index" in a rat model of depression, suggesting anxiolytic-like activity. However, specific percentages for time and entries were not provided.
Table 2: Open Field Test (OFT) - Assessing Exploratory Behavior and Anxiety
The OFT measures general locomotor activity and anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the center of the open field, indicating a reduction in aversion to open spaces.
| Compound | Dose | Animal Model | Time in Center (seconds) | Locomotor Activity (Distance Traveled) | Citation(s) |
| This compound | 50mg/kg/d (oral) | Tree Shrew | Not Reported | Prevented a decrease in locomotor activity during social stress | [1] |
| Diazepam | 1.5 mg/kg | Mouse | Increased | No significant change | [6] |
| Buspirone | 1.25, 2.5 mg/kg | Rat | Not Reported | Reduced | [7] |
| Pregabalin | 100 mg/kg | Rat | Increased | No significant change | [8] |
Note: Data for this compound in the standard OFT assessing time in the center is not currently available in the public domain. The available study in tree shrews focused on overall locomotor activity in the context of social stress.
Table 3: Light-Dark Box (LDB) Test - Measuring Aversion to a Novel, Brightly Lit Environment
The LDB test capitalizes on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Dose | Animal Model | Time in Light Compartment (seconds) | Transitions | Citation(s) |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | |
| Diazepam | 1 mg/kg | Mouse | Increased | Increased | [9] |
| Buspirone | Not Reported | Not Reported | Not Reported | Not Reported | |
| Pregabalin | 5-100 mg/kg | Rat | Increased | Not Reported | [8] |
Note: To date, no published studies have reported the effects of this compound in the Light-Dark Box test.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two arms enclosed by walls.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into each arm are recorded.
-
Measures:
-
Time spent in open arms (seconds or percentage of total time).
-
Number of entries into open arms.
-
Time spent in closed arms (seconds or percentage of total time).
-
Number of entries into closed arms.
-
Total arm entries (a measure of locomotor activity).
-
Open Field Test (OFT)
-
Apparatus: A square arena with walls, typically equipped with automated tracking systems.[10]
-
Procedure: An animal is placed in the center or a corner of the open field and allowed to explore freely for a defined period (e.g., 5-10 minutes).
-
Measures:
-
Time spent in the center zone of the arena.
-
Time spent in the periphery.
-
Total distance traveled (locomotor activity).
-
Rearing frequency (a measure of exploratory behavior).
-
Light-Dark Box (LDB) Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.[11][12]
-
Procedure: A rodent is placed in the light or dark compartment and allowed to move freely between the two for a set duration (e.g., 5-10 minutes).[11][12]
-
Measures:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark/light compartment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and the general experimental workflow for preclinical anxiolytic testing.
References
- 1. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of diazepam versus several typical and atypical anti-depressant drugs in an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. Comparative efficacy of pregabalin and benzodiazepines in treating the psychic and somatic symptoms of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencefrontier.org [sciencefrontier.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 11. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
MAP4343: A Novel Mechanism for Antidepressant Action Compared to Traditional BDNF Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MAP4343, a novel antidepressant candidate, and traditional selective serotonin (B10506) reuptake inhibitors (SSRIs), represented by fluoxetine (B1211875). While both compounds exhibit antidepressant-like effects, current research indicates they operate through distinct signaling pathways. This document summarizes the available preclinical data, details key experimental methodologies, and visualizes the proposed mechanisms of action.
Introduction to this compound and its Novel Mechanism
This compound (3β-methoxypregnenolone) is a synthetic pregnenolone (B344588) derivative that has demonstrated antidepressant-like efficacy in preclinical models.[1][2] Unlike conventional antidepressants that primarily target monoaminergic systems, this compound's mechanism of action is centered on the modulation of neuronal microtubule dynamics.[1][2] It has been shown to bind to Microtubule-Associated Protein 2 (MAP-2), enhancing its ability to promote tubulin assembly.[1][2] This action is hypothesized to restore neuronal integrity and function, which can be compromised in depressive disorders.[1]
The Role of BDNF Signaling in Conventional Antidepressant Action
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. The neurotrophic hypothesis of depression posits that a reduction in BDNF contributes to the pathophysiology of the disorder. Many conventional antidepressants, including the SSRI fluoxetine, are understood to exert their therapeutic effects, at least in part, by increasing BDNF levels and enhancing the signaling of its receptor, Tropomyosin receptor kinase B (TrkB).[3][4] Chronic treatment with fluoxetine has been shown to up-regulate BDNF mRNA expression in key brain regions like the hippocampus.[3]
Currently, there is no direct scientific evidence to suggest that this compound's mechanism of action involves the BDNF signaling pathway. The following sections will compare the distinct cellular and behavioral effects of this compound and fluoxetine based on available preclinical data.
Comparative Preclinical Data: this compound vs. Fluoxetine
The following tables summarize the key findings from preclinical studies comparing the effects of this compound and fluoxetine.
Table 1: Behavioral Effects in Rodent Models of Depression
| Behavioral Test | This compound Effect | Fluoxetine Effect | Key Findings | Citations |
| Forced Swim Test (FST) | Decreased immobility time, increased swimming behavior. | Decreased immobility time, increased swimming behavior. | This compound showed a dose-dependent effect. Both compounds are considered to have antidepressant-like activity in this model. | [1] |
| Elevated Plus Maze (EPM) | Stronger and more rapid anxiolytic activity in an isolation-rearing model. | Anxiolytic activity observed, but with a slower onset compared to this compound in the same model. | This compound demonstrated a more rapid onset of anxiolytic effects in a specific animal model of depression. | [1] |
| Physiological Stress Responses (in Tree Shrews) | Abolished stress-triggered avoidance, prevented hormone hypersecretion, hypothermia, and sleep disturbances. | Prevented some physiological alterations, but was less effective than this compound in restoring cortisol hypersecretion and sleep disturbances. | This compound showed broader and more potent effects in reversing various stress-induced physiological changes compared to fluoxetine. | [5] |
Table 2: Cellular and Molecular Effects
| Cellular/Molecular Target | This compound Effect | Fluoxetine Effect | Key Findings | Citations |
| α-Tubulin Isoforms (in rat hippocampus) | A single injection rapidly changed the ratio of α-tubulin isoforms, indicative of increased microtubule dynamics. | A single injection had no significant effect on α-tubulin isoforms. | This compound directly and rapidly modulates the neuronal cytoskeleton, a mechanism not observed with acute fluoxetine administration. | [1][2] |
| Acetylated α-Tubulin (in stressed tree shrew hippocampus) | Reversed the stress-induced decrease in acetylated α-tubulin. | Not reported to have the same effect in the comparative study. | This compound specifically counteracted a stress-induced marker of microtubule instability. | [5] |
| BDNF mRNA Expression (in rat hippocampus) | No direct studies reported. | Chronic (3 weeks) administration up-regulated BDNF mRNA levels. | Fluoxetine's mechanism is linked to the up-regulation of BDNF, a pathway not currently associated with this compound. | [3] |
| BDNF Protein Levels (in rat hippocampus) | No direct studies reported. | Increased BDNF protein levels after 21 days of treatment. | The increase in BDNF protein with fluoxetine treatment is a delayed effect, consistent with the delayed therapeutic onset of SSRIs. | [4] |
Visualizing the Signaling Pathways
The following diagrams illustrate the distinct proposed signaling pathways for this compound and conventional antidepressants that modulate BDNF.
Caption: Proposed mechanism of this compound via MAP-2 and microtubule stabilization.
Caption: Canonical BDNF/TrkB signaling pathway activated by chronic SSRI treatment.
Detailed Experimental Protocols
Forced Swim Test (FST) in Rats
The FST is a widely used behavioral assay to screen for potential antidepressant drugs.
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute swimming session. This initial exposure serves to induce a state of behavioral despair.
-
Drug Administration: this compound, fluoxetine, or a vehicle control is administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior).
-
Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the cylinder for a 5-minute test session.
-
-
Data Analysis: The duration of immobility (making only movements necessary to keep the head above water) is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect. Active behaviors like swimming and climbing can also be quantified.
Western Blot for α-Tubulin Isoforms
This technique is used to quantify the relative amounts of different forms of α-tubulin, providing an indication of microtubule dynamics.
-
Sample Preparation:
-
Following behavioral testing, brain regions of interest (e.g., hippocampus) are rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 10-25 µg) are separated by size using SDS-PAGE.
-
The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution like 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for different α-tubulin isoforms (e.g., tyrosinated-tubulin, acetylated-tubulin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is applied, and the resulting signal is captured.
-
The intensity of the bands corresponding to the different tubulin isoforms is quantified using densitometry software. Ratios between isoforms (e.g., tyrosinated/detyrosinated) are calculated to assess microtubule dynamics.
-
ELISA for BDNF Measurement
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying BDNF protein levels in tissue homogenates or serum.
-
Sample Preparation: Brain tissue is homogenized, and the supernatant is collected after centrifugation. Serum samples are prepared from whole blood.
-
Assay Procedure (Sandwich ELISA):
-
A 96-well plate pre-coated with a capture antibody specific for BDNF is used.
-
Standards with known BDNF concentrations and the prepared samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody that also binds to BDNF is added.
-
Following another wash, a streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated from the absorbance values of the standards. The concentration of BDNF in the samples is then determined by interpolating their absorbance values on the standard curve.
Conclusion
This compound represents a departure from traditional antidepressant drug development, with a primary mechanism of action focused on the stabilization of the neuronal cytoskeleton. This contrasts with SSRIs like fluoxetine, which are known to modulate the BDNF signaling pathway, a process linked to their therapeutic effects. The preclinical data suggest that this compound may offer a more rapid onset of action compared to fluoxetine, particularly in reversing stress-induced behavioral and physiological changes. This difference in onset and efficacy may be attributable to their distinct molecular targets. Further research is warranted to fully elucidate the downstream consequences of this compound-induced microtubule stabilization and to explore any potential, as yet undiscovered, indirect interactions with neurotrophic signaling pathways. These findings highlight the potential of targeting microtubule dynamics as a novel strategy for the treatment of depressive disorders.
References
- 1. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluoxetine-induced change in rat brain expression of brain-derived neurotrophic factor varies depending on length of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of MAP4343 and Fluoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of MAP4343, an investigational drug with a novel mechanism of action, and fluoxetine (B1211875), a well-established selective serotonin (B10506) reuptake inhibitor (SSRI). The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their respective absorption, distribution, metabolism, and excretion (ADME) characteristics, alongside their mechanisms of action.
Executive Summary
Fluoxetine, a widely prescribed antidepressant, functions by selectively inhibiting the reuptake of serotonin in the brain. Its pharmacokinetic profile is characterized by good oral absorption, extensive distribution, and a long elimination half-life, primarily due to its active metabolite, norfluoxetine (B159337). In contrast, this compound is a synthetic neurosteroid that operates through a distinct mechanism, targeting the microtubule-associated protein 2 (MAP-2) to modulate neuronal plasticity. While preclinical studies have demonstrated its potential antidepressant effects, detailed quantitative pharmacokinetic data for this compound are not yet publicly available. This guide synthesizes the current knowledge on both compounds to facilitate a comparative understanding.
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and fluoxetine. It is important to note that the data for this compound is limited due to its early stage of development.
| Pharmacokinetic Parameter | This compound | Fluoxetine |
| Absorption | ||
| Bioavailability | Data not available | ~38% (in rats, oral); 60-80% (in humans, oral)[1] |
| Tmax (Time to Peak Plasma Concentration) | Data not available | Data not available |
| Distribution | ||
| Protein Binding | Data not available | 85-90% (in rats)[1] |
| Volume of Distribution | Data not available | Large[2] |
| Blood-Brain Barrier Penetration | Yes (lipophilic compound) | Yes[2] |
| Metabolism | ||
| Primary Pathway | Data not available. As a synthetic pregnenolone (B344588) derivative, it is designed to be metabolically stable.[3] | Hepatic, primarily by CYP2D6[2] |
| Active Metabolites | Data not available | Norfluoxetine[2] |
| Excretion | ||
| Elimination Half-life (t½) | Data not available | ~5 hours (in rats); 1-3 days (acute use in humans), 4-6 days (chronic use in humans)[1][4] |
| Elimination Half-life of Active Metabolite (t½) | Not applicable | Norfluoxetine: ~15 hours (in rats); 4-16 days (in humans)[1][4] |
| Route of Elimination | Data not available | Primarily renal[2] |
| Pharmacokinetic Profile | ||
| Linearity | Data not available | Nonlinear[1] |
Mechanism of Action
The fundamental difference between this compound and fluoxetine lies in their mechanisms of action.
This compound: This investigational drug does not interact with neurotransmitter receptors.[5] Instead, it binds to microtubule-associated protein 2 (MAP-2), a protein crucial for neuronal plasticity and the stability of the neuronal cytoskeleton.[5][6] By modulating MAP-2, this compound is thought to promote microtubule assembly and enhance neuronal resilience, offering a novel approach to treating depressive disorders.[5][6]
Fluoxetine: As a selective serotonin reuptake inhibitor (SSRI), fluoxetine blocks the reabsorption of serotonin into the presynaptic neuron.[2] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This modulation of the serotonin system is believed to be the primary mechanism behind its antidepressant effects.
Signaling Pathway Diagrams
Caption: this compound signaling pathway.
Caption: Fluoxetine signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Preclinical Pharmacokinetic Study in Rats (Fluoxetine)
This protocol is based on methodologies commonly employed in preclinical pharmacokinetic studies.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).[5]
-
Drug Administration:
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration. Plasma is separated by centrifugation.
-
Analytical Method: Plasma concentrations of fluoxetine and its metabolite, norfluoxetine, are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).
In Vivo Antidepressant Efficacy Study (this compound)
This protocol describes a common preclinical model used to assess antidepressant-like activity.
-
Animal Model: Male Sprague-Dawley rats subjected to an isolation-rearing model of depression.[5]
-
Drug Administration:
-
Behavioral Assessment: The Forced Swim Test (FST) is used to evaluate antidepressant-like effects. The duration of immobility is recorded as a measure of depressive-like behavior.
-
Biochemical Analysis: Three hours after injection, the hippocampus is dissected for Western Blot analysis of α-tubulin isoforms to assess the molecular effects of the compounds on microtubule dynamics.[5]
Experimental Workflow Diagram
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
This comparative guide highlights the significant differences in the known pharmacokinetic profiles and mechanisms of action between this compound and fluoxetine. Fluoxetine's properties as an SSRI are well-documented, providing a clear benchmark for comparison. This compound, with its novel MAP-2 targeting mechanism, represents a departure from traditional antidepressant drug development. While the current lack of comprehensive pharmacokinetic data for this compound limits a direct quantitative comparison, the available preclinical evidence suggests a promising and distinct pharmacological profile. Further research, particularly the results from ongoing clinical trials, will be crucial in fully elucidating the pharmacokinetic and pharmacodynamic characteristics of this compound and its potential as a future therapeutic agent.
References
- 1. Influence of dose and route of administration on the kinetics of fluoxetine and its metabolite norfluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | Steroids and Brain, a Rising Bio-Medical Domain: a Perspective [frontiersin.org]
- 4. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of MAP4343 vs. Standard of Care for Treatment-Resistant Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
MAP4343 is a synthetic neuroactive steroid that represents a novel approach to treating depressive disorders. Unlike conventional antidepressants that primarily target monoaminergic systems, this compound modulates neuronal plasticity by interacting with the microtubule cytoskeleton. Preclinical evidence suggests it may offer a more rapid and sustained antidepressant effect compared to standard selective serotonin (B10506) reuptake inhibitors (SSRIs).
Standard of care for TRD is multifaceted, involving a sequence of medication switches and augmentations, often with limited success rates and significant side effect burdens. This guide provides a detailed comparison based on the available preclinical data for this compound and established clinical data for standard TRD treatments.
**Mechanism of Action: A Novel Target
Standard antidepressants primarily increase the synaptic availability of neurotransmitters like serotonin and norepinephrine. This compound, a derivative of pregnenolone, operates through a distinct mechanism:
-
Binding to MAP2: this compound binds to Microtubule-Associated Protein 2 (MAP2), a protein predominantly found in neuronal dendrites.[1]
-
Promoting Microtubule Assembly: This interaction enhances MAP2's function, which is to promote the assembly and stabilization of microtubules.[1][2]
-
Enhancing Neuronal Plasticity: Stable and dynamic microtubules are crucial for maintaining neuronal structure, axonal transport, and synaptic plasticity. By modulating the microtubule cytoskeleton, this compound is hypothesized to reverse the neuronal atrophy and synaptic deficits associated with chronic stress and depression.[3]
This novel mechanism suggests a potential to address the underlying neuropathology of depression more directly than traditional antidepressants.
Preclinical Efficacy Data: this compound vs. Fluoxetine (B1211875)
The primary preclinical evidence for this compound's efficacy comes from a study by Bianchi et al. (2012) in a rat model of depression.[1][4][5] This study compared the effects of this compound with the SSRI fluoxetine, a standard first-line antidepressant.
Quantitative Data Summary
The following tables summarize key findings from the rat isolation-rearing model of depression, which induces depressive-like behaviors.
Table 1: Efficacy in Forced Swim Test (FST) The FST measures behavioral despair. A decrease in immobility time is indicative of an antidepressant effect.
| Treatment Group | Mean Immobility Time (seconds) | Change vs. Vehicle |
| Vehicle | ~140 | - |
| This compound (10 mg/kg) | ~80 | ↓ 43% |
| Fluoxetine (10 mg/kg) | ~95 | ↓ 32% |
| (Data estimated from figures in Bianchi et al., 2012)[6] |
Table 2: Efficacy in Novel Object Recognition (NOR) Task The NOR task assesses recognition memory, a cognitive function often impaired in depression. A higher D2 index indicates better memory.
| Treatment Group | D2 Index (Acute - Day 4) | D2 Index (Sub-chronic - Day 10) |
| Vehicle (Isolated) | ~ -0.1 (Impaired) | ~ -0.1 (Impaired) |
| This compound (10 mg/kg) | ~ 0.3 (Restored) | ~ 0.25 (Restored) |
| Fluoxetine (10 mg/kg) | ~ 0.2 (Restored) | ~ 0.0 (Lost Efficacy) |
| (Data estimated from figures in Bianchi et al., 2012)[7] |
Key Observation: In these preclinical models, this compound demonstrated a more rapid and, notably, a more persistent efficacy in reversing depressive-like behaviors compared to fluoxetine.[1][4][5]
Standard of Care for Treatment-Resistant Depression (TRD)
TRD is typically defined as a major depressive episode that does not respond adequately to at least two different antidepressant trials of sufficient dose and duration. The standard of care involves a stepwise approach.
Table 3: Overview of Standard Care for TRD
| Strategy | Examples | General Mechanism of Action | Typical Remission Rate |
| Switching | Switch from an SSRI to an SNRI (e.g., Venlafaxine) or another class (e.g., Mirtazapine). | Targets a different profile of monoamine neurotransmitters. | 20-30% |
| Augmentation | Atypical Antipsychotics: Aripiprazole, Quetiapine, BrexpiprazoleLithium Thyroid Hormone (T3) | Antipsychotics: Modulation of dopamine (B1211576) and serotonin receptors.Lithium: Multiple, including effects on second messenger systems.T3: Potentiates monoaminergic neurotransmission. | Antipsychotics: 20-40%Lithium: 15-30% |
| Combination | Combining antidepressants from different classes (e.g., SSRI + Bupropion). | Broadens the spectrum of neurotransmitter modulation. | Variable, often similar to augmentation. |
| Somatic Therapies | Electroconvulsive Therapy (ECT), Transcranial Magnetic Stimulation (rTMS). | Induces neurophysiological changes, promotes neurogenesis. | ECT: 50-70% |
| Novel Agents | Esketamine (nasal spray) | NMDA receptor antagonist; rapid but often transient effects. | ~40% (response rate) |
Remission rates are approximate and vary across studies.[8][9][10][11]
Experimental Protocols
Rat Isolation-Rearing Model of Depression
This model induces behavioral changes relevant to depression by housing animals individually for an extended period post-weaning.
-
Subjects: Male Sprague-Dawley rats.
-
Housing: At weaning (postnatal day 21), rats are housed either individually (isolated) or in groups of four for 52 days.
-
Rationale: Social isolation induces a chronic mild stress state, leading to cognitive deficits, anxiety, and passive coping behaviors, mimicking symptoms of depression.
-
Drug Administration: Following the rearing period, rats receive daily subcutaneous injections of this compound (10 mg/kg), fluoxetine (10 mg/kg), or vehicle. Behavioral tests are conducted during an acute phase (days 1-4) and a sub-chronic phase (days 7-10).[6]
Forced Swim Test (FST) Protocol
-
Apparatus: A glass cylinder (20 cm diameter, 40 cm height) filled with water (25°C) to a depth of 30 cm, making escape impossible.[12]
-
Procedure: The test consists of two sessions. A 15-minute pre-test session is followed 24 hours later by a 5-minute test session.[12][13]
-
Scoring: The duration of immobility (floating passively with only movements necessary to keep the head above water) during the 5-minute test session is recorded.[13]
-
Interpretation: A reduction in immobility time is interpreted as an antidepressant-like effect.[1]
Comparative Assessment: this compound vs. Standard Care
| Feature | This compound (Based on Preclinical Data) | Standard of Care for TRD |
| Mechanism | Novel: Modulates microtubule dynamics via MAP2 to enhance neuronal plasticity. | Established: Primarily modulates monoamine (serotonin, norepinephrine, dopamine) systems. |
| Onset of Action | Potentially Rapid: Antidepressant-like effects observed after a single injection in rats.[1] | Delayed: Typically requires 4-8 weeks for full therapeutic effect. |
| Long-Term Efficacy | Sustained (Preclinical): Maintained efficacy over 10 days of treatment in a rat model where fluoxetine's effect diminished.[7] | Variable: Cumulative remission rates are ~67% after four treatment steps; many patients relapse or remain symptomatic. |
| Target Population | Investigated for TRD in the RESIST clinical trial. | Patients who have failed ≥2 standard antidepressant trials. |
| Clinical Data | Lacking: No published long-term efficacy or safety data from human clinical trials. | Extensive: Supported by numerous large-scale clinical trials, meta-analyses, and clinical guidelines. |
Conclusion for the Research Professional
This compound presents a scientifically compelling alternative to existing antidepressant therapies, primarily due to its novel mechanism of action targeting the neuronal cytoskeleton. Preclinical data are promising, suggesting the potential for both rapid and sustained efficacy, which would be a significant advantage over the delayed and often inconsistent outcomes of standard TRD treatments.
However, the critical gap is the absence of robust, long-term human clinical trial data. While the preclinical results provide a strong rationale for its development, they cannot predict clinical success. The future publication of the RESIST trial results, or other subsequent clinical studies, is essential to truly assess the long-term efficacy and safety of this compound and determine its potential place in the therapeutic arsenal (B13267) for treatment-resistant depression. For now, it remains an innovative therapeutic approach in development.
References
- 1. researchgate.net [researchgate.net]
- 2. PS150. Comparative efficacy of various augmentation strategies for treatment-resistant depression: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Synthetic Neurosteroid: 3β-Methoxypregnenolone (this compound) on Behavioral and Physiological Alterations Provoked by Chronic Psychosocial Stress in Tree Shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 3β-Methoxy-pregnenolone (this compound) as an innovative therapeutic approach for depressive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ohsu.edu [ohsu.edu]
- 9. Top Augmentation Strategies for Treatment-Resistant Depression? | CARLAT PUBLISHING [thecarlatreport.com]
- 10. Systematic review and meta-analysis of augmentation and combination treatments for early-stage treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MAP4343: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of the Neuroactive Steroid MAP4343.
This document provides detailed procedural guidance for the safe and compliant disposal of this compound, a synthetic neuroactive steroid also known as 3β-Methoxypregnenolone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of its parent compound, pregnenolone (B344588), and general best practices for the disposal of hazardous laboratory chemicals. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and its parent compound, pregnenolone, is presented below for easy reference and comparison. This information is critical for understanding the potential hazards and handling requirements.
| Property | This compound (3β-Methoxypregnenolone) | Pregnenolone |
| Molecular Formula | C₂₂H₃₄O₂ | C₂₁H₃₂O₂ |
| Molar Mass | 330.51 g/mol | 316.48 g/mol |
| Appearance | Off-white solid (presumed) | Off-white powder |
| Melting Point | Not available | 190 - 193 °C |
| Solubility | Not available | Insoluble in water |
| CAS Number | 511-26-2 | 145-13-1 |
Hazard Profile and Safety Precautions
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Suspected of causing cancer.
-
Suspected of damaging fertility or the unborn child.
Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
When handling this compound, the following minimum PPE should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as non-hazardous waste, sharps, and biological waste.
Waste Collection and Containerization
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (3β-Methoxypregnenolone)"
-
The primary hazards (e.g., "Toxic," "Carcinogen," "Reproductive Hazard")
-
The date the waste was first added to the container.
-
-
Keep the waste container securely closed at all times, except when adding waste.
Storage of Waste
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
Waste Disposal
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility.
References
Essential Safety and Operational Guidance for Handling MAP4343
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data for MAP4343, it should be handled as a potentially hazardous substance. The following PPE is mandatory to prevent skin and respiratory exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves. Consider double-gloving when handling concentrated solutions. | Prevents direct skin contact and absorption. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles.[2] A face shield may be required for splash hazards. | Protects eyes from dust particles and splashes. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or when generating dust, a disposable gown shown to resist permeability by hazardous drugs is recommended.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. If dust is generated, use a NIOSH-approved N95 respirator or work in a fume hood. | Prevents inhalation of fine particles. |
Operational Plans: Handling and Storage
Handling:
-
Engineering Controls: All weighing and solution preparation of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.
-
Procedural Controls: Avoid actions that could generate dust, such as scraping or vigorous shaking of the solid compound. When preparing solutions, add the solvent to the solid slowly.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
For long-term storage of stock solutions, refer to supplier recommendations, which may include storage at -20°C or -80°C.[1]
Disposal Plan
All waste contaminated with this compound, including gloves, disposable gowns, and bench paper, should be considered hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any needles or syringes used for injections must be disposed of in a designated sharps container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Standard Operating Procedure for Handling this compound
The following diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
